Arsonium
Description
Properties
Molecular Formula |
AsH4+ |
|---|---|
Molecular Weight |
78.953 g/mol |
IUPAC Name |
arsanium |
InChI |
InChI=1S/AsH4/h1H4/q+1 |
InChI Key |
VUEDNLCYHKSELL-UHFFFAOYSA-N |
SMILES |
[AsH4+] |
Canonical SMILES |
[AsH4+] |
Origin of Product |
United States |
Foundational & Exploratory
The Structure of the Arsonium Ion (AsH₄⁺): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the molecular structure of the arsonium ion (AsH₄⁺), a fundamental cation of arsenic. The content covers its electronic configuration, bonding, molecular geometry, and key structural parameters. Methodologies for its synthesis and characterization are also presented to support further research and application.
Electronic Structure and Bonding
The this compound ion is a polyatomic cation with the chemical formula AsH₄⁺.[1] It is the conjugate acid of arsane (B1212154) (AsH₃) and is isoelectronic with molecules such as methane (B114726) (CH₄) and germane (B1219785) (GeH₄), as well as the ammonium (B1175870) (NH₄⁺) and phosphonium (B103445) (PH₄⁺) ions.[1][2]
The central arsenic atom (As), a Group 15 element, possesses five valence electrons in its neutral state. In the formation of the this compound ion, the arsenic atom forms four single covalent bonds with four hydrogen atoms.[3] This bonding arrangement utilizes four of the valence electrons. The loss of one additional electron results in the overall +1 charge of the ion, which is formally assigned to the central arsenic atom.[3]
To accommodate four bonding pairs of electrons, the arsenic atom undergoes sp³ hybridization. The four sp³ hybrid orbitals of the arsenic atom overlap with the 1s orbitals of the four hydrogen atoms to form four equivalent sigma (σ) bonds. This electronic arrangement results in a stable, closed-shell configuration.
Caption: Orbital hybridization of the central arsenic atom in the this compound ion.
Molecular Geometry
The molecular geometry of the this compound ion is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central arsenic atom has four bonding pairs of electrons and zero lone pairs. To minimize electrostatic repulsion, these four electron pairs arrange themselves to be as far apart as possible, resulting in a tetrahedral geometry.[1]
The arsenic atom is located at the center of the tetrahedron, with the four hydrogen atoms positioned at the vertices. This arrangement leads to idealized H-As-H bond angles of 109.5°.
Caption: VSEPR theory logic for determining the geometry of the this compound ion.
Quantitative Structural Parameters
While extensive experimental data from X-ray crystallography for simple this compound salts like AsH₄⁺I⁻ are scarce due to their reactivity, structural parameters can be reliably determined using computational chemistry methods or extrapolated from related compounds.[4] The values presented below are based on computational models and comparison with the experimentally determined structure of the closely related arsane (AsH₃) molecule.
| Parameter | Value (Computed/Estimated) | Reference Compound (AsH₃) |
| As-H Bond Length | ~1.51 Å | 1.511 Å (Experimental) |
| H-As-H Bond Angle | 109.5° | 92.1° (Experimental) |
Note: The bond length in AsH₄⁺ is expected to be very similar to that in AsH₃. The significant difference in bond angle is a direct result of the change in hybridization and the absence of a sterically active lone pair in the this compound ion, which allows the structure to adopt the ideal tetrahedral angle.
Experimental Protocols
Synthesis of this compound Salts (e.g., this compound Iodide)
This compound salts can be synthesized via the direct reaction of gaseous arsine with a hydrogen halide.[1] The following protocol is a representative method for the synthesis of this compound iodide.
Warning: Arsine (AsH₃) is an extremely toxic, flammable, and pyrophoric gas. This synthesis must be performed by trained personnel in a specialized fume hood or glovebox with appropriate safety measures and emergency protocols in place.
-
System Preparation:
-
Assemble a vacuum-tight glass apparatus consisting of a reaction vessel, a gas inlet for arsine, a gas inlet for hydrogen iodide, and a connection to a high-vacuum line.
-
Ensure all glassware is rigorously dried by heating under vacuum to remove any trace moisture.
-
Cool the reaction vessel to cryogenic temperatures (e.g., -196 °C using a liquid nitrogen bath).
-
-
Reactant Introduction:
-
Using a calibrated gas handling line, condense a known quantity of pure arsine (AsH₃) gas into the reaction vessel.
-
Subsequently, condense an equimolar or slight excess of hydrogen iodide (HI) gas into the same vessel. The reactants will form a solid mixture at this temperature.
-
-
Reaction:
-
Slowly warm the reaction vessel from -196 °C to approximately -90 °C. This can be achieved by replacing the liquid nitrogen bath with a cryocoolant or a suitable slush bath (e.g., ethanol/liquid nitrogen).
-
Allow the reactants to stir at this temperature for several hours. The reaction AsH₃ + HI → AsH₄⁺I⁻ occurs, forming solid, colorless this compound iodide.
-
-
Product Isolation:
-
After the reaction is complete, remove any unreacted volatiles by evacuating the vessel while maintaining it at a low temperature (e.g., -78 °C).
-
The remaining white, crystalline solid is this compound iodide. The product should be stored and handled under an inert atmosphere at low temperatures due to its limited thermal stability.
-
Structural Characterization by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline material.
-
Crystal Selection and Mounting:
-
Under an inert, cold atmosphere (e.g., in a glovebox with a cold stage), select a suitable single crystal of the synthesized this compound salt.
-
Mount the crystal on a cryo-loop, which is then affixed to a goniometer head. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent degradation and minimize thermal motion during data collection.
-
-
Data Collection:
-
Mount the goniometer on the diffractometer.
-
An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the positions and intensities of the scattered X-rays) is recorded by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The positions of the atoms within the unit cell are determined using computational methods (solving the "phase problem").
-
The initial atomic model is then refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths and angles.
-
Caption: General workflow for the synthesis and structural characterization of an this compound salt.
References
The Dawn of the Arsonium Cation: A Technical History of Arsonium Salts
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The journey into the world of organoarsenic chemistry reveals a fascinating narrative of discovery, from the foul-smelling concoctions of early apothecaries to the precisely engineered molecules of modern science. At the heart of this evolution lies the arsonium ion, a positively charged arsenic species that has played a pivotal role in advancing our understanding of chemical bonding, stereochemistry, and reactivity. This technical guide provides a comprehensive exploration of the discovery and history of this compound salts, detailing the seminal experiments, key pioneers, and the evolution of synthetic methodologies that have shaped this important class of compounds.
From Alchemical Origins to the First Organoarsenic Compound
The story of this compound salts is inextricably linked to the broader history of organoarsenic chemistry, which traces its roots back to the 18th century. In 1760, the French chemist Louis Claude Cadet de Gassicourt, while experimenting with arsenic oxide and potassium acetate, unwittingly synthesized the first organometallic compound, a mixture containing cacodyl (B8556844) ((CH₃)₂As)₂As(CH₃)₂) and cacodyl oxide (((CH₃)₂As)₂O).[1][2] This volatile and notoriously malodorous liquid, later termed "Cadet's fuming liquid," marked the dawn of organoarsenic chemistry.
It was not until the mid-19th century that the true nature of Cadet's discovery was unraveled. The German chemist Robert Bunsen embarked on a perilous series of investigations into this hazardous substance, enduring explosions and arsenic poisoning to elucidate its composition and reactivity.[1] His work laid the foundation for the structural theory of organoarsenic compounds and paved the way for future discoveries.
The Conceptual Leap: Analogy to Ammonium (B1175870) Salts
The conceptual framework for the existence of this compound salts emerged from the well-established chemistry of their nitrogen and phosphorus analogs. The pioneering work of August Wilhelm von Hofmann in the mid-19th century on the exhaustive alkylation of amines to form quaternary ammonium salts was a critical turning point. Hofmann demonstrated that tertiary amines could react with alkyl halides to produce tetra-substituted ammonium salts, permanently charged species with unique properties. This discovery provided a clear precedent and a logical pathway for chemists to explore the possibility of analogous arsenic compounds.
The First this compound Salt: A Landmark Synthesis
Building upon the foundational work on organoarsines and the analogy with ammonium salts, the first deliberate synthesis of a quaternary this compound salt was achieved in 1858 by Auguste Cahours and Jean-Alfred Riche. They successfully prepared tetramethylthis compound (B1217432) iodide by reacting trimethylarsine (B50810) with methyl iodide. This landmark achievement unequivocally demonstrated the existence of the this compound cation and opened a new chapter in organometallic chemistry.
Shortly after, in 1862, A. W. Hofmann himself, the father of quaternary ammonium salts, along with Auguste Cahours, reported the synthesis of a series of this compound salts, further solidifying their existence and exploring their properties.
Expansion and Elucidation: The Work of La Coste and Michaelis
The late 19th century witnessed a flourishing of research in organoarsenic chemistry. In 1886, Wilhelm La Coste and August Michaelis independently and almost simultaneously reported the synthesis of a variety of tetra-alkyl and -aryl this compound salts. Their work significantly expanded the library of known this compound compounds and provided more detailed characterization of their properties. They systematically investigated the reactions of tertiary arsines with various alkyl halides, firmly establishing this as a general and reliable method for the synthesis of this compound salts.
Key Milestones in the History of this compound Salts
| Year | Discovery/Development | Key Contributor(s) | Significance |
| 1760 | Synthesis of "Cadet's fuming liquid" containing cacodyl | Louis Claude Cadet de Gassicourt | First synthesis of an organoarsenic compound.[1][2] |
| 1843 | Elucidation of the structure of cacodyl | Robert Bunsen | Established the foundation of organoarsenic chemistry.[1] |
| 1850s | Synthesis of quaternary ammonium salts | August Wilhelm von Hofmann | Provided the conceptual framework for this compound salts. |
| 1858 | First synthesis of a quaternary this compound salt (tetramethylthis compound iodide) | Auguste Cahours and Jean-Alfred Riche | Definitive proof of the existence of the this compound cation. |
| 1886 | Systematic synthesis and characterization of various this compound salts | Wilhelm La Coste and August Michaelis | Expanded the scope of known this compound salts and their synthetic methods. |
| 1920s | Demonstration of optical activity in an this compound salt | Eustace E. Turner and George J. Burrows | Provided crucial insights into the stereochemistry of arsenic.[1] |
| 1940 | Development of a new method for preparing tetra-aryl this compound salts | Joseph Chatt and Frederick G. Mann | Introduced a novel synthetic route using aluminum chloride, avoiding the need for Grignard reagents. |
Experimental Protocols: The Foundational Syntheses
The early methods for synthesizing this compound salts, though rudimentary by modern standards, were elegant in their simplicity. The most fundamental and widely used protocol, often referred to as the "salt method," involves the direct reaction of a tertiary arsine with an alkyl or aryl halide.
General Procedure for the Synthesis of Quaternary this compound Salts (The Salt Method)
This protocol is based on the general principles described by early researchers like Cahours, Riche, La Coste, and Michaelis.
Reactants:
-
Tertiary arsine (e.g., trimethylarsine, triphenylarsine)
-
Alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)
-
Solvent (optional, e.g., diethyl ether, ethanol (B145695), or neat)
Procedure:
-
The tertiary arsine is dissolved in a suitable solvent or used neat.
-
The alkyl or aryl halide is added to the tertiary arsine, often in a stoichiometric amount or slight excess.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The this compound salt, being ionic, often precipitates from the reaction mixture, especially if a non-polar solvent is used.
-
The precipitated salt is then isolated by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether.
Example: Synthesis of Tetramethylthis compound Iodide (as per Cahours and Riche)
-
Reactants: Trimethylarsine ((CH₃)₃As) and Methyl Iodide (CH₃I)
-
Procedure: Methyl iodide was added directly to trimethylarsine. The reaction is exothermic and proceeds readily to form tetramethylthis compound iodide as a white crystalline solid. The product could be purified by recrystallization.
Quantitative Data from Early Studies
Early characterization of this compound salts primarily relied on elemental analysis, melting point determination, and observation of their solubility properties.
| Compound | Formula | Melting Point (°C) | Solubility |
| Tetramethylthis compound Iodide | [(CH₃)₄As]I | Decomposes | Soluble in water and ethanol |
| Tetraethylthis compound Iodide | [(C₂H₅)₄As]I | ~170 | Soluble in water and ethanol |
| Tetraphenylthis compound Chloride | [(C₆H₅)₄As]Cl | 263-265 | Soluble in water, ethanol, and chloroform |
Logical Relationships in the Discovery of this compound Salts
The discovery and development of this compound salts followed a logical progression, building upon previous knowledge and analogous systems.
Evolution of Synthetic Methodologies
The synthesis of this compound salts has evolved from the simple quaternization of tertiary arsines to more sophisticated methods allowing for the preparation of a wider variety of structures.
References
An In-depth Technical Guide on the Core Fundamental Properties of Quaternary Arsonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary arsonium compounds (QAsCs) are a class of organoarsenic compounds characterized by a central arsenic atom bonded to four organic groups, resulting in a positively charged cation. This structure is analogous to the more commonly studied quaternary ammonium (B1175870) and phosphonium (B103445) compounds. While research into quaternary this compound compounds is less extensive than their nitrogen and phosphorus counterparts, they possess unique chemical and physical properties that warrant investigation, particularly in the fields of analytical chemistry, catalysis, and as potential, albeit challenging, scaffolds in drug design. This guide provides a comprehensive overview of the fundamental properties of quaternary this compound compounds, with a focus on their synthesis, structure, reactivity, and toxicological profiles.
Synthesis of Quaternary this compound Compounds
The synthesis of quaternary this compound compounds typically involves the quaternization of a tertiary arsine. A common and well-documented example is the synthesis of tetraphenylthis compound chloride. This multi-step process begins with the bromination of triphenylarsine (B46628), followed by hydrolysis to triphenylarsine oxide. A Grignard reaction with phenylmagnesium bromide introduces the fourth phenyl group, and subsequent treatment with hydrochloric acid and neutralization yields the final product.[1]
Experimental Protocol: Synthesis of Tetraphenylthis compound Chloride [1]
-
Bromination of Triphenylarsine: Triphenylarsine ((C₆H₅)₃As) is reacted with bromine (Br₂) to yield triphenylarsine dibromide ((C₆H₅)₃AsBr₂).
-
Hydrolysis: The triphenylarsine dibromide is then hydrolyzed with water (H₂O) to produce triphenylarsine oxide ((C₆H₅)₃AsO) and hydrobromic acid (HBr).
-
Grignard Reaction: Triphenylarsine oxide is treated with phenylmagnesium bromide (C₆H₅MgBr) to form the intermediate (C₆H₅)₄AsOMgBr.
-
Acidification: The intermediate is reacted with hydrochloric acid (HCl) to produce tetraphenylthis compound chloride hydrochloride ((C₆H₅)₄AsCl·HCl).
-
Neutralization: Finally, neutralization with sodium hydroxide (B78521) (NaOH) yields tetraphenylthis compound chloride ((C₆H₅)₄AsCl).
The logical workflow for this synthesis can be visualized as follows:
Synthesis of Tetraphenylthis compound Chloride
Structural and Physicochemical Properties
The central arsenic atom in quaternary this compound compounds adopts a tetrahedral geometry. The properties of these compounds are influenced by the nature of the four organic substituents.
Table 1: Physicochemical Properties of Tetraphenylthis compound Chloride
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₂₀AsCl | [1] |
| Molar Mass | 418.80 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 258-260 °C | |
| Solubility | Soluble in polar organic solvents | [1] |
Structural Data
Detailed structural information, including bond lengths and angles, is best obtained from X-ray crystallography studies. For tetraphenylthis compound salts, the arsenic-carbon bond lengths and the C-As-C bond angles are key parameters. In the crystal structure of tetraphenylthis compound salts, the [As(C₆H₅)₄]⁺ cation is tetrahedral.[2]
Table 2: Selected Bond Parameters for a Tetraphenylthis compound Cation (from a representative crystal structure)
| Parameter | Value |
| As-C Bond Length | ~1.91 Å |
| C-As-C Bond Angle | ~109.5° (ideal tetrahedral) |
Note: Exact values can vary slightly depending on the counter-ion and crystal packing forces.
Spectroscopic Characterization
Standard spectroscopic techniques are used to characterize quaternary this compound compounds.
Experimental Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the organic substituents. For tetraphenylthis compound chloride, the proton and carbon signals of the phenyl groups are observed in the aromatic region of the spectra.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the organic groups attached to the arsenic atom.
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of these compounds. Electrospray ionization (ESI) is a suitable technique for analyzing these pre-charged cationic species. The fragmentation of organoarsenic compounds can involve the loss of organic substituents. For example, the mass spectrum of tetramethylthis compound (B1217432) shows fragmentation pathways involving the elimination of methane (B114726) and other small molecules.[3]
The general workflow for characterization is as follows:
Characterization workflow for QAsCs.
Chemical Reactivity
Quaternary this compound salts are generally stable compounds. The bulky organic groups can sterically hinder the arsenic center, making it less susceptible to nucleophilic attack. However, they can participate in a variety of chemical reactions, often serving as phase-transfer catalysts or as a source of the this compound cation for the precipitation of large anions from aqueous solutions.[1][4] Their reactivity with strong nucleophiles can lead to dealkylation under harsh conditions.
Toxicological Properties
The toxicity of arsenic compounds is a major concern and is highly dependent on the oxidation state and chemical form of the arsenic. While inorganic arsenic species are well-known carcinogens, the toxicology of quaternary this compound compounds is less characterized. It is known that tetraphenylthis compound chloride is poisonous by the intravenous route and can emit toxic fumes of arsenic and chlorine upon decomposition.
The cellular uptake and subsequent toxicity of arsenic compounds are complex processes. Inorganic arsenate (As(V)) can enter cells via phosphate (B84403) transporters, while arsenite (As(III)) can enter through aquaglyceroporins.[5] The metabolism of inorganic arsenic can lead to the formation of methylated species, some of which are more toxic than the parent compound.[6] The positively charged nature of quaternary this compound compounds suggests they may interact with negatively charged biological membranes, potentially leading to membrane disruption and cytotoxicity. This interaction is a key mechanism of action for antimicrobial quaternary ammonium compounds.[7][8]
Table 3: Available Toxicity Data for a Representative Quaternary this compound Compound
| Compound | Toxicity Metric | Value | Species/Cell Line | Reference(s) |
| Tetraphenylthis compound chloride | Hazard Statement | Poisonous by intravenous route | N/A |
The general pathway of arsenic toxicity involves cellular uptake, metabolic activation (for some species), and interaction with cellular components, leading to oxidative stress and cell death.
Generalized pathway of QAsC toxicity.
Applications in Drug Development and Research
The inherent toxicity of arsenic has limited the development of quaternary this compound compounds as therapeutic agents. However, their unique properties make them valuable in other areas of research that are relevant to drug development. Their use as phase-transfer catalysts can be beneficial in the synthesis of complex organic molecules. Furthermore, the tetraphenylthis compound cation is widely used in analytical chemistry for the extraction and quantification of various anions.[9] The study of their interaction with biological membranes can also provide insights into the mechanisms of cytotoxicity, which is relevant to the development of antimicrobial and anticancer drugs.
Conclusion
Quaternary this compound compounds represent an intriguing, yet understudied, class of organoarsenic molecules. While their synthesis and basic chemical properties are understood, particularly for well-known examples like tetraphenylthis compound chloride, a significant gap exists in the comprehensive understanding of their biological activity and toxicology. The development of new analytical techniques will be crucial for further elucidating the properties and potential applications of this unique class of compounds. For professionals in drug development, while direct application as therapeutics may be limited by toxicity concerns, their utility in synthesis and as research tools should not be overlooked. Further research is needed to fully characterize the fundamental properties of a wider range of quaternary this compound compounds and to explore their potential in a safe and controlled manner.
References
- 1. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of organoarsenical compounds by electrospray ion trap multiple mass spectrometry (MS6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]
- 8. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetraphenylphosphonium chloride(2001-45-8) 1H NMR [m.chemicalbook.com]
A Theoretical and Computational Guide to Arsonium Cation Stability
Affiliation: Google Research
Abstract
The arsonium cation ([R₄As]⁺), the arsenic analogue of the well-studied ammonium (B1175870) and phosphonium (B103445) ions, is a species of significant interest in organoarsenic chemistry, materials science, and drug development. Understanding the factors that govern its stability is crucial for the rational design of novel reagents, catalysts, and therapeutic agents. This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies used to study the stability of this compound cations. Drawing parallels with extensively studied carbocations and other onium ions, we delineate the key electronic and steric factors that influence stability. This document details established computational protocols, summarizes relevant quantitative data from the literature, and proposes a systematic workflow for future theoretical investigations in this domain.
Introduction: The this compound Cation
The this compound cation is a positively charged polyatomic ion with the general formula [R₄As]⁺, where R represents hydrogen or any organic substituent (alkyl, aryl, etc.). The central arsenic atom is tetravalent and bears a formal positive charge. While this compound salts have been synthesized and utilized in various chemical contexts, a comprehensive theoretical understanding of their stability, comparable to that of carbocations or ammonium ions, is less developed.
Theoretical studies, primarily employing quantum chemical calculations, provide a powerful framework for dissecting the intricate balance of factors that determine the thermodynamic stability of these species. This guide serves as a resource for researchers aiming to predict, understand, and modulate the stability of this compound cations for specific applications.
Fundamental Principles of Cation Stability
The stability of any cation is determined by how effectively the positive charge is delocalized or stabilized by the surrounding molecular framework. The principles established for carbocations and other onium salts are directly applicable to this compound cations.
-
Inductive Effects: Electron-donating groups (EDGs) attached to the arsenic center stabilize the positive charge through the sigma bond network. For instance, alkyl groups are more effective at stabilizing the cation than hydrogen atoms. The stability is expected to increase with the number and size of alkyl substituents (e.g., [Me₄As]⁺ > [H₄As]⁺).
-
Resonance Effects: If the substituents (R) contain π-systems (e.g., phenyl or vinyl groups), the positive charge can be delocalized through resonance. This is a powerful stabilizing mechanism. Benzylic and allylic this compound cations are therefore expected to exhibit enhanced stability.
-
Steric Effects: The tetrahedral geometry of the this compound cation means that bulky substituents can lead to steric strain, which can destabilize the ion. This effect can counteract the stabilizing inductive effects of large alkyl groups.
-
Hybridization: The stability of a cation is influenced by the hybridization of the central atom. While the arsenic in [R₄As]⁺ is sp³ hybridized, any factors causing deviation from the ideal tetrahedral geometry can impact stability.
-
Solvent Effects: In solution, the stability of an this compound cation is significantly influenced by its interaction with solvent molecules. Polar solvents can stabilize the charged species through solvation, effectively shielding the positive charge. Computational models must account for these effects, often through the use of implicit (e.g., CPCM) or explicit solvent models.
The interplay of these factors is critical, and computational chemistry provides the tools to quantify their individual contributions.
Computational Methodologies for Studying this compound Cations
The theoretical investigation of this compound cation stability relies on a variety of well-established quantum chemical methods. The choice of method represents a trade-off between computational cost and accuracy.
Key Experimental Protocols (Computational)
-
Geometry Optimization:
-
Objective: To find the lowest energy structure (equilibrium geometry) of the this compound cation.
-
Methodology: Typically performed using Density Functional Theory (DFT) due to its favorable balance of cost and accuracy. A common functional for main group elements is B3LYP. For systems where dispersion forces are important (e.g., with large alkyl or aryl groups), dispersion-corrected functionals like B3LYP-D3 are recommended.
-
Basis Set: Pople-style basis sets (e.g., 6-31G(d)) can be used for initial calculations, but larger basis sets with polarization and diffuse functions (e.g., 6-311+G(d,p)) are necessary for accurate energy calculations. For a heavy atom like arsenic, using effective core potentials (ECPs) such as the LanL2DZ basis set can be computationally efficient while providing reliable results.
-
-
Frequency Calculations:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermochemical properties like Gibbs free energy (G).
-
Methodology: Performed at the same level of theory as the geometry optimization. The output provides zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are essential for calculating Gibbs free energies.
-
-
Single-Point Energy Calculations:
-
Objective: To obtain a more accurate electronic energy for the optimized geometry.
-
Methodology: This is often done using higher-level, more computationally expensive methods on the DFT-optimized geometry. Common high-accuracy methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)). Composite methods like CBS-QB3 or the G3/G4 series can also provide "chemical accuracy" (typically within 1 kcal/mol of experimental values).[1][2]
-
-
Solvent Modeling:
-
Objective: To account for the stabilizing effect of a solvent.
-
Methodology: The Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) are widely used implicit solvent models.[3] These models treat the solvent as a continuous medium with a specific dielectric constant.
-
Quantitative Analysis of Stability
The thermodynamic stability of a cation can be quantified in several ways, most commonly through the calculation of reaction energies.
-
Hydride Affinity (HA): The enthalpy change for the reaction: [R₄As]⁺ + H⁻ → R₄AsH. A higher hydride affinity indicates lower stability of the cation.
-
Isodesmic Reactions: These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. They are powerful tools for calculating relative stabilities because errors in the computational method tend to cancel out. For example, to compare the stability of a tetramethylthis compound (B1217432) cation to the parent this compound cation, one could use the following reaction: [AsH₄]⁺ + 4 CH₄ → [As(CH₃)₄]⁺ + 4 AsH₃ A negative Gibbs free energy change (ΔG < 0) for this reaction would indicate that [As(CH₃)₄]⁺ is more stable than [AsH₄]⁺ relative to their neutral precursors.
Tabulated Data
Direct theoretical studies on a wide range of substituted this compound cations are limited in the literature. However, data from related arsenic compounds can provide valuable benchmarks and insights. The table below summarizes theoretical data on As-As and As-H bond energies, which are relevant to the overall stability of arsenic-containing molecules.
| Species/Reaction | Property | Computational Method | Basis Set | Value | Reference |
| PhMe₂As→AsPhI₂ | As-As Bond Energy | DFT (PBE) | TZP | 10-30 kJ/mol | [4] |
| PhMe₂As→AsMeI₂ | As-As Bond Energy | DFT (PBE) | TZP | 10-30 kJ/mol | [4] |
| PhMeEtAs→AsMeI₂ | As-As Bond Energy | DFT (PBE) | TZP | 10-30 kJ/mol | [4] |
| AsH₃ → AsH₂ + H | Bond Dissociation Energy | CBS-QB3 | - | 338.5 kJ/mol (0 K) | [1] |
| AsH₂ → AsH + H | Bond Dissociation Energy | CBS-QB3 | - | 280.3 kJ/mol (0 K) | [1] |
| AsH → As + H | Bond Dissociation Energy | CBS-QB3 | - | 267.8 kJ/mol (0 K) | [1] |
Table 1: Selected Theoretical Bond Energies for Arsenic Compounds.
Proposed Workflow for a Systematic Study
To address the gap in the literature, a systematic computational study of this compound cation stability is proposed. The following workflow provides a robust framework for such an investigation.
This workflow begins with the selection of a series of this compound cations with systematically varied substituents. It proceeds through gas-phase and solvent-phase calculations to obtain accurate energies. Finally, the stability is quantified using isodesmic reactions and hydride affinities, and the electronic structure is analyzed to understand the underlying reasons for the observed stability trends.
Conclusion and Outlook
The theoretical study of this compound cation stability is a field with significant potential for growth. While direct and comprehensive studies are currently sparse, the principles and computational tools are well-established. By applying rigorous computational workflows, such as the one proposed herein, researchers can develop a predictive understanding of how substituents and the environment modulate the stability of these important chemical species. This knowledge will be invaluable for the design of new organoarsenic compounds with tailored properties for applications in catalysis, materials science, and medicine. Future work should focus on building a comprehensive database of this compound cation stabilities and exploring the kinetics of their formation and decomposition reactions.
References
An In-depth Technical Guide to the Coordination Chemistry of Arsonium Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of coordination chemistry has long been dominated by phosphine (B1218219) and amine ligands, owing to their versatile electronic and steric properties. However, their heavier pnictogen counterparts, particularly organoarsenic ligands, are gaining increasing attention for their unique reactivity and potential applications in catalysis, materials science, and medicine. This technical guide provides a comprehensive exploration of the coordination chemistry of arsonium ligands, a class of cationic organoarsenic compounds. While neutral arsines have a more established history as ligands, the introduction of a positive charge on the arsenic center, or in close proximity to it, imparts distinct electronic characteristics that influence their coordination behavior and the properties of the resulting metal complexes.
This guide will delve into the synthesis, characterization, and reactivity of various classes of this compound-based ligands and their metal complexes. Detailed experimental protocols for the synthesis of key ligands and complexes are provided, alongside a systematic presentation of quantitative structural data. Furthermore, this document illustrates key reaction mechanisms and pathways through detailed diagrams, offering a thorough resource for researchers venturing into this exciting and evolving area of coordination chemistry.
I. Synthesis of this compound Ligands and their Precursors
The synthesis of this compound ligands and their precursors, primarily tertiary arsines, is a critical first step in exploring their coordination chemistry. Various synthetic routes have been developed, often starting from commercially available arsenic(III) compounds.
Synthesis of Tetraphenylthis compound Chloride
Tetraphenylthis compound chloride, [(C₆H₅)₄As]Cl, is a widely used this compound salt. While it primarily serves as a precipitating agent for large anions, its cation can be considered a bulky, non-coordinating counterion in some contexts, and its derivatives can be functionalized to act as ligands. The synthesis is a multi-step process starting from triphenylarsine (B46628).[1]
Experimental Protocol: Synthesis of Tetraphenylthis compound Chloride [1]
-
Preparation of Triphenylarsine Dibromide: Triphenylarsine is reacted with bromine to form triphenylarsine dibromide. (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂
-
Hydrolysis to Triphenylarsine Oxide: The dibromide is then hydrolyzed to triphenylarsine oxide. (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr
-
Grignard Reaction: Triphenylarsine oxide is reacted with phenylmagnesium bromide. (C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr
-
Formation of the Hydrochloride Salt: The resulting complex is treated with hydrochloric acid to yield the hydrochloride salt of tetraphenylthis compound chloride. (C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl
-
Neutralization: Finally, the hydrochloride salt is neutralized with a base, such as sodium hydroxide, to afford tetraphenylthis compound chloride. (C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O
Synthesis of α-Cationic Arsine Ligands
α-Cationic arsines are a class of ligands where a positively charged group is directly attached to the arsenic atom. This structural feature significantly influences the electronic properties of the ligand. A variety of these ligands with different cationic moieties like imidazolium (B1220033), cyclopropenium, and pyridinium (B92312) have been synthesized.
Experimental Protocol: General Synthesis of an Imidazolium-Substituted α-Cationic Arsine
This protocol is a generalized representation based on modern synthetic methods.
-
Synthesis of the Imidazolium Salt Precursor: An N-aryl imidazole (B134444) is quaternized with a suitable alkylating agent (e.g., methyl iodide) to form the corresponding imidazolium salt.
-
Lithiation of the Imidazolium Salt: The imidazolium salt is deprotonated at the C2 position using a strong base, such as n-butyllithium, at low temperature to generate a transient N-heterocyclic carbene (NHC) or its lithium adduct.
-
Reaction with an Arsenic Electrophile: The lithiated species is then reacted with a suitable arsenic electrophile, such as chlorodiphenylarsine (ClAsPh₂), to form the α-cationic arsine ligand. The product is typically isolated as a salt with a non-coordinating anion (e.g., PF₆⁻, BF₄⁻) after an anion exchange step.
II. Coordination Chemistry and Characterization
This compound ligands, and more broadly organoarsenic ligands, form complexes with a wide range of transition metals. The nature of the metal-arsenic bond and the overall structure of the complex are influenced by the electronic and steric properties of the ligand, as well as the metal center.
Coordination Modes
This compound ligands, particularly those with functional groups, can exhibit various coordination modes. Simple quaternary this compound ions like tetraphenylthis compound are generally considered non-coordinating due to the lack of available lone pairs on the arsenic atom and steric hindrance. However, ligands with a cationic charge on a substituent, such as α-cationic arsines, coordinate to metal centers through the lone pair of the arsenic(III) atom. The positive charge in proximity to the donor atom modulates the σ-donating and π-accepting properties of the arsine moiety.
Spectroscopic and Structural Characterization
The characterization of this compound ligand-metal complexes relies on a combination of spectroscopic and crystallographic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic framework of the ligands and to observe changes upon coordination.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries. This data is crucial for understanding the steric and electronic effects of the this compound ligands.
Quantitative Structural Data
The following tables summarize key structural parameters obtained from X-ray crystallographic studies of selected organoarsenic ligand-metal complexes.
Table 1: Selected Bond Lengths in this compound Ligand Precursors and Related Complexes
| Compound/Complex | M-As Bond Length (Å) | As-C Bond Length (Å) (average) | Reference |
| Ph₃P→AsMePh⁺ PF₆⁻ | P-As: 2.345(1) | 1.932(4) | |
| [PdCl₂(AsPh₃)₂] | 2.385(1) | 1.95 (avg) | |
| PhPdI(AsPh₃)(DMF) | 2.433(1) | 1.96 (avg) | [2] |
| [(Mes₂AsNPh)₂ZrCl₂(THF)] | 2.78 (weak interaction) | 1.98 (avg) | |
| [RhCl(CO)(AsPh₃)₂] | 2.42 (avg) | 1.95 (avg) |
Table 2: Selected Bond Angles in this compound Ligand Precursors and Related Complexes
| Compound/Complex | C-As-C Angle (°) (average) | M-As-C Angle (°) (average) | Reference |
| Ph₃P→AsMePh⁺ PF₆⁻ | 97.8(2) | P-As-C: 102.5(1) | |
| [PdCl₂(AsPh₃)₂] | 102.5 (avg) | 115.0 (avg) | |
| PhPdI(AsPh₃)(DMF) | 103.0 (avg) | 114.5 (avg) | [2] |
| [(Mes₂AsNPh)₂ZrCl₂(THF)] | 101.5 (avg) | N/A | |
| [RhCl(CO)(AsPh₃)₂] | 102.0 (avg) | 116.0 (avg) |
Data in the tables are representative and have been compiled from various sources. Specific values should be consulted from the original publications.
III. Reactivity of Coordinated this compound Ligands
The reactivity of coordinated this compound ligands and their metal complexes is a key area of interest. The presence of the arsenic ligand can influence the reactivity of the metal center, and the coordination to a metal can, in turn, affect the reactivity of the ligand itself.
Ligand Substitution Reactions
Coordinated arsine ligands can be displaced by other ligands, with the lability of the M-As bond depending on the nature of the metal, the other ligands in the coordination sphere, and the electronic properties of the arsine. In some cases, arsine ligands are more readily displaced than their phosphine counterparts due to their weaker Lewis basicity.
Catalytic Applications
Metal complexes bearing organoarsenic ligands, including those with this compound functionalities, have shown promise in various catalytic transformations. The unique electronic and steric profiles of these ligands can lead to enhanced catalytic activity and selectivity compared to more traditional phosphine-based catalysts.
One notable example is the use of palladium-arsine complexes in cross-coupling reactions, such as the Stille reaction. Mechanistic studies have provided insights into the catalytic cycle and the role of the arsine ligand.
Catalytic Cycle of the Stille Reaction with a Palladium-Arsine Catalyst
The catalytic cycle for the Stille reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. A kinetic study of the reaction between PhPdI(AsPh₃)₂ and a vinyl stannane (B1208499) in DMF has shown that the transmetalation step proceeds through a coordinatively unsaturated intermediate, PhPdI(AsPh₃)(DMF), which is formed by the dissociation of one triphenylarsine ligand.[2]
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
IV. Biological Activity and Signaling Pathways
Certain organoarsenic compounds, including some that can be classified as this compound salts or their derivatives, have been investigated for their biological activity. While the toxicity of arsenic is well-known, specific organoarsenic compounds have been explored as antimicrobial and anticancer agents. The mechanism of action often involves interaction with cellular components, leading to the disruption of essential biological pathways.
For instance, some antimicrobial agents function by inhibiting crucial enzymes. While specific signaling pathways for this compound compounds are not as well-defined as for many organic drugs, a general understanding of how enzyme inhibition can lead to cell death can be illustrated.
Generalized Signaling Pathway for Enzyme Inhibition by an Antimicrobial Agent
Caption: Generalized pathway of antimicrobial action via enzyme inhibition.
V. Conclusion and Future Outlook
The coordination chemistry of this compound ligands is a rapidly developing field with significant potential. The ability to tune the electronic and steric properties of these ligands by modifying the substituents on the arsenic atom and by introducing cationic charges opens up new avenues for the design of novel metal complexes with tailored reactivity. The initial successes in catalysis and the intriguing biological activities of some organoarsenic compounds suggest that further exploration in this area is warranted.
Future research will likely focus on the synthesis of new and more complex this compound-based ligands, including chiral variants for asymmetric catalysis and functionalized ligands for applications in materials science and as therapeutic agents. Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for a deeper understanding of the role of these ligands in catalytic and biological processes. As synthetic methodologies become more refined and our understanding of the fundamental coordination chemistry of these fascinating ligands grows, the applications of this compound-based metal complexes are poised to expand significantly.
References
An In-depth Technical Guide to Arsonium Ylides in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsonium ylides, also known as alkylidenearsoranes, are a class of organoarsenic compounds that serve as potent nucleophiles in a variety of organic transformations. Structurally, they are neutral, dipolar molecules characterized by a carbanionic center adjacent to a positively charged arsenic atom. This unique electronic arrangement imparts a high degree of reactivity, making them valuable reagents for the formation of carbon-carbon and carbon-heteroatom bonds. While less commonly employed than their phosphorus and sulfur counterparts, this compound ylides exhibit distinct reactivity profiles that offer unique advantages in specific synthetic applications, including olefination reactions, cyclopropanations, and the synthesis of epoxides and other heterocyclic systems. This guide provides a comprehensive overview of the core principles of this compound ylide chemistry, including their synthesis, structure, stability, and reactivity, with a focus on practical applications for research and development.
Core Concepts: Structure and Stability
The bonding in this compound ylides is best described as a resonance hybrid of two contributing forms: the ylide form, with a double bond between arsenic and carbon, and the ylene form, which depicts a zwitterionic species with a positive charge on the arsenic and a negative charge on the carbon.[1] X-ray crystallographic studies have provided valuable insights into their molecular geometry. For instance, the parent this compound ylide, triphenylarsine (B46628) methylide (Ph₃As=CH₂), exhibits a pyramidal geometry at the ylidic carbon, indicating a significant contribution from the zwitterionic resonance form.[2]
The stability of this compound ylides is largely influenced by the nature of the substituents on the carbanionic carbon.
-
Stabilized Ylides: These ylides bear electron-withdrawing groups (e.g., carbonyl, ester, cyano) on the carbanionic carbon. These groups delocalize the negative charge through resonance, significantly increasing the stability of the ylide. Stabilized this compound ylides are often isolable crystalline solids.
-
Semi-stabilized Ylides: With aryl or vinyl substituents on the carbanionic carbon, these ylides experience a moderate degree of stabilization through resonance.
-
Non-stabilized Ylides: Alkyl-substituted ylides lack significant charge-delocalizing groups and are consequently the most reactive and least stable. They are typically generated and used in situ at low temperatures.
The increased contribution of the zwitterionic resonance form in this compound ylides, as compared to phosphonium (B103445) ylides, leads to a higher negative charge density on the ylidic carbon. This renders this compound ylides more nucleophilic than their phosphorus analogs.
Data Presentation: Structural and Spectroscopic Properties
The following tables summarize key quantitative data for representative this compound ylides and their precursors.
Table 1: Selected Bond Lengths and Angles for Triphenylarsine and a Non-Stabilized this compound Ylide.
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| Triphenylarsine (Ph₃As) | As-C | 1.942–1.956[3] | C-As-C | 99.6–100.5[3] |
| Triphenylarsine Methylide (Ph₃As=CH₂) | As-C (ylidic) | Not specified | C-As-C | Not specified |
Note: Specific bond lengths and angles for the ylidic portion of triphenylarsine methylide were not explicitly provided in the search results.
Table 2: Spectroscopic Data for this compound Salts and Ylides.
| Compound | Technique | Key Signals |
| Tetramethylthis compound Salts | Infrared (IR) | Vibrational assignments for the (CH₃)₄As⁺ cation have been made in the 4000-200 cm⁻¹ region.[4] |
| Tetraethylthis compound Salts | Infrared (IR) | Vibrational assignments for the (C₂H₅)₄As⁺ cation have been made in the 4000-200 cm⁻¹ region.[4] |
| Triethylmethylthis compound Salts | Infrared (IR) | Vibrational assignments for the (C₂H₅)₃CH₃As⁺ cation have been made in the 4000-200 cm⁻¹ region.[4] |
| Substituted Phosphorus Ylides (for comparison) | ¹H NMR | Chemical shifts for methine protons and substituent protons are well-documented and sensitive to the electronic environment.[5] |
| Substituted Phosphorus Ylides (for comparison) | ¹³C NMR | Chemical shifts of the ylidic carbon and adjacent carbons provide insight into charge distribution and bonding.[1][5] |
Note: Specific, comprehensive NMR and IR data for a series of this compound ylides were not available in the initial search results. The data for phosphorus ylides is included for comparative context.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound ylide chemistry. The following sections provide representative protocols for the synthesis of this compound ylides and their use in key organic reactions.
Synthesis of this compound Ylides
The most common method for preparing this compound ylides is through the deprotonation of a corresponding this compound salt. The this compound salt is typically synthesized by the reaction of a tertiary arsine, most commonly triphenylarsine, with an alkyl halide.
Workflow for the Synthesis of this compound Ylides
Caption: General workflow for the synthesis of this compound ylides.
Experimental Protocol: Synthesis of a Non-Stabilized this compound Ylide (Triphenylarsine Methylide)
This protocol is based on the successful synthesis of Ph₃As=CH₂.[2]
-
Preparation of the this compound Salt: Methyltriphenylthis compound iodide ([Ph₃AsCH₃]I) is prepared by the reaction of triphenylarsine with methyl iodide.
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylthis compound iodide in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.
-
Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to the suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature. The formation of the ylide is often indicated by a color change.
-
The resulting solution or suspension of the this compound ylide is then used immediately in subsequent reactions.
Experimental Protocol: Synthesis of a Stabilized this compound Ylide
This is a general procedure, as specific protocols for this compound ylides were limited in the search results.
-
Preparation of the this compound Salt: React triphenylarsine with an α-halo ketone, ester, or nitrile (e.g., phenacyl bromide) in a suitable solvent such as toluene (B28343) or acetonitrile (B52724) at reflux to form the corresponding this compound salt.
-
Ylide Generation: Dissolve the this compound salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Add a mild base, such as aqueous sodium hydroxide (B78521) or sodium carbonate, and stir vigorously until the ylide precipitates or is extracted into the organic layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the stabilized this compound ylide, which can often be purified by recrystallization.
Wittig-Type Olefination Reactions
This compound ylides react with aldehydes and ketones in a manner analogous to the Wittig reaction to produce alkenes. A key feature of this compound ylide-mediated olefination is the potential for different stereochemical outcomes compared to their phosphorus counterparts.
Reaction Pathway for the Wittig-Type Reaction of this compound Ylides
Caption: Mechanism of the this compound ylide-mediated Wittig-type reaction.
Experimental Protocol: Olefination of a Substituted Benzaldehyde
This is a general procedure adapted from Wittig reaction protocols, as specific this compound ylide examples with full details were scarce.
-
Generate the this compound ylide in situ as described in the previous section.
-
To the solution of the this compound ylide at an appropriate temperature (typically -78 °C to room temperature, depending on the ylide's stability), add a solution of the aldehyde (e.g., p-nitrobenzaldehyde) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the alkene. The byproduct, triphenylarsine oxide, can also be separated during chromatography.
Table 3: Yields and Stereoselectivity in this compound Ylide Olefination Reactions.
| This compound Ylide | Aldehyde/Ketone | Product | Yield (%) | E/Z Ratio or ee | Reference |
| Chiral C₂-symmetric this compound ylide | 4-Substituted cyclohexanones | Chiral alkenes | Not specified | Up to 40% ee | [6] |
Note: A comprehensive table of yields and stereoselectivities for a range of this compound ylide reactions was not available in the provided search results.
Cyclopropanation and Epoxidation Reactions
In addition to olefination, this compound ylides can participate in cyclopropanation and epoxidation reactions, particularly with α,β-unsaturated carbonyl compounds and certain aldehydes, respectively. The course of the reaction is often dependent on the stability of the ylide and the reaction conditions.
Logical Relationship in the Reaction of this compound Ylides with Carbonyls
Caption: Possible reaction outcomes of this compound ylides with carbonyl compounds.
Experimental Protocol: Cyclopropanation of an α,β-Unsaturated Ketone
This is a generalized procedure, as a specific, detailed protocol for this compound ylide cyclopropanation was not found.
-
In an inert atmosphere, prepare a solution of the this compound ylide in an anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C or room temperature).
-
Add the α,β-unsaturated ketone (e.g., chalcone) dropwise to the ylide solution.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the cyclopropane derivative.
Experimental Protocol: Epoxidation of an Aldehyde
This protocol is based on the general reactivity patterns of ylides, with specific details for this compound ylides being limited.
-
Generate the this compound ylide in situ, particularly if it is non-stabilized.
-
At a low temperature (-78 °C), add the aldehyde to the ylide solution.
-
Allow the reaction to proceed, gradually warming to room temperature if necessary.
-
After the reaction is complete, perform an aqueous workup.
-
The epoxide can be isolated and purified from the triphenylarsine oxide byproduct by chromatography.
Conclusion
This compound ylides represent a unique and powerful class of reagents in organic synthesis. Their heightened nucleophilicity compared to phosphonium ylides, coupled with their distinct reactivity in olefination, cyclopropanation, and epoxidation reactions, makes them valuable tools for accessing a range of molecular architectures. While their application has been less widespread than that of their lighter congeners, the development of new synthetic methods and a deeper understanding of their reaction mechanisms are continually expanding their utility. For researchers in drug development and other areas of chemical science, a thorough understanding of this compound ylide chemistry can unlock novel synthetic pathways to complex target molecules. Further exploration into the catalytic and asymmetric applications of this compound ylides is a promising area for future research.
References
- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 2. Nature of the this compound-Ylide Ph3 As=CH2 and a Uranium(IV) this compound-Carbene Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Arsonium Salt Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arsonium salts, organic derivatives of arsenic, represent a unique class of organometallic compounds with a rich and diverse reactivity profile. This guide provides a comprehensive overview of the fundamental principles governing the reactivity of this compound salts, with a particular focus on their synthesis, stability, and key transformations. Detailed experimental protocols for the preparation of common this compound salts and their application in the Wittig-type reaction are presented, supplemented by quantitative data to facilitate comparison and reproducibility. Furthermore, this document explores the burgeoning interest in this compound salts within the field of drug development, particularly their potential as mitochondria-targeted anticancer agents, and elucidates the proposed signaling pathways involved in their cytotoxic effects.
Introduction
This compound salts are quaternary arsenic compounds with the general formula [R₄As]⁺X⁻, where R is an organic substituent and X⁻ is a counter-anion. The presence of the positively charged arsenic atom imparts unique chemical properties, making them valuable reagents and intermediates in organic synthesis. While their phosphonium (B103445) analogues have been more extensively studied, this compound salts offer distinct advantages in certain transformations due to the differing electronic and steric properties of arsenic compared to phosphorus. This guide aims to provide a detailed technical resource for researchers interested in harnessing the synthetic potential of this compound salts and exploring their applications in medicinal chemistry.
Synthesis of this compound Salts
The most common method for the synthesis of this compound salts involves the quaternization of tertiary arsines with alkyl halides. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the arsenic atom attacks the electrophilic carbon of the alkyl halide.
Logical Workflow for this compound Salt Synthesis
Detailed Experimental Protocol: Synthesis of Benzyltriphenylthis compound Chloride
This protocol describes the synthesis of a commonly used this compound salt for the generation of this compound ylides.
Materials:
-
Triphenylarsine (B46628) (1.0 eq)
-
Benzyl (B1604629) chloride (1.1 eq)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylarsine in anhydrous toluene.
-
Add benzyl chloride to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours. During this time, a white precipitate of the this compound salt will form.
-
After cooling to room temperature, collect the precipitate by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain benzyltriphenylthis compound chloride.
Note: This is a general procedure and may require optimization for specific substrates.
Reactivity of this compound Salts
The reactivity of this compound salts is primarily centered around two key aspects: their use as precursors to this compound ylides for olefination reactions and their susceptibility to nucleophilic attack.
The this compound Ylide-Mediated Wittig-Type Reaction
This compound ylides, or arsenanes, are neutral, dipolar compounds that are typically generated in situ by the deprotonation of an this compound salt with a strong base. These ylides are highly nucleophilic and react readily with carbonyl compounds, such as aldehydes and ketones, to form alkenes in a transformation analogous to the Wittig reaction.[1]
Reaction Mechanism of the this compound Ylide-Mediated Olefination
References
Arsonium-Based Ionic Liquids: A Preliminary Technical Overview for Researchers
For Immediate Release
This technical guide provides a preliminary investigation into the synthesis, properties, and potential applications of arsonium-based ionic liquids (ILs), with a particular focus on their relevance to researchers, scientists, and professionals in drug development. While the exploration of this compound-based ILs is an emerging field with limited publicly available data, this document synthesizes the current knowledge, drawing parallels with more extensively studied analogous compounds, to offer a foundational understanding and guide future research directions.
Introduction to this compound-Based Ionic Liquids
Ionic liquids are a class of salts that exist in a liquid state at or near room temperature. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, have positioned them as promising candidates for a wide range of applications, including as solvents for chemical synthesis and in drug delivery systems.[1][2][3] The properties of an ionic liquid are determined by the combination of its constituent cation and anion. While imidazolium (B1220033), pyridinium, ammonium (B1175870), and phosphonium-based cations have been extensively studied, this compound-based ILs represent a less explored frontier.[4]
The central arsenic atom in an this compound cation is expected to influence the resulting IL's properties, similar to the observed differences between ammonium and phosphonium-based ILs.[4] Preliminary findings suggest that the this compound cation can contribute to lower viscosity and higher ionic conductivity compared to its phosphonium (B103445) counterpart, which could be advantageous in various applications.[4]
Synthesis and Characterization
The synthesis of this compound-based ILs typically follows methodologies analogous to those used for other quaternary ammonium and phosphonium salts. A general approach involves the quaternization of an appropriate arsine with an alkyl halide, followed by an anion exchange reaction.
General Experimental Protocol: Synthesis of a Tetraalkylthis compound-Based Ionic Liquid
The following is a generalized protocol based on the synthesis of similar ionic liquids. Specific reaction conditions may need to be optimized for different this compound salts.
Step 1: Quaternization of Trialkylarsine
A trialkylarsine is reacted with an alkyl halide to form the tetraalkylthis compound halide salt.
-
Materials: Trialkylarsine (e.g., trihexylarsine), alkyl halide (e.g., methyl iodide), and a suitable solvent (e.g., toluene).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the trialkylarsine in the solvent.
-
Add the alkyl halide dropwise to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.
-
The resulting tetraalkylthis compound halide salt may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
The crude product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Step 2: Anion Exchange
The halide anion of the tetraalkylthis compound salt is exchanged for the desired anion.
-
Materials: Tetraalkylthis compound halide, a salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)amide), and a suitable solvent (e.g., dichloromethane (B109758) or water).
-
Procedure:
-
Dissolve the tetraalkylthis compound halide in the chosen solvent.
-
In a separate flask, dissolve the salt of the desired anion in the same solvent.
-
Mix the two solutions and stir for several hours at room temperature.
-
The precipitation of the inorganic halide salt (e.g., lithium halide) drives the reaction.
-
Filter the reaction mixture to remove the precipitated inorganic salt.
-
The filtrate, containing the desired this compound-based ionic liquid, is then washed with deionized water to remove any remaining inorganic salts.
-
The organic solvent is removed under reduced pressure, and the resulting ionic liquid is dried under high vacuum to remove any residual water and solvent.
-
Characterization Techniques
The synthesized this compound-based ILs should be characterized to confirm their structure and purity using standard analytical techniques:[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the cation and anion.
-
Mass Spectrometry (MS): To determine the mass-to-charge ratio of the constituent ions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Physicochemical Properties
Data on the physicochemical properties of this compound-based ILs is scarce. The table below summarizes the reported properties for the single publicly documented example, trihexylmethylthis compound bis(trifluoromethylsulfonyl)amide, and provides a comparison with its phosphonium analogue.
| Ionic Liquid | Cation | Anion | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| Trihexylmethylthis compound bis(trifluoromethylsulfonyl)amide | [As(Hex)₃Me]⁺ | [NTf₂]⁻ | Lower than phosphonium analogue | Higher than phosphonium analogue |
| Trihexylmethylphosphonium bis(trifluoromethylsulfonyl)amide | [P(Hex)₃Me]⁺ | [NTf₂]⁻ | (Not specified) | (Not specified) |
Table 1: Comparative properties of an this compound-based ionic liquid.[4]
The observed lower viscosity and higher ionic conductivity for the this compound-based IL suggest that the larger size of the arsenic atom and the potentially weaker ion-pairing interactions could lead to greater ion mobility.[4] Further research is needed to synthesize and characterize a wider range of this compound-based ILs to establish clear structure-property relationships.
Potential Applications in Drug Development
Ionic liquids are being explored for various applications in the pharmaceutical field, including as drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3][8] While no specific studies on the use of this compound-based ILs in drug delivery have been reported, their tunable properties make them a class of compounds worth investigating for such applications.
Toxicity Considerations
A significant hurdle for the use of any arsenic-containing compound in pharmaceutical applications is the inherent toxicity associated with arsenic. However, the toxicity of organoarsenic compounds can vary significantly depending on their chemical structure and oxidation state. It is crucial to conduct thorough cytotoxicity studies on any newly synthesized this compound-based ILs.
Preliminary studies on other types of π-conjugated organoarsenic compounds have indicated that some of these molecules exhibit low to negligible cytotoxicity against human colon cancer cells.[9] This suggests that the blanket assumption of high toxicity for all organoarsenic compounds may not be accurate and that specific this compound-based ILs could potentially be designed with acceptable biocompatibility for targeted drug delivery applications.
Experimental and Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and characterization of this compound-based ionic liquids and a conceptual logical relationship for their potential application in drug delivery.
Conclusion and Future Outlook
The field of this compound-based ionic liquids is in its infancy. The limited available data suggests that these compounds may possess advantageous properties, such as lower viscosity and higher ionic conductivity, when compared to their phosphonium analogues. However, a significant amount of fundamental research is required to synthesize and characterize a broader library of these materials to establish clear structure-property relationships.
For their potential application in drug development, the primary concern remains their toxicity. Rigorous and systematic cytotoxicity studies are paramount. Should certain this compound-based ILs demonstrate acceptable toxicity profiles, their unique properties could open new avenues for the formulation and delivery of challenging drug molecules. The development of this novel class of ionic liquids warrants further investigation by the scientific community.
References
- 1. Anion effects on the cytotoxicity of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchinschools.org [researchinschools.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inorganic Nanosystems for Therapeutic Delivery: Status and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Intricacies of the Arsenic-Carbon Bond: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the electronic properties, structural characteristics, and biological significance of the arsenic-carbon bond, a cornerstone of organoarsenic chemistry with profound implications for therapeutic agent design.
The unique electronic configuration of arsenic imparts distinct characteristics to the arsenic-carbon (As-C) bond, setting it apart from other pnictogen-carbon bonds and rendering it a fascinating subject of study for chemists, materials scientists, and pharmacologists. This technical guide provides a comprehensive overview of the electronics of the As-C bond, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Electronic and Structural Properties of the Arsenic-Carbon Bond
The arsenic atom possesses a valence shell configuration of [Ar] 3d¹⁰ 4s² 4p³, allowing it to form covalent bonds with carbon in both the +3 and +5 oxidation states. The electronegativity of arsenic is similar to that of phosphorus, leading to the formation of polar covalent bonds with carbon. However, the larger atomic radius of arsenic and the diffuse nature of its valence orbitals result in longer and weaker bonds compared to the phosphorus-carbon bond.
The As-C bond can exist as a single, double, or triple bond, each with distinct electronic properties. The presence of d-orbitals in arsenic allows for the formation of dπ–pπ bonds, which play a crucial role in the electronic structure and reactivity of certain organoarsenic compounds, particularly in π-conjugated systems.[1]
Quantitative Data on Arsenic-Carbon Bonds
The following tables summarize key quantitative data related to the arsenic-carbon bond, providing a comparative overview for researchers.
| Compound Type | As-C Bond Length (Å) | Reference Compound |
| As-C (single bond) | 1.881 | NHC-arsenic trichloride (B1173362) adduct |
| As=C (double bond) | 1.867(9) | Diethylamino substituted arsaalkene |
| As-C (in aromatic ring) | 1.921(3) | Arsabenzene derivative |
| Bond Type | Bond Dissociation Energy (kJ/mol) |
| As-H | 247 |
| As-C | Data not readily available in a simple format |
| As-As | 146 |
| As-O | 301 |
| As-Cl | 322 |
| As-Br | 458 |
| As-I | 200 |
Note: Direct experimental values for the bond dissociation energy of a simple As-C bond are not as commonly tabulated as for other bonds. Computational methods are often employed to estimate these values.
Experimental Protocols for Characterizing the Arsenic-Carbon Bond
A multi-technique approach is essential for the comprehensive characterization of the electronic and structural properties of the arsenic-carbon bond.
X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of organoarsenic compounds in the solid state, providing precise bond lengths and angles.[2][3]
Detailed Methodology for Single-Crystal X-ray Diffraction of an Organoarsenic Compound:
-
Crystal Growth:
-
High-purity organoarsenic compound is required.
-
Slow evaporation of a saturated solution is a common method. A suitable solvent is one in which the compound is moderately soluble.[4]
-
For air-sensitive compounds, crystallization should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]
-
Layering a solution of the compound with a miscible anti-solvent can also induce crystallization.
-
The ideal crystal size for SC-XRD is 0.1-0.4 mm in at least two dimensions.[6]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[2]
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined to obtain the final crystal structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organoarsenic compounds in solution. While ¹H and ¹³C NMR provide information about the organic framework, ⁷⁵As NMR can directly probe the arsenic nucleus.
Detailed Methodology for NMR Analysis of an Organoarsenic Compound:
-
Sample Preparation:
-
Dissolve a few milligrams of the purified organoarsenic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For air-sensitive compounds, prepare the NMR sample in a glovebox and use a J. Young NMR tube.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire spectra on a high-field NMR spectrometer.
-
The chemical shifts of protons and carbons attached to or near the arsenic atom can be influenced by its electronegativity and magnetic anisotropy.
-
Coupling between arsenic and protons or carbons is not typically observed due to the quadrupolar nature of the ⁷⁵As nucleus.
-
-
⁷⁵As NMR Spectroscopy:
-
⁷⁵As is the only naturally occurring arsenic isotope and is NMR active (spin I = 3/2).[7]
-
Due to its quadrupolar moment, ⁷⁵As NMR signals are often broad, making detection challenging for large or asymmetric molecules.[7][8]
-
The chemical shift range is wide, providing information about the oxidation state and coordination environment of the arsenic atom.[7]
-
Experimental Parameters:
-
Use a broadband probe tuned to the ⁷⁵As frequency.
-
Employ a short pulse width and a fast repetition rate.
-
A large number of scans are typically required to obtain a good signal-to-noise ratio.
-
-
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for understanding the electronic structure, bonding, and reactivity of organoarsenic compounds.
Detailed Methodology for DFT Calculations on an Organoarsenic Compound:
-
Structure Optimization:
-
Build the initial molecular structure of the organoarsenic compound.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Functionals: Hybrid functionals like B3LYP are commonly used. For systems where dispersion forces are important, functionals such as wB97XD or M06 are recommended.[9]
-
Basis Sets: Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are suitable for lighter atoms. For arsenic, a basis set that includes effective core potentials (ECPs) like LANL2DZ is often employed to account for relativistic effects.[10]
-
-
Electronic Structure Analysis:
-
Calculate molecular orbitals (HOMO, LUMO) to understand the electronic distribution and reactivity.
-
Perform Natural Bond Orbital (NBO) analysis to investigate the nature of the As-C bond (e.g., hybridization, bond order).
-
Calculate NMR chemical shifts to aid in the interpretation of experimental spectra.[11][12]
-
Signaling Pathways and Logical Relationships
The unique electronic properties of the arsenic-carbon bond are central to the biological activity of many organoarsenic compounds, particularly in the context of drug development.
Mechanism of Action of Arsenic Trioxide (ATO) in Acute Promyelocytic Leukemia (APL)
Arsenic trioxide is a highly effective treatment for APL, a cancer characterized by the t(15;17) chromosomal translocation, which results in the formation of the PML-RARα fusion protein. ATO induces the degradation of this oncoprotein.
Proposed Mechanism of Action of Salvarsan
Salvarsan (arsphenamine), the first effective treatment for syphilis, is an organoarsenic compound. While its exact mechanism is still debated, it is believed to be a pro-drug that is metabolized in the body to its active form, which then targets essential proteins in the Treponema pallidum bacterium.
Conclusion
The arsenic-carbon bond presents a rich area of study with significant implications for both fundamental chemistry and applied sciences. Its unique electronic and structural features have been harnessed to create life-saving drugs and continue to inspire the development of novel materials. A thorough understanding of the principles and experimental techniques outlined in this guide is crucial for any researcher or professional seeking to innovate in the field of organoarsenic chemistry and drug development.
References
- 1. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. How To [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. (75As) Arsenic NMR [chem.ch.huji.ac.il]
- 8. Arsenic-75 nuclear magnetic resonance: study of the interaction of arsenate with various molecules of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 11. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Organoarsenic Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoarsenic compounds, molecules containing a carbon-arsenic bond, have a storied and complex history in medicine. From the early 20th-century treatment of syphilis with Salvarsan to the modern-day use of arsenic trioxide in oncology, these compounds have demonstrated potent therapeutic activities.[1][2][3] Despite initial concerns over toxicity, contemporary research is focused on developing novel organoarsenic agents with improved safety profiles and targeted efficacy against various diseases, including cancers and parasitic infections. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and clinical applications of key organoarsenic compounds, with a focus on quantitative data and detailed experimental protocols to support further research and development.
Key Therapeutic Organoarsenic Compounds
While numerous organoarsenic compounds have been synthesized and investigated, a few have made a significant clinical impact. This section details their applications and available quantitative data.
Arsenic Trioxide (ATO)
Though technically an inorganic arsenical, arsenic trioxide (As₂O₃) is a cornerstone of arsenic-based therapy and its metabolites are organoarsenic species.[4] It is a first-line treatment for acute promyelocytic leukemia (APL).[5]
Quantitative Efficacy Data in Acute Promyelocytic Leukemia (APL)
| Clinical Trial/Study | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Event-Free Survival (EFS) / Overall Survival (OS) | Reference |
| Pilot & Multicenter Trials (US) | Relapsed/Refractory APL | As₂O₃ (0.15 mg/kg/day) | 80% (multicenter) | Median CR duration: 5+ months | [6] |
| Shanghai Group | Relapsed APL | As₂O₃ (10 mg/d) | 90% | - | [7] |
| US Study | Relapsed APL | As₂O₃ | 92% | - | [7] |
| Multicenter Study | Relapsed APL | As₂O₃ (0.15 mg/kg) | 85% | 2-year LFS: 54.6%, 2-year OS: 81.1% | [7] |
| APOLLO Trial (Phase III) | High-Risk APL | ATRA + ATO + Idarubicin | - | 2-year EFS: 88% | [8][9] |
| SCCLG-APL Study (Pediatric) | Pediatric APL | ATO + ATRA + Chemo | - | 5-year EFS: 100% | [10] |
Pharmacokinetic Parameters of Arsenic Trioxide
| Parameter | Value | Study Details | Reference |
| Peak Plasma Concentration (Cmax) | 1.535 - 3.424 µmol/L | Low-dose As₂O₃ (0.08 mg/kg) in relapsed APL | [11] |
| Plasma Concentration (post-infusion) | ~0.1 - 0.5 µmol/L | Low-dose As₂O₃ (0.08 mg/kg) in relapsed APL | [11] |
| Peak Plasma Level | 5.54 - 7.30 µmol/L | As₂O₃ (10 mg/d) in relapsed APL | [12] |
| Systemic Exposure (Oral vs. IV) | Comparable (AUC) | Oral SY-2101 (15 mg) vs. IV ATO (0.15 mg/kg) | [13][14] |
In Vitro Cytotoxicity of Arsenic Trioxide
| Cell Line | Cancer Type | IC50 Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | 6.4 ± 0.6 µg/mL (24h) | [15] |
| A549 | Lung Cancer | > 50 µM | [16] |
| Leukemia Cell Lines (general) | Leukemia | More sensitive than solid tumor lines | [17] |
| Brain, Melanoma, Breast Cancer Lines | Solid Tumors | Most sensitive among solid tumors | [17] |
| Colon, Prostate Cancer Lines | Solid Tumors | Most resistant among solid tumors | [17] |
Melarsoprol
Melarsoprol is an organoarsenic drug that has been a primary treatment for the late-stage of human African trypanosomiasis (sleeping sickness), particularly when the central nervous system is involved.[18]
Pharmacokinetic Parameters of Melarsoprol
| Parameter | Value | Method | Reference |
| Elimination Half-life | 35 hours | Bioassay | [19][20] |
| Metabolite (Melarsen Oxide) Half-life | 3.9 hours | HPLC | [20][21] |
| Volume of Distribution (Vd) | >100 L | - | [19] |
| Clearance | 21.5 mL/min/kg | - | [20][21] |
| Time to Peak (Metabolite) | 15 minutes | - | [19][20] |
Darinaparsin (B1669831) (Zinapar®)
Darinaparsin is a novel organoarsenic compound, specifically a dimethylated arsenic conjugated to glutathione, developed for the treatment of various cancers, with notable activity in peripheral T-cell lymphoma (PTCL).[1][20]
Clinical Efficacy of Darinaparsin in Peripheral T-cell Lymphoma (PTCL)
| Clinical Trial Phase | Patient Population | Overall Response Rate (ORR) | Key Outcomes | Reference |
| Phase II (Asian study) | Relapsed/Refractory PTCL | 19.3% | Median PFS: 3.3 months, Median OS: 17.4 months | [1][20] |
| Phase I (Japan/Korea) | Relapsed/Refractory PTCL | 4/14 evaluable patients responded (1 CR, 3 PR) | Well-tolerated, potential efficacy demonstrated | [4] |
Pharmacokinetic Parameters of Darinaparsin
| Parameter | Value | Study Details | Reference |
| Plasma Half-life | 16.2 hours (median) | Phase I in solid tumors | [22] |
| Cmax (300 mg/m²/day) | 708 - 838 ng/mL | Phase I in PTCL | [14] |
| AUC₀₋₂₄ (300 mg/m²/day) | 11282 - 12759 ng•h/mL | Phase I in PTCL | [14] |
Other Medically Relevant Organoarsenic Compounds
-
Salvarsan (Arsphenamine): The first effective treatment for syphilis, discovered by Paul Ehrlich. It is a mixture of cyclic and polymeric structures.[1][23]
-
Roxarsone (B1679585) (3-nitro-4-hydroxyphenylarsonic acid): Previously used as a veterinary feed additive to promote growth in poultry.[12][19]
-
Nitarsone (4-nitrophenylarsonic acid): Used in poultry feed to prevent histomoniasis (blackhead disease).[23][24]
-
Phenylarsonic Acid Derivatives: Novel derivatives have shown potent, broad-spectrum anticancer activity in vitro at low micromolar concentrations.[25]
Mechanisms of Action and Signaling Pathways
Organoarsenic compounds exert their therapeutic effects through diverse and complex mechanisms, often targeting multiple cellular pathways simultaneously.
Arsenic Trioxide: Dual Mechanism in APL
Arsenic trioxide has a well-defined dual mechanism of action in APL that is concentration-dependent.[26]
-
Induction of Apoptosis (at higher concentrations, 1-2 µM): ATO induces programmed cell death through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of the caspase cascade.[5][26]
-
Induction of Differentiation (at lower concentrations, 0.1-0.5 µM): In APL, a specific chromosomal translocation results in the PML-RARα fusion protein, which blocks the differentiation of promyelocytes. ATO directly binds to the PML portion of this fusion protein, leading to its ubiquitination and degradation by the proteasome. This removes the block on differentiation, allowing the leukemic cells to mature.[7][26]
ATO-Induced Apoptosis Pathway.
ATO-Induced Differentiation in APL.
Melarsoprol: Targeting Trypanosome Metabolism
Melarsoprol is a prodrug that is metabolized to its active form, melarsen (B1215594) oxide. Its mechanism of action is centered on the disruption of the unique redox metabolism of the trypanosome parasite.
-
Inhibition of Trypanothione (B104310) Reductase: Melarsen oxide binds to trypanothione, a key antioxidant in trypanosomes. This adduct then inhibits trypanothione reductase, an enzyme essential for maintaining the parasite's defense against oxidative stress.
-
Disruption of Glycolysis: The drug also interferes with key enzymes in the glycolytic pathway, starving the parasite of energy.
Mechanism of Action of Melarsoprol.
Synthesis of Organoarsenic Compounds
The synthesis of organoarsenic compounds has evolved to include safer and more efficient methods. Historically, syntheses often involved hazardous reagents, but modern chemistry has introduced new strategies.
Historical Synthesis: Salvarsan
The original synthesis of Salvarsan (Arsphenamine) involved the reduction of 3-nitro-4-hydroxyphenylarsonic acid. This multi-step process was complex and yielded a product that was unstable in air, requiring careful handling and packaging under an inert atmosphere.[27][28]
Modern Synthetic Approaches
Modern methods often utilize phenylarsonic acid and its derivatives as starting materials. For example, Roxarsone can be synthesized through the nitration of arsanilic acid.[19] The synthesis of novel phenylarsonic acid derivatives with anticancer activity often involves coupling reactions to introduce various functional groups.[25]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of organoarsenic compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the organoarsenic compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions or control medium. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute to 0.5 mg/mL in serum-free medium. Add 100 µL of the MTT working solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.[15]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells (e.g., 1 x 10⁶ cells/mL) and treat with the organoarsenic compound at various concentrations for a specified time (e.g., 24 hours).[29]
-
Cell Harvesting: Collect the cells by centrifugation and wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Analysis of PML-RARα Degradation: Western Blot
Western blotting is used to detect and quantify the levels of the PML-RARα protein in APL cells following treatment with an organoarsenic compound.
Protocol:
-
Cell Lysis: Treat APL cells (e.g., NB4 cells) with the organoarsenic compound for various time points. Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[5]
-
SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][9]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for RARα or PML overnight at 4°C. Wash the membrane with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.[6][9]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to PML-RARα can be quantified using densitometry software.[5][9]
General Workflow for Western Blotting.
Conclusion and Future Directions
Organoarsenic compounds represent a valuable class of therapeutic agents with proven efficacy in both oncology and infectious diseases. The success of arsenic trioxide in APL has revitalized interest in arsenic-based therapies, leading to the development of new-generation compounds like darinaparsin with potentially broader applications and improved safety profiles. Future research will likely focus on the rational design of organoarsenic molecules that selectively target cancer cells while minimizing off-target toxicity. A deeper understanding of their complex mechanisms of action and the identification of predictive biomarkers will be crucial for expanding their clinical use to a wider range of malignancies. The detailed protocols and quantitative data summarized in this guide are intended to provide a solid foundation for researchers to build upon in this promising field of drug development.
References
- 1. Darinaparsin in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase I studies of darinaparsin in patients with relapsed or refractory peripheral T-cell lymphoma: a pooled analysis of two phase I studies conducted in Japan and Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Retinoic acid induces proteasome-dependent degradation of retinoic acid receptor α (RARα) and oncogenic RARα fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. roxarsone 3-nitro-4-hydroxyphenylarsonic acid: Topics by Science.gov [science.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Asian Multinational Phase II Study of Darinaparsin in Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma | CiNii Research [cir.nii.ac.jp]
- 12. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 13. CN103044489A - Synthesis method for 3-nitryl-4-hydroxyl phenylarsonic acid - Google Patents [patents.google.com]
- 14. Paper: Two Phase I and Pharmacokinetic Studies of Darinaparsin (Organic Arsenic Compound) in Japanese and Korean Patients with Relapsed or Refractory (R/R) Peripheral T-Cell Lymphoma (PTCL) [ash.confex.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Roxarsone - Wikipedia [en.wikipedia.org]
- 20. Darinaparsin in patients with relapsed or refractory peripheral T-cell lymphoma: results of an Asian phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CAS 98-72-6: Nitarsone | CymitQuimica [cymitquimica.com]
- 22. A phase I clinical trial of darinaparsin in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitarsone | C6H6AsNO5 | CID 66826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Nitarsone - Wikipedia [en.wikipedia.org]
- 25. Phenylarsonic acid compounds with broad-spectrum and potent cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Arsonium Ylides for Wittig-Type Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. While traditionally associated with phosphorus ylides, the analogous reaction employing arsonium ylides offers distinct advantages, primarily stemming from the increased nucleophilicity of the this compound ylide.[1] This heightened reactivity can lead to successful olefination of less reactive carbonyl compounds and can influence the stereochemical outcome of the reaction. This document provides detailed application notes and experimental protocols for the preparation of this compound ylides and their subsequent use in Wittig-type olefination reactions.
Core Concepts
This compound ylides are neutral, dipolar molecules containing a negatively charged carbon atom bonded to a positively charged arsenic atom. Their synthesis typically involves two key steps: the formation of an this compound salt and its subsequent deprotonation.
1. This compound Salt Formation: This proceeds via a bimolecular nucleophilic substitution (SN2) reaction between a tertiary arsine, most commonly triphenylarsine (B46628) (Ph₃As), and an alkyl halide. The choice of alkyl halide is crucial, with primary halides generally providing the best results.
2. Ylide Generation (Deprotonation): The this compound salt possesses acidic protons on the carbon adjacent to the arsenic center. Treatment with a suitable base removes a proton to generate the this compound ylide. The strength of the required base is dependent on the substituents on the α-carbon.
-
Non-stabilized Ylides: When the α-carbon bears only alkyl or hydrogen substituents, a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is required for deprotonation.
-
Stabilized Ylides: If the α-carbon is attached to an electron-withdrawing group (e.g., ester, ketone), the resulting ylide is stabilized by resonance. Consequently, weaker bases like sodium hydroxide, potassium carbonate, or alkoxides are sufficient for their formation.[2]
This compound ylides are generally more reactive than their phosphonium (B103445) counterparts due to the lower ability of arsenic to stabilize the adjacent negative charge through pπ-dπ bonding, leading to a more nucleophilic carbanion.
Experimental Workflows and Mechanisms
Overall Workflow
The general process for a Wittig-type reaction using an this compound ylide can be streamlined into a one-pot procedure or performed in a stepwise manner with the isolation of intermediates.
Caption: General workflow for the preparation and reaction of this compound ylides.
This compound Ylide Formation Mechanism
The formation of an this compound ylide begins with the nucleophilic attack of triphenylarsine on an alkyl halide to form the this compound salt. A base then abstracts an alpha-proton to yield the ylide, which is a resonance hybrid of the ylide and ylene forms.
Caption: Mechanism of this compound ylide formation.
Wittig-Type Reaction Mechanism
The this compound ylide reacts with a carbonyl compound to form a betaine (B1666868) intermediate, which then cyclizes to an oxaarsetane. This intermediate subsequently decomposes to yield the final alkene and triphenylarsine oxide.
Caption: Mechanism of the this compound ylide Wittig-type reaction.
Application Notes
-
Increased Reactivity: this compound ylides are more nucleophilic and generally more reactive than their phosphonium counterparts. This allows for the olefination of sterically hindered ketones and other less reactive carbonyl compounds.
-
Stereoselectivity: Similar to phosphonium ylides, the stereochemical outcome of the this compound ylide reaction is dependent on the stability of the ylide.
-
One-Pot Procedures: For stabilized ylides, one-pot procedures are highly efficient, avoiding the isolation of the intermediate this compound salt. This simplifies the experimental setup and can reduce reaction times.[1][4]
-
Functional Group Tolerance: The Wittig-type reaction using this compound ylides is tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Alkenes via Arsine-Mediated Wittig Reaction (for Stabilized Ylides)
This protocol is adapted from a procedure by Sabila et al. and is suitable for the reaction of aldehydes with activated alkyl bromides.[1][4]
Materials:
-
Triphenylarsine (Ph₃As)
-
Activated alkyl bromide (e.g., methyl bromoacetate, bromoacetophenone)
-
Aldehyde
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylarsine (2.0 mmol), the activated alkyl bromide (1.0 mmol), and acetonitrile (5 mL).
-
Heat the mixture to 80 °C and stir for 30 minutes to form the this compound salt.
-
Cool the reaction mixture to room temperature.
-
Add the aldehyde (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times are typically short, ranging from 5 to 30 minutes.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkene.
Quantitative Data for One-Pot Protocol:
| Entry | Alkyl Bromide | Aldehyde | Time (min) | Yield (%) | (E:Z) Ratio |
| 1 | Methyl bromoacetate | Benzaldehyde | 5 | 81 | >19:1 |
| 2 | Methyl bromoacetate | 4-Methoxybenzaldehyde | 5 | 99 | >19:1 |
| 3 | Methyl bromoacetate | 4-Nitrobenzaldehyde | 5 | 99 | >19:1 |
| 4 | Bromoacetophenone | Benzaldehyde | 30 | 99 | >19:1 |
| 5 | Bromoacetophenone | 4-Chlorobenzaldehyde | 30 | 99 | >19:1 |
| 6 | Bromoacetonitrile | Benzaldehyde | 30 | 90 | >19:1 |
Data adapted from Sabila et al., Tetrahedron Lett., 2017, 58, 1379-1381.[1][4]
Protocol 2: Two-Step Synthesis of this compound Ylides and Subsequent Wittig-Type Reaction
This protocol is a general procedure for the synthesis of this compound salts and their conversion to ylides, followed by the olefination reaction.
Step A: Synthesis of the this compound Salt
Materials:
-
Triphenylarsine (Ph₃As)
-
Alkyl halide
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve triphenylarsine (1.0 equiv.) and the alkyl halide (1.0-1.2 equiv.) in a minimal amount of dry toluene or benzene in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux. The reaction time will vary depending on the reactivity of the alkyl halide (typically several hours to overnight).
-
Monitor the reaction for the formation of a precipitate, which is the this compound salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated this compound salt by vacuum filtration.
-
Wash the salt with cold, dry diethyl ether to remove any unreacted starting materials.
-
Dry the this compound salt under vacuum. The salts are typically stable, crystalline solids.
Step B: Generation of the this compound Ylide and Wittig-Type Reaction
Materials:
-
This compound salt from Step A
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Appropriate base (see Core Concepts section)
-
Aldehyde or ketone
-
Standard glassware for inert atmosphere reactions (if using a strong, air-sensitive base)
Procedure:
-
Suspend or dissolve the this compound salt (1.0 equiv.) in the chosen anhydrous solvent in a flame-dried, nitrogen-flushed flask.
-
Cool the mixture to the appropriate temperature (e.g., -78 °C or 0 °C for strong bases).
-
Slowly add the base (1.0 equiv.). The formation of the ylide is often indicated by a color change.
-
Stir the mixture at the appropriate temperature for a period of time (typically 30-60 minutes) to ensure complete ylide formation.
-
Slowly add a solution of the aldehyde or ketone (1.0 equiv.) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up the reaction as described in Protocol 1 (quenching, extraction, drying, and concentration).
-
Purify the product by column chromatography.
Quantitative Data for Two-Step Protocol (Illustrative Examples):
This compound Salt Formation
| Alkyl Halide | Solvent | Conditions | Yield (%) |
| Methyl bromoacetate | Toluene | Reflux, 4h | High |
| Benzyl bromide | Benzene | Reflux, 2h | >90 |
| Ethyl bromoacetate | Toluene | Reflux, 6h | High |
Wittig-Type Reaction with Isolated Ylides
| Ylide Precursor | Base | Carbonyl Compound | Product | Yield (%) |
| (Methoxycarbonylmethyl)triphenylthis compound bromide | K₂CO₃ | Benzaldehyde | Methyl cinnamate | Good |
| (Cyanomethyl)triphenylthis compound bromide | K₂CO₃ | 4-Chlorobenzaldehyde | 4-Chlorocinnamonitrile | 92 |
| Benzyltriphenylthis compound bromide | n-BuLi | Cyclohexanone | Benzylidenecyclohexane | Good |
Yields are generalized from typical literature procedures. Specific yields are highly dependent on the exact substrates and reaction conditions.
Conclusion
The preparation and use of this compound ylides in Wittig-type reactions provide a powerful and versatile method for the synthesis of alkenes. The increased reactivity of this compound ylides compared to their phosphorus analogs makes them particularly useful for challenging substrates. By carefully selecting the reaction conditions, such as the choice of base and whether to use a one-pot or two-step procedure, researchers can effectively control the outcome of the reaction and synthesize a wide variety of olefinic products with high efficiency and stereoselectivity. These protocols and application notes serve as a detailed guide for the practical implementation of this valuable synthetic methodology.
References
Application Notes and Protocols: Arsonium Ionic Liquids in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsonium-based ionic liquids (ILs) represent a unique class of molten salts with potential applications in various electrochemical systems. Structurally analogous to the more extensively studied phosphonium (B103445) and ammonium (B1175870) ILs, this compound ILs are characterized by a central arsenic atom in the cation. This structural distinction is anticipated to influence key electrochemical properties such as ionic conductivity, viscosity, and electrochemical stability. While the exploration of this compound ILs in electrochemistry is still in its nascent stages compared to their nitrogen and phosphorus counterparts, preliminary studies suggest they may offer advantages such as lower viscosity and higher ionic conductivity.[1]
These application notes provide an overview of the current understanding and potential applications of this compound ILs in electrochemistry. Due to the limited availability of specific experimental data for this compound ILs, this document also includes detailed, adaptable protocols for the synthesis and electrochemical characterization of ILs, drawing from established methodologies for analogous systems. These protocols are intended to serve as a foundational guide for researchers venturing into the study of this promising class of materials.
Potential Electrochemical Applications
Based on the properties of a known this compound IL, trihexylmethylthis compound bis(trifluoromethylsulfonyl)amide, and by analogy to phosphonium ILs, potential applications include:
-
Electrolytes for Energy Storage Devices: The favorable transport properties (lower viscosity and potentially higher ionic conductivity) of this compound ILs make them candidates for electrolytes in batteries and supercapacitors.[1][2] A wider electrochemical stability window is a critical factor for high-voltage energy storage systems.
-
Electrocatalysis: Ionic liquids can serve as effective media for electrocatalytic reactions, and the unique electronic environment provided by the this compound cation could influence catalytic activity and selectivity.
-
Electrochemical Sensors: The tunable nature of ILs allows for the design of specific host-guest interactions, which is a key principle in the development of selective electrochemical sensors.[3]
-
Electrodeposition: The wide electrochemical window and good conductivity of ILs are advantageous for the electrodeposition of metals and semiconductors.[4]
Physicochemical and Electrochemical Properties
Quantitative data for this compound ionic liquids is scarce in the published literature. The following tables summarize typical properties of a well-studied this compound IL and provide a comparison with analogous phosphonium and imidazolium (B1220033) ILs to offer a contextual framework.
Table 1: Physicochemical Properties of Selected Ionic Liquids
| Ionic Liquid Cation | Anion | Melting Point (°C) | Viscosity (mPa·s at 25°C) |
| Trihexylmethylthis compound | [NTf₂]⁻ | Data not available | Lower than phosphonium analogue[1] |
| Trihexyl(tetradecyl)phosphonium | [NTf₂]⁻ | -72 | 304 |
| 1-Butyl-3-methylimidazolium | [NTf₂]⁻ | -9 | 52 |
Note: [NTf₂]⁻ is bis(trifluoromethylsulfonyl)amide.
Table 2: Electrochemical Properties of Selected Ionic Liquids
| Ionic Liquid Cation | Anion | Ionic Conductivity (mS/cm at 25°C) | Electrochemical Stability Window (V) |
| Trihexylmethylthis compound | [NTf₂]⁻ | Higher than phosphonium analogue[1] | Data not available |
| Trihexyl(tetradecyl)phosphonium | [NTf₂]⁻ | 0.14 (at 30°C) | ~6.9[5] |
| 1-Butyl-3-methylimidazolium | [NTf₂]⁻ | 3.9 | 4.7 |
| N-Butyl-N-methylpyrrolidinium | [NTf₂]⁻ | 2.1 | 5.6 |
Note: The electrochemical stability window is highly dependent on the working electrode, reference electrode, and the cutoff current density used for its determination.[6]
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and electrochemical characterization of this compound ionic liquids.
Protocol 1: Synthesis of a Trialkylthis compound Halide Precursor
This protocol describes a typical quaternization reaction to form the this compound salt precursor.
Materials:
-
Trialkylarsine
-
Alkyl halide (e.g., 1-bromohexane)
-
Anhydrous organic solvent (e.g., toluene (B28343) or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the trialkylarsine in the anhydrous organic solvent.
-
Slowly add a stoichiometric equivalent of the alkyl halide to the solution at room temperature with stirring.
-
Heat the reaction mixture under reflux for 24-48 hours. The progress of the reaction can be monitored by techniques such as NMR or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The this compound halide salt may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound halide salt by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Dry the purified salt under vacuum to remove any residual solvent.
Protocol 2: Anion Exchange to Form the this compound Ionic Liquid
This protocol describes the metathesis reaction to introduce the desired anion.
Materials:
-
Trialkylthis compound halide (from Protocol 1)
-
Lithium or sodium salt of the desired anion (e.g., Lithium bis(trifluoromethylsulfonyl)amide - LiNTf₂)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the trialkylthis compound halide in deionized water.
-
In a separate vessel, dissolve a stoichiometric equivalent of the lithium or sodium salt of the desired anion in deionized water.
-
Add the anion salt solution dropwise to the stirred this compound halide solution. The formation of the hydrophobic ionic liquid will often be observed as a separate phase.
-
Stir the mixture vigorously for several hours at room temperature to ensure complete reaction.
-
Transfer the mixture to a separatory funnel and extract the this compound ionic liquid using an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer multiple times with deionized water to remove any residual halide salts. The absence of halides can be confirmed by a silver nitrate (B79036) test on the aqueous washings.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent and remove the organic solvent under reduced pressure.
-
Dry the final ionic liquid product under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water and solvent.
Protocol 3: Determination of Ionic Conductivity
Equipment:
-
Conductivity meter with a temperature-controlled cell
-
Inert atmosphere glovebox (optional, but recommended for moisture-sensitive ILs)
Procedure:
-
Calibrate the conductivity cell using standard KCl solutions of known concentrations.
-
Place a known volume of the dry this compound ionic liquid into the conductivity cell. If the IL is sensitive to moisture, perform this step inside an inert atmosphere glovebox.
-
Equilibrate the sample at the desired starting temperature.
-
Measure the impedance of the sample at that temperature. The instrument software will typically convert this to a conductivity value.
-
Vary the temperature in desired increments, allowing the sample to equilibrate at each new temperature before taking a measurement.
-
Record the ionic conductivity as a function of temperature.
Protocol 4: Determination of the Electrochemical Stability Window (ESW)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)
-
Inert gas supply
Procedure:
-
Assemble the three-electrode cell with the this compound ionic liquid as the electrolyte. If using a quasi-reference electrode, its potential should be calibrated against a standard reference like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Purge the electrolyte with an inert gas (e.g., argon) for at least 30 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) or linear sweep voltammetry (LSV).
-
For CV, scan the potential from the open-circuit potential to a sufficiently negative potential to observe the cathodic limit (reduction of the cation) and then to a sufficiently positive potential to observe the anodic limit (oxidation of the anion).
-
For LSV, perform two separate scans from the open-circuit potential: one in the negative direction to determine the cathodic limit and one in the positive direction for the anodic limit.
-
The ESW is defined as the potential difference between the onset of the anodic and cathodic currents. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is typically used to define these limits.[6]
-
Record the scan rate and the current density cutoff used for the determination.
Visualizations
Diagram 1: General Synthesis Workflow for this compound Ionic Liquids
Caption: Workflow for the synthesis of this compound ionic liquids.
Diagram 2: Experimental Workflow for Electrochemical Characterization
Caption: Workflow for electrochemical characterization of this compound ILs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Arsonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of functionalized arsonium salts, which are of increasing interest in medicinal chemistry and drug development due to their potential as antimicrobial and anticancer agents. The procedures outlined below are based on established methods for the synthesis of analogous phosphonium (B103445) salts and offer a robust starting point for the preparation of a variety of functionalized this compound compounds.
Introduction
This compound salts are quaternary arsenic compounds with the general formula [R₄As]⁺X⁻. The functionalization of the organic substituents (R) allows for the tuning of their physicochemical and biological properties. Of particular note is the ability of certain lipophilic this compound salts to selectively accumulate within the mitochondria of cancer cells, which exhibit a higher mitochondrial membrane potential compared to normal cells. This targeted accumulation can lead to mitochondrial dysfunction and the induction of apoptosis, making functionalized this compound salts promising candidates for novel cancer therapies.
Synthesis Protocols
Two primary methods for the synthesis of functionalized this compound salts are detailed below: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis often provides advantages in terms of reduced reaction times and potentially higher yields.
Protocol 1: Microwave-Assisted Synthesis of Substituted Benzyltriphenylthis compound Bromides
This protocol is adapted from the successful microwave-assisted synthesis of analogous phosphonium salts and is suitable for the rapid and efficient synthesis of a range of substituted benzyltriphenylthis compound bromides.[1][2]
Materials:
-
Substituted benzyl (B1604629) bromide (e.g., 4-nitrobenzyl bromide, 4-methoxybenzyl bromide)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), for recrystallization
-
Microwave reactor
-
Carbon-coated quartz ampoule
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a carbon-coated quartz ampoule, combine triphenylarsine (2.0 mmol) and the desired substituted benzyl bromide (1.0 mmol).
-
Add anhydrous tetrahydrofuran (10 mL) to the ampoule.
-
Seal the ampoule and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 30 minutes with a power of 800 Watts and at 1 bar pressure.[2]
-
After the reaction is complete, allow the ampoule to cool to room temperature before carefully opening it in a fume hood.
-
A precipitate of the crude this compound salt should be visible. Filter the precipitate and wash it with a small amount of cold THF.
-
Recrystallize the crude product from dichloromethane to obtain the pure substituted benzyltriphenylthis compound bromide.
-
Dry the purified product under vacuum and record the yield and melting point.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conventional Synthesis of Alkyl- and Vinyl-Triphenylthis compound Halides
This protocol describes a general method for the synthesis of this compound salts by the direct alkylation of triphenylarsine with an appropriate alkyl or vinyl halide under conventional heating.
Materials:
-
Triphenylarsine
-
Alkyl or vinyl halide (e.g., methyl iodide, ethyl bromide, vinyl bromide)
-
Toluene (B28343) or acetonitrile, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylarsine (1.0 eq).
-
Dissolve the triphenylarsine in a minimal amount of anhydrous toluene or acetonitrile.
-
Add the alkyl or vinyl halide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash it with anhydrous diethyl ether.
-
If no precipitate forms, slowly add anhydrous diethyl ether to the reaction mixture with vigorous stirring to induce precipitation of the this compound salt.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Record the yield and melting point, and characterize the product by spectroscopic methods.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of functionalized this compound and analogous phosphonium salts.
Table 1: Microwave-Assisted Synthesis of Substituted Benzyltriphenylphosphonium Bromides [1][2]
| Substituent on Benzyl Bromide | Product | Yield (%) | Melting Point (°C) |
| H | Benzyltriphenylphosphonium bromide | 97 | 296 |
| 4-NO₂ | 4-Nitrobenzyltriphenylphosphonium bromide | 95 | 285 |
| 4-OCH₃ | 4-Methoxybenzyltriphenylphosphonium bromide | 92 | 235 |
| 4-Cl | 4-Chlorobenzyltriphenylphosphonium bromide | 96 | 310 |
Note: This data is for phosphonium salts and serves as a representative expectation for the synthesis of the corresponding this compound salts.
Table 2: Characterization Data for Selected this compound and Phosphonium Salts
| Compound | ¹H NMR (δ, ppm) | Reference |
| Benzyltriphenylphosphonium bromide | 5.39 (d, JHP = 15 Hz, 2H, –CH₂), 7.18 - 7.99 (m, 20H, Ar-H) | [2] |
| 1-hydroxypropyltriphenylphosphonium tetrafluoroborate | 7.90–7.59 (m, 15H, Ph), 5.42 (dd, 1H, CαH), 1.87–1.68 (m, 2H, CH₂), 1.17 (t, 3H, CH₃) | [3] |
Note: Detailed NMR data for a range of functionalized this compound salts should be acquired for full characterization.
Visualization of Biological Activity
Mitochondrial-Mediated Apoptosis Signaling Pathway
Functionalized this compound salts, particularly lipophilic cations, are known to target and accumulate in the mitochondria of cancer cells.[4] This accumulation can lead to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of the intrinsic apoptosis pathway. The following diagram illustrates the proposed signaling cascade initiated by an organoarsenic compound, such as a functionalized this compound salt, leading to programmed cell death. This pathway is based on the observed effects of arsanilic acid, which induces apoptosis through the activation of caspase-9 and -3.[5]
Caption: Mitochondrial-mediated apoptosis induced by a functionalized this compound salt.
Experimental Workflow for this compound Salt Synthesis
The following diagram outlines the general workflow for the synthesis and characterization of functionalized this compound salts as described in the protocols.
Caption: General workflow for the synthesis of functionalized this compound salts.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. mdpi.com [mdpi.com]
- 4. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arsanilic acid causes apoptosis and oxidative stress in rat kidney epithelial cells (NRK-52e cells) by the activation of the caspase-9 and -3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arsonium Ylides in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of arsonium ylides in the synthesis of a variety of heterocyclic compounds. While the literature on this specific application is less extensive compared to their phosphorus and sulfur analogues, the enhanced nucleophilicity of this compound ylides makes them highly attractive reagents for the construction of complex molecular architectures relevant to drug discovery and development.[1] This document details the synthesis of this compound ylides and explores their application in the formation of furans, pyrroles, and other heterocyclic systems, providing experimental protocols where available and proposing reaction pathways based on established ylide chemistry.
Introduction to this compound Ylides
This compound ylides, also known as alkylidenearsoranes, are organoarsenic compounds that feature a carbanion adjacent to a positively charged arsenic atom. This charge distribution results in a highly nucleophilic carbon center, rendering them more reactive than their phosphonium (B103445) counterparts.[1] The greater contribution of the zwitterionic resonance form in this compound ylides enhances the negative charge density on the carbon atom, leading to different reactivity profiles and, in some cases, improved reaction selectivity.[1]
The general structure of an this compound ylide is depicted below:
Caption: Resonance forms of a triphenylthis compound ylide.
Synthesis of this compound Ylides
The preparation of this compound ylides typically involves a two-step process: the formation of an this compound salt followed by deprotonation with a suitable base.
Synthesis of this compound Salts
This compound salts are generally synthesized by the reaction of triphenylarsine (B46628) with an alkyl halide. The reaction is typically carried out by heating the reactants, and the resulting this compound salt often precipitates from the reaction mixture.
Workflow for this compound Salt Synthesis:
Caption: General workflow for this compound salt synthesis.
Generation of this compound Ylides
The this compound ylide is then generated in situ by treating the this compound salt with a base. The choice of base depends on the acidity of the α-proton of the this compound salt. For simple alkyltriphenylthis compound salts, strong bases like organolithium reagents or sodium hydride are often required.
Experimental Protocol: Synthesis of Methylenetriphenylarsorane (Ph₃As=CH₂)[2]
-
To a suspension of methyltriphenylthis compound iodide (1.0 eq) in dry THF is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The resulting solution of the this compound ylide is then used directly in subsequent reactions.
Applications in Heterocyclic Synthesis
The high nucleophilicity of this compound ylides allows them to participate in various reactions that lead to the formation of heterocyclic rings. These include intramolecular Wittig-type reactions and cycloaddition reactions.
Synthesis of Furans
Substituted furans can be synthesized via an intramolecular Wittig reaction of an this compound ylide intermediate. This approach is analogous to the well-established synthesis of furans using phosphonium ylides.[3][4][5] The reaction likely proceeds through the acylation of a primary this compound ylide, followed by an intramolecular cyclization.
Proposed Reaction Pathway for Furan (B31954) Synthesis:
Caption: Proposed pathway for furan synthesis.
Experimental Protocol (Analogous to Phosphorus Ylide Synthesis): Synthesis of 2-Acyl Furans[6]
Note: This is an adaptation of a protocol for phosphonium ylides and would require optimization for this compound ylides.
-
To a solution of the this compound ylide (generated in situ, 1.2 eq) in an anhydrous solvent (e.g., THF, CH₂Cl₂) is added an acyl chloride (1.0 eq) at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired furan.
Quantitative Data (from analogous phosphonium ylide reactions):
| Entry | Michael Acceptor | Acyl Chloride | Yield (%) | Reference |
| 1 | Phenyl vinyl ketone | Benzoyl chloride | 95 | [3] |
| 2 | Methyl vinyl ketone | 4-Chlorobenzoyl chloride | 88 | [3] |
| 3 | Acrylonitrile | 2-Naphthoyl chloride | 75 | [3] |
This table presents data for the synthesis of furans using phosphonium ylides and serves as a reference for potential yields in analogous reactions with this compound ylides.
Synthesis of Pyrroles
Similar to furan synthesis, pyrroles can potentially be synthesized via an intramolecular aza-Wittig type reaction of this compound ylides. The key would be the formation of an N-acyl this compound ylide intermediate. While direct examples with this compound ylides are scarce in the searched literature, the analogous reactions with phosphonium ylides are well-documented and provide a strong basis for this synthetic strategy.[7]
Proposed Reaction Pathway for Pyrrole (B145914) Synthesis:
Caption: Proposed pathway for pyrrole synthesis.
Synthesis of Pyrazoles
The synthesis of pyrazoles can be envisioned through the reaction of this compound ylides with diazo compounds or their precursors. For instance, the reaction of a vinylthis compound ylide with a diazonium salt could potentially lead to a [3+2] cycloaddition-type reaction, followed by elimination to yield the aromatic pyrazole (B372694) ring. While direct evidence for this compound ylides in this specific transformation is not prominent in the provided search results, analogous reactions with sulfoxonium ylides have been reported to be effective.[8][9]
Proposed Reaction Pathway for Pyrazole Synthesis:
Caption: Proposed pathway for pyrazole synthesis.
Conclusion
This compound ylides represent a class of highly reactive intermediates with significant potential in heterocyclic synthesis. Their enhanced nucleophilicity compared to phosphonium and sulfonium (B1226848) ylides suggests that they could offer advantages in terms of reactivity and substrate scope. While the current body of literature specifically detailing the use of this compound ylides for the synthesis of a broad range of heterocycles is still developing, the analogous and well-established chemistry of other ylides provides a strong foundation for future research in this area. The protocols and reaction pathways outlined in these notes are intended to serve as a guide for researchers and scientists in drug development to explore the utility of this compound ylides in the construction of novel heterocyclic scaffolds. Further investigation into the cycloaddition reactions and intramolecular Wittig-type reactions of this compound ylides is warranted to fully unlock their synthetic potential.
References
- 1. hub.hku.hk [hub.hku.hk]
- 2. Nature of the this compound-Ylide Ph3 As=CH2 and a Uranium(IV) this compound-Carbene Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates [organic-chemistry.org]
- 4. Furan synthesis [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Trialkylphosphine-Mediated Synthesis of 2-Acyl Furans from Ynenones [organic-chemistry.org]
- 7. A New Use of Wittig-Type Reagents as 1,3-Dipolar Cycloaddition Precursors and in Pyrrole Synthesis [organic-chemistry.org]
- 8. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]
- 9. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Triphenylarsine and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylarsine (B46628) (AsPh₃) and its derivatives have emerged as versatile ligands and catalysts in a wide array of organic transformations. While structurally similar to their phosphine (B1218219) analogs, arsine ligands possess unique electronic and steric properties that can lead to enhanced catalytic activity, selectivity, and stability in various reactions. Their weaker σ-donating ability and comparable π-acceptor strength, combined with a larger covalent radius, often result in more labile metal complexes, which can be advantageous in catalytic cycles. Furthermore, the higher resistance of arsines to oxidation compared to phosphines allows for catalytic reactions under aerobic conditions.
This document provides detailed application notes and experimental protocols for the use of triphenylarsine and its derivatives in key catalytic reactions, including oxidation, cross-coupling, hydroformylation, and polymerization. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.
Application Notes
Oxidation Reactions
Triphenylarsine and its derivatives are effective in mediating various oxidation reactions, either as ligands for transition metal catalysts or as organocatalysts themselves.
-
Catalytic Oxidation of Alcohols: Ruthenium(III) complexes containing triphenylarsine ligands have demonstrated significant catalytic activity in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. These reactions typically employ a co-oxidant, such as N-methylmorpholine-N-oxide (NMO). The triphenylarsine ligand plays a crucial role in stabilizing the ruthenium center and modulating its reactivity.[1][2]
-
Olefin Epoxidation: Triphenylarsine oxide (AsPh₃O), the oxidized form of triphenylarsine, can act as an efficient organocatalyst for the epoxidation of various olefins using hydrogen peroxide as a green oxidant. The catalytic cycle involves the formation of a peroxoarsine species that transfers an oxygen atom to the double bond. This method offers a metal-free alternative for the synthesis of epoxides.
Cross-Coupling Reactions
Triphenylarsine is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Sonogashira Coupling: Triphenylarsine-stabilized palladium complexes, particularly those also featuring N-heterocyclic carbene (NHC) ligands, are excellent pre-catalysts for the Sonogashira coupling of aryl halides with terminal alkynes.[3] These catalysts exhibit high stability and activity, enabling the synthesis of a diverse range of disubstituted alkynes under relatively mild conditions. The arsine ligand facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps.[3][4][5]
-
Stille Coupling: The use of triphenylarsine as a ligand in palladium-catalyzed Stille coupling reactions is well-established to accelerate the reaction rate.[6][7][8][9][10] The reaction couples organotin compounds with various organic halides or triflates. The mechanism involves a Pd(0)/Pd(II) catalytic cycle, where the arsine ligand influences the rates of the key steps.[6][7][8][11]
-
Heck Reaction: Palladium complexes with bulky triarylarsine ligands have shown superior catalytic activity compared to their phosphine counterparts in the Heck olefination, the reaction of an unsaturated halide with an alkene.[12][13] The steric and electronic properties of the arsine ligands play a significant role in the efficiency of the catalytic cycle.
-
Suzuki-Miyaura Polycondensation: Triphenylarsine has been utilized in the Suzuki-Miyaura polycondensation for the synthesis of main-chain π-conjugated polymers, such as polyfluorene derivatives.[14][[“]] These materials have promising applications in organic electronics. The choice of ligand is crucial for achieving high molecular weight and controlled polymer architecture.
Hydroformylation
Transition metal complexes, particularly those of rhodium, equipped with triphenylarsine ligands have been investigated as catalysts for the hydroformylation of olefins.[16][17][18][19] This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to produce aldehydes, which are valuable intermediates in the chemical industry. The ligand influences both the activity and the regioselectivity (linear vs. branched aldehyde) of the reaction.
Polymer-Supported Catalysis
To address the toxicity and facilitate the recovery and reuse of arsenic-containing compounds, triphenylarsine has been immobilized on polymer supports. These polymer-supported triphenylarsine ligands have been successfully employed in palladium-catalyzed homocoupling reactions of aryl halides and as catalysts in olefin epoxidation. This approach offers a more sustainable and practical methodology for large-scale applications.
Quantitative Data Summary
The following tables summarize quantitative data for various catalytic applications of triphenylarsine and its derivatives.
| Reaction | Catalyst / Ligand | Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira Coupling | [(IMes)Pd(allyl)AsPh₃] / CuI | 4-Bromoanisole | 4-Methoxy-1-(phenylethynyl)benzene | 1.0 (Pd), 2.0 (CuI) | 60 | 12 | 95 | [3] |
| Sonogashira Coupling | [(IMes)Pd(allyl)AsPh₃] / CuI | 4-Bromotoluene | 1-Methyl-4-(phenylethynyl)benzene | 1.0 (Pd), 2.0 (CuI) | 60 | 12 | 92 | [3] |
| Sonogashira Coupling | [(IMes)Pd(allyl)AsPh₃] / CuI | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 1.0 (Pd), 2.0 (CuI) | 60 | 12 | 85 | [3] |
| Stille Coupling | Pd₂(dba)₃ / AsPh₃ | Aryl triflate & Vinylstannane | Styrene derivative | 1.5 (Pd), 3.5 (AsPh₃) | 110 | - | 97 | [20] |
| Stille Coupling | PdCl₂(PPh₃)₂ / AsPh₃ | 1-Bromoalkyne & Aryl iodide | Disubstituted alkyne | 1.0 (PdCl₂(PPh₃)₂), 4.0 (AsPh₃) | 37 | 11 | 85 | [21] |
| Hydroformylation | [Rh(acac)(CO)₂] / AsPh₃ | 1-Hexene (B165129) | Heptanal / 2-Methylhexanal | 0.5 | 50-60 | - | High Conversion | [16][17] |
| Olefin Epoxidation | CoNPs/MgO | Styrene | Styrene oxide | 1.07 (Co) | 82 | 12 | 95 | [22][23] |
| Olefin Epoxidation | CoNPs/MgO | Cyclohexene | Cyclohexene oxide | 1.07 (Co) | 82 | 12 | 86 | [22][23] |
| Oxidation of Benzyl Alcohol | Ru(III)-Schiff base-AsPh₃ / NMO | Benzyl alcohol | Benzaldehyde | - | - | - | High Yield | [1][2] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of Aryl Bromides with Phenylacetylene (B144264)
This protocol describes a general procedure for the Sonogashira coupling reaction catalyzed by a triphenylarsine-stabilized NHC-Pd-allyl complex.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
[(IMes)Pd(allyl)AsPh₃] catalyst (1.0 mol%)
-
Copper(I) iodide (CuI) (2.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous and deoxygenated N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, [(IMes)Pd(allyl)AsPh₃] catalyst, CuI, and Cs₂CO₃.
-
Add the anhydrous and deoxygenated DMF to the flask via syringe.
-
Add the phenylacetylene to the reaction mixture via syringe.
-
Seal the flask and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate).
Protocol 2: Stille Coupling of an Aryl Triflate with a Vinylstannane
This protocol provides a general procedure for the Stille coupling reaction using a palladium catalyst with triphenylarsine as a ligand.[20]
Materials:
-
Aryl triflate (1.0 mmol)
-
Vinylstannane (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Triphenylarsine (AsPh₃) (3.5 mol%)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous dioxane
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and triphenylarsine in anhydrous dioxane.
-
Add the aryl triflate, vinylstannane, and CsF to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Hydroformylation of 1-Hexene
This protocol is adapted from a procedure for rhodium-catalyzed hydroformylation and can be applied using a triphenylarsine ligand.[16][17]
Materials:
-
1-Hexene (500 mM)
-
[Rh(acac)(CO)₂] (0.5 mol%)
-
Triphenylarsine (AsPh₃) (concentration can be varied, e.g., 0-50 mM)
-
Anhydrous toluene
-
High-pressure autoclave equipped with a magnetic stirrer
-
Syngas (1:1 mixture of H₂ and CO)
Procedure:
-
In a glovebox, charge the autoclave with a solution of [Rh(acac)(CO)₂] and the desired amount of triphenylarsine in anhydrous toluene.
-
Add 1-hexene to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to a gas manifold.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 10-12 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or NMR.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product mixture can be analyzed directly or subjected to distillation for purification.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Catalytic Cycle of Stille Coupling
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
General Experimental Workflow for a Catalytic Reaction
Caption: A general workflow for performing a catalytic organic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Mechanism of the Stille reaction catalyzed by palladium ligated to arsine ligand: PhPdI(AsPh3)(DMF) is the species reacting with vinylstannane in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tertiary arsine ligands for the Stille coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Reaction—State of the Art [mdpi.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. oa.tib.eu [oa.tib.eu]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. chemistry.msu.edu [chemistry.msu.edu]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Arsonium Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Arsonium compounds, organic derivatives of the this compound ion (AsH₄⁺), are of significant interest in various fields, including medicinal chemistry and materials science.[1] Their potential as therapeutic agents, particularly in cancer therapy, necessitates precise and comprehensive characterization to ensure identity, purity, and structural integrity.[2][3][4] This document provides detailed application notes and protocols for the key analytical techniques employed in the structural elucidation and characterization of these compounds.
Mass Spectrometry (MS) for Molecular Weight Determination and Speciation
Application Note
Mass spectrometry is a cornerstone technique for the analysis of this compound compounds, providing essential information on molecular weight and elemental composition. Techniques such as Electrospray Ionization (ESI-MS) are particularly effective for analyzing the charged this compound species directly.[5] For quantitative analysis and speciation, especially in complex biological or environmental matrices, hyphenated techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are indispensable.[6][7] UPLC-MS/MS offers high-resolution separation and detection, enabling the identification of metabolites and trace-level compounds in biological samples like serum.[8] These methods allow for the sensitive and selective determination of various arsenic species, which is crucial for understanding their metabolism and potential toxicity in drug development.[9][10]
Experimental Protocol: HPLC-ICP-MS for this compound Compound Speciation
This protocol is adapted from methodologies used for the speciation of arsenic compounds in various samples.[6]
-
Sample Preparation (from a biological matrix, e.g., rice):
-
Weigh approximately 0.2 g of the homogenized sample into a vessel.
-
Add 10 mL of diluted nitric acid (e.g., 1% v/v).
-
Extract using a heated water bath or microwave digestion system at 90-100°C for 1-2 hours.
-
After cooling, centrifuge the mixture to separate the solid residue.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
-
-
Chromatographic Separation:
-
HPLC System: A system capable of gradient elution.
-
Column: Anion-exchange column, such as a Hamilton PRP X100 (150 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: Ammonium carbonate buffer.
-
Mobile Phase B: Ammonium carbonate buffer with an organic modifier like methanol.
-
Gradient Elution: Develop a gradient program to separate the target this compound compounds from other arsenic species.
-
Flow Rate: 0.7 - 1.0 mL/min.[6]
-
Injection Volume: 20-100 µL.
-
-
ICP-MS Detection:
-
Interface: Connect the HPLC eluent to the nebulizer of the ICP-MS system using PEEK tubing.
-
ICP-MS Parameters: Optimize parameters such as RF power, nebulizer gas flow, and lens voltages for maximum sensitivity for arsenic (m/z 75).
-
Reaction Gas (for interference removal): Use oxygen or hydrogen in a dynamic reaction cell (DRC) to remove polyatomic interferences like ArCl⁺ on m/z 75.[6]
-
Data Acquisition: Monitor the ⁷⁵As signal over time to obtain a chromatogram. Identify and quantify compounds based on their retention times and peak areas relative to certified standards.
-
Data Presentation: Mass Spectrometry
Table 1: Representative Mass Spectrometry Data for Arsenic Species.
| Compound/Species | Technique | m/z (Observed) | Ion Mode | Reference |
|---|---|---|---|---|
| Arsenosugar (As328) | IC-ESI-MS | 328 | Positive | [5] |
| Arsenosugar (As482) | IC-ESI-MS | 482 | Positive | [5] |
| Arsenosugar (As392) | IC-ESI-MS | 392 | Positive | [5] |
| Arsenosugar (As498) | ESI-MS | 497 | Negative ([M-H]⁻) | [5] |
| Dimethylarsinic Acid | UPLC-MS/MS | Detected in serum | Not specified |[8] |
Visualization: HPLC-ICP-MS Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note
NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound compounds in solution.[11] ¹H NMR provides information about the chemical environment of protons within the molecule, with the chemical shifts of protons attached to or near the arsenic center being particularly informative.[12][13] For direct observation of the arsenic nucleus, ⁷⁵As NMR can be employed.[14] Although ⁷⁵As is a quadrupolar nucleus which often results in broad signals, it can provide unique insights into the symmetry of the arsenic environment and its interactions.[14][15] The combination of ¹H, ¹³C, and ⁷⁵As NMR, along with 2D techniques, is crucial for unambiguously determining the constitution and stereochemistry of novel this compound compounds.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a good choice for this compound salts.[13]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
Experiment: Run a standard 1D proton experiment.
-
Acquisition Parameters:
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Pulse Angle: 30-90 degrees.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).
-
Data Presentation: ¹H NMR Chemical Shifts
Table 2: Representative ¹H NMR Chemical Shift Data for this compound and Related Compounds (in DMSO-d₆).
| Compound | Group | Chemical Shift (τ, ppm) | Chemical Shift (δ, ppm, calculated) | Reference |
|---|---|---|---|---|
| (C₆H₅)₃As | Phenyl protons | 2.7 - 2.9 | ~7.1 - 7.3 | [12] |
| [(C₆H₅)₃AsNH₂]Cl | Phenyl protons | 2.2 - 2.3 | ~7.7 - 7.8 | [12] |
| (CH₃)(C₆H₅)₂As | Methyl protons | 8.51 | ~1.49 | [12] |
| [(CH₃)(C₆H₅)₂AsN(CH₃)₂]Cl | Methyl protons (As-CH₃) | 7.64 | ~2.36 | [12] |
| [(CH₃)(C₆H₅)₂AsN(CH₃)₂]Cl | Methyl protons (N-CH₃) | 7.21 | ~2.79 | [12] |
Note: The original data was reported in τ values. δ (ppm) = 10 - τ (ppm) is the modern convention relative to TMS.
Visualization: NMR Analysis Workflow
X-ray Crystallography for Definitive 3D Structure Determination
Application Note
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound.[16] For novel this compound compounds, a single-crystal X-ray diffraction study provides unambiguous proof of structure, including precise bond lengths, bond angles, and stereochemistry.[17] This information is vital for understanding structure-activity relationships, which is a key aspect of rational drug design.[17] While obtaining diffraction-quality crystals can be a rate-limiting step, the resulting structural data is unparalleled in its detail and accuracy.[17][18]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
The primary challenge is to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
Common techniques include slow evaporation of a solvent, vapor diffusion (hanging or sitting drop), and slow cooling of a saturated solution.
-
Screen various solvents and solvent combinations (e.g., methanol, ethanol, dichloromethane, acetonitrile, water) to find optimal crystallization conditions.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head, often using a cryoprotectant (e.g., Paratone-N oil) and flash-cooling it in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage.[18]
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector (e.g., CCD or image plate).[18]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and determine the unit cell parameters and space group.[18]
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data until the model converges, minimizing the difference between observed and calculated structure factors.
-
Data Presentation: Crystallographic Data
Table 3: Example Crystallographic Data for a Ruthenium-Arsine Complex.
| Parameter | Value |
|---|---|
| Compound | [Ru(sal-NH-sal)(AsPh₃)(CO)] |
| Formula | C₄₄H₃₅AsN₂O₃Ru |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 9.4390(19) |
| b (Å) | 10.645(2) |
| c (Å) | 13.668(3) |
| β (°) | 91.43 |
| Volume (ų) | 1372.1(5) |
| Z (molecules/unit cell) | 2 |
Data is illustrative and adapted from a similar complex structure.[19]
Visualization: X-ray Crystallography Logical Flow
Elemental Analysis for Purity and Formula Verification
Application Note
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a pure organic compound.[20] For this compound compounds, it serves as a critical quality control step to verify the empirical formula and assess the purity of a synthesized sample.[21] The method relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂, etc.).[22][23] The experimentally determined weight percentages of the elements are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.[20]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water, as these will affect the hydrogen and carbon percentages. Drying under high vacuum is a common practice.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[22]
-
Fold the capsule to enclose the sample securely, ensuring no sample is lost.
-
-
Instrument Operation (Automated Elemental Analyzer):
-
Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature combustion furnace (950-1060°C) rich in oxygen.[22]
-
Gas Separation: The resulting gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction furnace (to convert nitrogen oxides to N₂) and then through a chromatographic column to separate them.
-
Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the concentration of each gas relative to the helium carrier.
-
Calculation: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.
-
Data Presentation: Elemental Analysis Results
Table 4: Example Elemental Analysis Data for a Synthesized Aminothis compound Salt.
| Compound | Formula | Element | Calculated (%) | Found (%) | Deviation (%) |
|---|---|---|---|---|---|
| [(C₆H₅)₃AsN(CH₃)₂]Cl | C₂₀H₂₁AsClN | C | 59.79 | 59.55 | -0.24 |
| H | 5.27 | 5.31 | +0.04 | ||
| N | 3.49 | 3.45 | -0.04 |
Data is illustrative and based on typical expectations for this type of analysis.[12][13]
Visualization: Elemental Analysis Principle
References
- 1. This compound | AsH4+ | CID 5460506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenic compounds: The wide application and mechanisms applied in acute promyelocytic leukemia and carcinogenic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical techniques for arsenic speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Complex Compounds in Serum and Its Application in Accurate Detection of Early Arsenic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methodologies for the Determination of Organoarsenicals in Edible Marine Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organoarsenic probes to study proteins by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (75As) Arsenic NMR [chem.ch.huji.ac.il]
- 15. 75As Nuclear Magnetic Resonance Spectroscopic Investigation of the Thioarsenate Speciation in Strongly Alkaline Sulfidic Leaching Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification, crystallization and preliminary X-ray diffraction studies of the arsenic repressor ArsR from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Elemental analysis - Wikipedia [en.wikipedia.org]
- 21. azom.com [azom.com]
- 22. Elemental analysis [chemistry.huji.ac.il]
- 23. Elemental analysis: operation & applications - Elementar [elementar.com]
Application Notes and Protocols for the NMR and Mass Spectrometric Analysis of Arsonium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of arsonium salts using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound salts, quaternary organic derivatives of arsenic, are of increasing interest in various fields, including their use as phase-transfer catalysts, and their potential applications in drug development. Accurate and robust analytical methods are therefore essential for their structural elucidation, purity assessment, and quantitative analysis in various matrices.
Application Note: Structural Elucidation of this compound Salts by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural characterization of this compound salts in solution and the solid state. ¹H, ¹³C, and ⁷⁵As NMR provide valuable information about the molecular structure, connectivity, and the electronic environment of the arsenic center.
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR are fundamental for elucidating the organic framework of this compound salts. Chemical shifts (δ) and coupling constants (J) provide insights into the nature of the substituents attached to the arsenic atom.
Table 1: Representative ¹H and ¹³C NMR Data for Tetraphenylthis compound Chloride in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.6 - 7.9 | m |
| ¹³C (ipso) | 135.5 | s |
| ¹³C (ortho) | 134.9 | s |
| ¹³C (meta) | 130.5 | s |
| ¹³C (para) | 131.8 | s |
Data sourced from publicly available spectral databases.
⁷⁵As NMR Spectroscopy
⁷⁵As is the only naturally occurring isotope of arsenic and is NMR active (spin I = 3/2). However, its large quadrupole moment often leads to broad signals, making it challenging to observe sharp resonances. The chemical shift of ⁷⁵As is sensitive to the coordination number and the nature of the substituents around the arsenic atom. For the tetrahedral tetracoordinate arsenic in this compound salts, the ⁷⁵As NMR signals are generally sharper compared to lower symmetry arsenic compounds.
Table 2: ⁷⁵As NMR Chemical Shifts for Selected this compound Cations
| This compound Cation | Chemical Shift (δ, ppm) |
| [AsCl₄]⁺ | - |
| [AsBr₄]⁺ | - |
Note: Specific chemical shift values for [AsCl₄]⁺ and [AsBr₄]⁺ require specialized experimental conditions and are reported in dedicated literature.[1]
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assay of this compound Salts
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of chemical substances with high accuracy and precision, as the signal intensity is directly proportional to the number of nuclei.[2][3][4]
Materials and Equipment
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)
-
This compound salt sample
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound salt and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).
-
Acquisition Time (aq): A long acquisition time (e.g., > 3 seconds) is recommended for good digital resolution.
Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Perform baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the this compound salt using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Application Note: Structural Characterization of this compound Salts by Mass Spectrometry
Mass spectrometry is a vital tool for determining the molecular weight and elucidating the structure of this compound salts through fragmentation analysis. Electrospray ionization (ESI) is the most common ionization technique for these pre-charged quaternary salts.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that allows the transfer of the intact this compound cation from solution to the gas phase. The resulting mass spectrum will show a prominent peak corresponding to the [M]⁺ cation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Collision-Induced Dissociation (CID) of the precursor this compound cation in a tandem mass spectrometer provides characteristic fragment ions, which are invaluable for structural confirmation. The fragmentation pathways are influenced by the nature of the substituents on the arsenic atom. Common fragmentation patterns involve the loss of neutral molecules from the substituents.
Table 3: ESI-MS/MS Fragmentation Data for the Tetraphenylthis compound Cation ([C₂₄H₂₀As]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 383.08 | 306.02 | C₆H₅ |
| 383.08 | 229.96 | 2 * C₆H₅ |
| 383.08 | 152.94 | 3 * C₆H₅ |
Note: The fragmentation of the tetraphenylthis compound cation primarily involves the sequential loss of phenyl groups.
Experimental Protocol: HPLC-MS Analysis of this compound Salts in Pharmaceutical Formulations
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound salts in complex mixtures such as pharmaceutical formulations.
Materials and Equipment
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Mass spectrometer with an ESI source
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Sample diluent: 50:50 water/acetonitrile
HPLC Method
-
Gradient: A typical gradient would be from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Method
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Visualizations
Caption: Workflow for quantitative NMR analysis of this compound salts.
Caption: Workflow for HPLC-MS analysis of this compound salts.
Caption: Logical relationship for structural elucidation of this compound salts.
References
- 1. Item - Tetrachloro- and Tetrabromothis compound(V) Cations:â Raman and 75As, 19F NMR Spectroscopic Characterization and X-ray Crystal Structures of [AsCl4][As(OTeF5)6] and [AsBr4][AsF(OTeF5)5]â - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for the Use of Arsonium Salts in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsonium salts are emerging as a novel class of organic structure-directing agents (OSDAs) for the synthesis of zeolites, expanding upon the well-established ammonium, phosphonium, and sulfonium-based OSDAs.[1][2][3] Their unique properties, particularly the high electron density of the arsenic atom, offer distinct advantages in the characterization of the resulting zeolite frameworks. The arsenic atom acts as a probe, facilitating its localization within the zeolite structure through techniques like powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (MAS-NMR), and X-ray absorption spectroscopy (XAS).[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of various tetraalkylthis compound salts and their subsequent use in the hydrothermal synthesis of ZSM-5 (MFI framework) zeolites. While the triethylarsine (B1607241) precursor requires careful handling due to its toxicity and volatility, the resulting this compound salts are reported to be stable and exhibit low toxicity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound salt OSDAs and the subsequent zeolite synthesis.
Table 1: Synthesis Parameters for this compound Salt OSDAs
| OSDA Name | Precursors | Reaction Conditions | Solvent |
| Triethylmethylthis compound iodide (OSDA-1) | Triethylarsine, Methyl iodide | Room Temperature, 24 h | - |
| Tetraethylthis compound (B1241692) iodide (OSDA-2) | Triethylarsine, Ethyl iodide | Room Temperature, 24 h | - |
| 1,4-bis-(triethylthis compound)butane diiodide (OSDA-3) | Triethylarsine, 1,4-Diiodobutane (B107930) | Room Temperature, 24 h | Toluene (B28343) |
Table 2: Gel Composition and Synthesis Conditions for ZSM-5 Zeolite using Tetraethylthis compound Hydroxide (B78521) (OSDA-2-OH)
| Parameter | Molar Ratio |
| SiO₂ | 1 |
| Al₂O₃ | 0.01 |
| Na₂O | 0.1 |
| OSDA-2-OH | 0.1 |
| H₂O | 40 |
| Hydrothermal Synthesis Temperature | 175 °C |
| Hydrothermal Synthesis Time | 7 days |
Table 3: Physicochemical Properties of ZSM-5 Synthesized with OSDA-2-OH
| Property | Value |
| Crystallinity | High (as determined by PXRD) |
| Morphology | Coffin-shaped crystals |
| Crystal Size | ~ 5-10 µm |
| Si/Al Ratio (in solid) | ~ 45 |
| Micropore Volume | 0.16 cm³/g |
| External Surface Area | 110 m²/g |
Experimental Protocols
Protocol 1: Synthesis of this compound Salts (OSDAs)
1.1. Synthesis of Triethylmethylthis compound iodide (OSDA-1)
-
In a fume hood, add triethylarsine (1.0 eq) to a round-bottom flask.
-
Slowly add methyl iodide (1.2 eq) to the flask at room temperature with stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the solid with diethyl ether.
-
Dry the product under vacuum to yield triethylmethylthis compound iodide.
1.2. Synthesis of Tetraethylthis compound iodide (OSDA-2)
-
In a fume hood, add triethylarsine (1.0 eq) to a round-bottom flask.
-
Slowly add ethyl iodide (1.2 eq) to the flask at room temperature with stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the solid with diethyl ether.
-
Dry the product under vacuum to yield tetraethylthis compound iodide.
1.3. Synthesis of 1,4-bis-(triethylthis compound)butane diiodide (OSDA-3)
-
In a fume hood, dissolve triethylarsine (2.0 eq) in toluene in a round-bottom flask.
-
Slowly add a solution of 1,4-diiodobutane (1.0 eq) in toluene to the flask at room temperature with stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
A white solid will precipitate. Collect the solid by filtration.
-
Wash the solid with toluene and then with diethyl ether.
-
Dry the product under vacuum to yield 1,4-bis-(triethylthis compound)butane diiodide.
Protocol 2: Preparation of Tetraethylthis compound Hydroxide (OSDA-2-OH) Solution
-
Prepare an aqueous solution of tetraethylthis compound iodide (OSDA-2).
-
Pass the solution through an ion-exchange resin (e.g., Amberlite IRA-402) in its hydroxide form.
-
Collect the eluent containing the tetraethylthis compound hydroxide solution.
-
Determine the concentration of the hydroxide solution by titration with a standard HCl solution.
Protocol 3: Hydrothermal Synthesis of ZSM-5 Zeolite
-
In a typical synthesis, combine sodium hydroxide, sodium aluminate, and the tetraethylthis compound hydroxide (OSDA-2-OH) solution in a Teflon-lined autoclave.
-
Stir the mixture until a homogeneous solution is formed.
-
Slowly add tetraethyl orthosilicate (B98303) (TEOS) as the silica (B1680970) source while stirring.
-
Continue stirring until a homogeneous gel with the molar composition of 1 SiO₂ : 0.01 Al₂O₃ : 0.1 Na₂O : 0.1 OSDA-2-OH : 40 H₂O is obtained.
-
Seal the autoclave and heat it in an oven at 175 °C for 7 days under static conditions.
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration.
-
Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the final product at 100 °C overnight.
-
To remove the occluded OSDA, calcine the as-synthesized material in air at 550 °C for 6 hours.
Visualizations
Caption: Workflow for the synthesis of ZSM-5 zeolite using this compound salts as OSDAs.
References
Application Notes: Arsonium-Based Reagents for Alkene Synthesis
Introduction
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Traditionally, this reaction employs phosphonium (B103445) ylides, known as Wittig reagents, to convert aldehydes and ketones into alkenes.[3] An analogous and powerful alternative involves the use of arsonium-based reagents.[4] Organoarsine-mediated Wittig-type reactions offer distinct advantages in certain contexts, including high yields and stereoselectivity, particularly in one-pot procedures.[4]
Reaction Mechanism and Principles
The mechanism of the arsine-mediated Wittig reaction parallels that of its phosphorus counterpart and proceeds through several key steps.[1]
-
This compound Salt Formation: The process begins with the synthesis of an this compound salt. This is typically achieved through the reaction of a tertiary arsine, such as triphenylarsine (B46628), with an alkyl halide.[5] This is an S_N2 reaction where the arsine acts as the nucleophile.[6] A rapid and high-yield method for this step involves heating the triphenylarsine and alkyl halide as a melt at approximately 80°C.[7]
-
Ylide Generation: The this compound salt is then deprotonated at the α-carbon by a base to form a neutral, dipolar this compound ylide. The ylide is characterized by a negatively charged carbon adjacent to a positively charged arsenic atom.
-
Reaction with Carbonyl: The nucleophilic carbon of the this compound ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaarsacyclobutane.[6]
-
Alkene Formation: The oxaarsacyclobutane intermediate rapidly decomposes to yield the final alkene product and a tertiary arsine oxide (e.g., triphenylarsine oxide). The formation of the highly stable arsenic-oxygen double bond is a major driving force for this final step.[1]
A significant advantage of the arsine-mediated approach is the ability to perform these steps sequentially in a single reaction vessel without isolating the intermediates.[4]
Advantages and Applications
This compound-based reagents have demonstrated considerable utility in organic synthesis:
-
High Yields and Stereoselectivity: The reaction often produces olefins in high yields. For instance, the synthesis of acrylates and chalcones using this method results in excellent yields and high (E)-stereoselectivity, often greater than 19:1.[4]
-
One-Pot Synthesis: A key advantage is the feasibility of a one-pot procedure where the this compound salt is formed in situ and immediately used for the olefination step. This simplifies the experimental setup and reduces reaction time. For example, after an initial 30-minute heating period to form the salt, the subsequent condensation with an aldehyde can be completed in as little as 5-30 minutes at room temperature.[4][8]
-
Broad Substrate Scope: The reaction is compatible with a wide range of aldehydes, including electron-rich and electron-poor aromatic, heteroaromatic, and alkyl aldehydes.[4][8]
-
Synthesis of Complex Molecules: this compound reagents have been successfully employed in the synthesis of complex natural products, such as (2E,4E)-dienals, which are precursors to lipoxygenase metabolites.
Quantitative Data Summary
The following table summarizes the results of a one-pot triphenylarsine-mediated Wittig reaction with various aldehydes and activated alkyl bromides, demonstrating the high yields and stereoselectivity achievable.[4]
| Alkyl Halide | Aldehyde | Product | Yield (%) | E:Z Ratio |
| Methyl bromoacetate (B1195939) | Benzaldehyde (B42025) | Methyl cinnamate | 81 | >19:1 |
| Methyl bromoacetate | 4-Nitrobenzaldehyde | Methyl 4-nitrocinnamate | 99 | >19:1 |
| Methyl bromoacetate | 4-Methoxybenzaldehyde | Methyl 4-methoxycinnamate | 86 | >19:1 |
| Methyl bromoacetate | 2-Thiophenecarboxaldehyde | Methyl 3-(thiophen-2-yl)acrylate | 79 | >19:1 |
| Methyl bromoacetate | Cyclohexanecarboxaldehyde | Methyl 3-cyclohexylacrylate | 64 | >19:1 |
| Bromoacetophenone | Benzaldehyde | Chalcone | 99 | >19:1 |
| Bromoacetophenone | 4-Chlorobenzaldehyde | 4'-Chloro-chalcone | 99 | >19:1 |
| Bromoacetonitrile | Benzaldehyde | Cinnamonitrile | 87 | 1.8:1 |
| Bromoacetonitrile | 4-Nitrobenzaldehyde | 4-Nitrocinnamonitrile | 99 | 1.5:1 |
Experimental Protocols
Protocol 1: Synthesis of (Carbomethoxymethyl)triphenylthis compound Bromide
This protocol describes the synthesis of the this compound salt precursor for the olefination reaction.
-
Reagents and Equipment:
-
Triphenylarsine (Ph₃As)
-
Methyl bromoacetate
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, combine triphenylarsine (1.0 eq) and methyl bromoacetate (1.1 eq).
-
Heat the mixture to 80°C with stirring. The solids will melt to form a homogeneous solution.
-
Maintain the temperature for 30 minutes. The this compound salt will form as a solid precipitate.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid this compound salt can be used directly in the next step without further purification.
-
Protocol 2: One-Pot Synthesis of Methyl Cinnamate
This protocol details the one-pot synthesis of an alkene from an in situ generated this compound salt.[4]
-
Reagents and Equipment:
-
Triphenylarsine (2.0 eq)
-
Methyl bromoacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
This compound Salt Formation:
-
To a round-bottom flask, add triphenylarsine (2.0 eq) and methyl bromoacetate (1.0 eq) in acetonitrile.
-
Heat the mixture to 80°C and stir for 30 minutes.
-
-
Olefination:
-
Cool the reaction mixture to room temperature.
-
Add benzaldehyde (1.0 eq) and potassium carbonate (2.0 eq) to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure methyl cinnamate.
-
-
Visualizations
Caption: Reaction mechanism of the arsine-mediated Wittig-type olefination.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Stable Arsonium Ylides
Welcome to the technical support center for the synthesis of stable arsonium ylides. This resource is designed for researchers, scientists, and professionals in drug development who are working with or exploring the use of these unique reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your synthetic endeavors.
While the chemistry of this compound ylides is less explored than that of their phosphonium (B103445) and sulfonium (B1226848) counterparts, the principles of their synthesis and stabilization are analogous. This guide combines the available literature on this compound ylides with established knowledge from the broader field of ylide chemistry to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What makes an this compound ylide "stable"?
A: The stability of an this compound ylide is primarily determined by the substituents on the carbanion.[1] Ylides are stabilized through the delocalization of the negative charge on the carbon atom. This is typically achieved by attaching electron-withdrawing groups (EWGs) to the ylidic carbon. Common stabilizing groups include ketones, esters, and nitriles.[2] This delocalization reduces the reactivity of the carbanion, making the ylide less basic and easier to handle, often allowing for its isolation as a solid.[2] In contrast, unstabilized ylides, which have only alkyl or hydrogen substituents on the carbanion, are highly reactive and typically must be generated and used in situ under inert conditions.[2]
Q2: How does the reactivity of this compound ylides compare to phosphonium ylides?
A: this compound ylides are generally more nucleophilic and reactive than their analogous phosphonium ylides.[3] This is attributed to the lower electronegativity and greater polarizability of arsenic compared to phosphorus, which results in a greater contribution from the zwitterionic resonance structure (As+—C−). This increased reactivity can be advantageous in reactions with sterically hindered or less reactive carbonyl compounds. However, it can also lead to lower stability and different stereochemical outcomes in olefination reactions.[1]
Q3: What are the key safety precautions when working with organoarsenic compounds?
A: Organoarsenic compounds should be handled with caution due to their potential toxicity. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. All waste containing arsenic compounds must be disposed of according to institutional and environmental regulations. Despite the general toxicity of arsenic, the toxicity of organoarsenic compounds can vary significantly depending on their structure.[4]
Q4: Can stable this compound ylides be stored?
A: Yes, stabilized this compound ylides, particularly those with strong electron-withdrawing groups, are often crystalline solids that can be isolated and stored.[2] However, like all ylides, they can be sensitive to moisture and air. It is best to store them in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prolong their shelf life. Unstabilized this compound ylides are highly unstable and should be used immediately after preparation.[1]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of stable this compound ylides, which typically involves two main steps: the formation of the this compound salt and the deprotonation to form the ylide.
Problem 1: Low or No Yield of this compound Salt
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Tertiary Arsine | Ensure the tertiary arsine is pure. Triphenylarsine (B46628) is a common choice and is commercially available as a stable solid.[3] If using a custom-synthesized arsine, verify its purity by NMR or other analytical techniques. |
| Low Reactivity of Alkyl Halide | The reaction to form the this compound salt is an SN2 reaction. Therefore, the reactivity of the alkyl halide is critical. Use a more reactive alkyl halide, such as an iodide or bromide, instead of a chloride. Primary and activated secondary halides are preferred. Tertiary halides are generally not suitable. |
| Steric Hindrance | If either the arsine or the alkyl halide is sterically hindered, the reaction rate will be significantly reduced. Consider using less hindered starting materials if possible. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, acetonitrile, or toluene (B28343) to facilitate the quaternization reaction. Ensure the solvent is anhydrous. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or NMR to determine completion. If the reaction is sluggish, gentle heating may be required. However, be cautious as prolonged heating can lead to decomposition. |
Problem 2: Low or No Yield of this compound Ylide
| Potential Cause | Troubleshooting Steps |
| Incomplete this compound Salt Formation | Ensure the starting this compound salt is pure and dry. Any unreacted starting materials can interfere with the deprotonation step. |
| Incorrect Base | The choice of base is crucial and depends on the acidity of the α-proton of the this compound salt. For stabilized this compound salts (with EWGs), weaker bases like sodium carbonate, sodium hydroxide, or triethylamine (B128534) may be sufficient. For less stabilized salts, a stronger base like an alkoxide (e.g., sodium ethoxide) or, in some cases, an organolithium reagent may be necessary. The pKa of the this compound salt is a key consideration. |
| Presence of Water or Acidic Impurities | Ylides are basic and will be quenched by water or other acidic protons. Ensure all glassware is oven-dried, and use anhydrous solvents. The this compound salt should also be thoroughly dried before use. |
| Ylide Decomposition | This compound ylides can be less stable than their phosphonium analogs.[1] If the ylide is decomposing, try performing the reaction at a lower temperature. For particularly unstable ylides, consider generating it in the presence of the substrate (e.g., an aldehyde or ketone) to trap it as it forms. |
| Inappropriate Solvent | The solvent can affect the stability and reactivity of the ylide. Aprotic, non-polar solvents like THF, diethyl ether, or benzene (B151609) are commonly used. |
Problem 3: Difficulty in Purifying the this compound Ylide
| Potential Cause | Troubleshooting Steps |
| Ylide is an Oil or Amorphous Solid | Try to induce crystallization by dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-solvent. Trituration with a non-polar solvent can also help to solidify the product and remove impurities. |
| Co-precipitation with Salts | The ylide synthesis often produces a salt byproduct (e.g., the conjugate acid of the base used). Ensure this salt is removed during workup. If the ylide is soluble in a non-polar solvent, the salt can often be removed by filtration. Washing the crude product with water can also remove inorganic salts, but only if the ylide is not water-soluble. |
| Decomposition on Silica (B1680970) Gel | Stabilized ylides are often stable enough for chromatography, but more reactive ylides can decompose on silica gel. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by crystallization may be a better option. |
Experimental Protocols
General Protocol for the Synthesis of a Carbonyl-Stabilized this compound Ylide
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of the this compound Salt
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylarsine (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Add the appropriate α-halo ketone or α-halo ester (1.0-1.2 eq.).
-
Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or by observing the precipitation of the this compound salt. The reaction time can vary from a few hours to several days.
-
Once the reaction is complete, cool the mixture to room temperature. If the this compound salt has precipitated, collect it by filtration. If it remains in solution, remove the solvent under reduced pressure.
-
Wash the crude salt with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the this compound salt under vacuum. The salt can be further purified by recrystallization if necessary.
Step 2: Synthesis of the this compound Ylide
-
Suspend the dry this compound salt (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, benzene, or dichloromethane) in a flask under an inert atmosphere (argon or nitrogen).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution or suspension of a suitable base (1.0-1.1 eq.). For carbonyl-stabilized this compound salts, a mild base such as aqueous sodium carbonate or triethylamine is often sufficient.
-
Stir the mixture at 0 °C or allow it to warm to room temperature. The formation of the ylide is often indicated by a color change and the dissolution of the this compound salt.
-
After stirring for 1-2 hours, the ylide can be used directly in the next reaction step or isolated.
-
For isolation, filter off any precipitated salts. The filtrate containing the ylide can be used as is, or the solvent can be removed under reduced pressure to yield the crude ylide. The crude product can then be purified by crystallization or trituration.
Data Presentation
Due to the limited literature on a wide range of stable this compound ylides, a comprehensive table of yields and physical properties is not feasible. However, the following table provides some representative spectroscopic data for known carbonyl-stabilized triphenylthis compound ylides.
Table 1: Representative ¹³C NMR Data for Carbonyl-Stabilized Triphenylthis compound Ylides
| Ylide Structure | Ylidic Carbon (As=C) Chemical Shift (δ, ppm) | Solvent | Reference |
| Ph₃As=CH-C(O)-C₆H₄-4-Br | Not specified, but data available | CDCl₃ | [5] |
| Ph₃As=CH-C(O)-C₆H₄-4-F | Not specified, but data available | CDCl₃ | [6] |
Note: Access to the full spectra in the provided references may be required to obtain the exact chemical shift values.
Table 2: General Comparison of Phosphonium and this compound Ylides
| Property | Phosphonium Ylides | This compound Ylides |
| Relative Stability | Generally more stable | Generally less stable[1] |
| Nucleophilicity | Less nucleophilic | More nucleophilic[3] |
| Basicity | Less basic | More basic |
| Reactivity in Olefination | Widely used, stereochemistry is well-studied | Less common, can give different stereochemical outcomes[1] |
| Handling | Stabilized ylides are often bench-stable | Stabilized ylides can be isolated, but may be more sensitive |
Mandatory Visualization
References
- 1. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Nature of the this compound-Ylide Ph3 As=CH2 and a Uranium(IV) this compound-Carbene Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Decomposition Pathways of Quaternary Arsonium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quaternary arsonium salts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the decomposition of quaternary this compound salts, providing potential causes and recommended solutions.
Problem 1: Incomplete or No Decomposition Observed at Expected Temperatures
Question: I am heating my quaternary this compound salt, but the thermogravimetric analysis (TGA) shows little to no mass loss at the temperature I expected it to decompose. What could be the issue?
Possible Causes and Solutions:
-
High Thermal Stability of the Salt: Quaternary this compound salts, particularly those with aryl substituents like tetraphenylthis compound, can be highly thermally stable. The decomposition temperature may be higher than anticipated.
-
Solution: Extend the temperature range of your TGA experiment. Some tetraphenylthis compound salts are stable up to 250°C or higher.[1] It is also known that phosphonium (B103445) salts, which are analogous to this compound salts, generally have higher thermal stability than their ammonium (B1175870) counterparts.[2][3]
-
-
Heating Rate: A fast heating rate can shift the observed onset of decomposition to a higher temperature.[4]
-
Solution: Use a slower heating rate (e.g., 5-10 °C/min) to allow the sample to reach thermal equilibrium and to obtain a more accurate decomposition temperature.
-
-
Inert Atmosphere: The decomposition pathway and temperature can be influenced by the surrounding atmosphere.
-
Solution: Ensure a consistent and appropriate atmosphere (e.g., nitrogen or argon) is used for your experiments, especially if the salt is air-sensitive. For particularly sensitive materials, handling and loading the sample in a glovebox may be necessary.
-
Problem 2: Observation of Unexpected Products in Pyrolysis-GC/MS
Question: My Pyrolysis-GC/MS results show unexpected peaks that do not correspond to the expected alkene and tertiary arsine from a Hofmann-type elimination. What is happening?
Possible Causes and Solutions:
-
Competitive SN2 Reaction: Nucleophilic substitution (SN2) can compete with the elimination pathway, especially if a good nucleophile is present (e.g., the counter-ion). This can lead to the formation of an alkyl halide and a tertiary arsine instead of an alkene.[5]
-
Solution: The choice of counter-ion and solvent can influence the reaction pathway. Non-nucleophilic counter-ions and non-polar aprotic solvents may favor elimination.
-
-
Rearrangement Reactions: Under certain conditions, especially with specific structural motifs, rearrangement reactions like the Stevens or Sommelet-Hauser rearrangement can occur, leading to structurally isomeric products.[6][7]
-
Solution: Carefully analyze the mass spectra of the unexpected peaks to identify potential rearrangement products. The reaction temperature and the presence of a strong base are key factors influencing these rearrangements.
-
-
Influence of Substituents: The nature of the alkyl or aryl groups on the arsenic atom can dictate the decomposition pathway. Aryl groups generally increase thermal stability, while the structure of alkyl groups (presence of β-hydrogens) is crucial for elimination reactions.[8]
-
Solution: Consider the specific structure of your this compound salt. Salts without β-hydrogens cannot undergo Hofmann elimination and will decompose through other pathways.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for quaternary this compound salts?
A1: The primary decomposition pathways are analogous to those of quaternary ammonium salts and include:
-
Hofmann Elimination: This is a β-elimination reaction that occurs in the presence of a base, yielding the least substituted alkene (Hofmann product) and a tertiary arsine. This pathway requires the presence of at least one β-hydrogen on an alkyl substituent.[9][10][11][12]
-
Nucleophilic Substitution (SN2): A nucleophile (often the counter-ion) attacks an α-carbon, displacing a tertiary arsine. This is a common competitive pathway to Hofmann elimination.[5]
-
Rearrangements: In some cases, rearrangements such as the Stevens or Sommelet-Hauser rearrangement can occur, particularly in the presence of a strong base.[6][7]
Q2: How does the structure of the quaternary this compound salt affect its thermal stability?
A2: Several structural features influence thermal stability:
-
Cation Structure: Generally, phosphonium and by analogy, this compound salts, are more thermally stable than the corresponding ammonium salts.[2][3][13]
-
Substituents: Aryl substituents, such as in tetraphenylthis compound salts, tend to increase thermal stability compared to alkyl substituents.[8] Longer alkyl chains on analogous quaternary ammonium salts have been shown to increase the degradation rate.[4][6][14]
-
Counter-ion: The nature of the counter-ion can significantly impact thermal stability. The choice of anion can alter the decomposition temperature by a large margin.[15]
Q3: What is the "Hofmann Rule" and does it apply to quaternary this compound salts?
A3: The Hofmann Rule states that in an elimination reaction of a quaternary ammonium salt (and by extension, this compound salts), the major alkene product will be the least sterically hindered (least substituted) one.[1][7][10][12] This is in contrast to the Zaitsev Rule, which predicts the formation of the most substituted alkene. The preference for the Hofmann product is attributed to the steric bulk of the trialkylarsine leaving group, which makes it easier for the base to access a proton on the least substituted β-carbon.[10][11]
Q4: Can you provide a general protocol for analyzing the thermal decomposition of a quaternary this compound salt?
A4: A general approach would involve using Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify the decomposition products. Detailed protocols are provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Minimum Decomposition Temperatures of Various Tetraphenylthis compound Salts
| Compound | Counter-ion | Minimum Decomposition Temperature (°C) |
| Tetraphenylthis compound Chloride | Cl⁻ | > 250 |
| Tetraphenylthis compound Perchlorate | ClO₄⁻ | 250 |
| Tetraphenylthis compound Perrhenate | ReO₄⁻ | > 250 |
| Tetraphenylthis compound Permanganate | MnO₄⁻ | Not stable for drying at 110°C |
| Tetraphenylthis compound Tetraphenylborate | B(C₆H₅)₄⁻ | > 250 |
| Tetraphenylthis compound Dichromate | Cr₂O₇²⁻ | 185 |
| Tetraphenylthis compound Trichlorocobaltate(II) | CoCl₃⁻ | > 250 |
| Tetraphenylthis compound Tetrachlorozincate(II) | ZnCl₄²⁻ | > 250 |
| Data sourced from Cole & Pflaum (1962).[1] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry quaternary this compound salt into a TGA crucible (e.g., alumina (B75360) or platinum).
-
If the sample is air-sensitive, prepare and load it in an inert atmosphere glovebox.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the purge gas (typically nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to a final temperature (e.g., 500°C or higher, depending on the expected stability) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset decomposition temperature, which is the temperature at which significant mass loss begins. This can be calculated as the intersection of the baseline tangent and the tangent of the decomposition curve.[15]
-
Protocol 2: Identification of Decomposition Products by Pyrolysis-GC/MS
-
Sample Preparation:
-
Place a small amount (50-200 µg) of the quaternary this compound salt into a pyrolysis sample cup.
-
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature based on the TGA data (e.g., 50°C above the onset of decomposition).
-
GC: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). Set the GC oven temperature program to separate the expected products (e.g., start at 40°C, ramp to 280°C).
-
MS: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-500) in electron ionization (EI) mode.
-
-
Analysis:
-
Introduce the sample cup into the pyrolyzer.
-
Initiate the pyrolysis and GC/MS run. The volatile decomposition products are swept into the GC column, separated, and then detected by the mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) to identify the decomposition products.
-
Visualizations
Caption: Major decomposition pathways of quaternary this compound salts.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. irispublishers.com [irispublishers.com]
- 8. Effects of alkyl and aryl substitution on the myocardial specificity of radioiodinated phosphonium, this compound, and ammonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 10. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 13. Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus [mdpi.com]
- 14. pure.tue.nl [pure.tue.nl]
- 15. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Yield of Arsonium Salt Synthesis
Welcome to the Technical Support Center for Arsonium Salt Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges and improving yields in the synthesis of this compound salts. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and data to support your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound salts, providing potential causes and actionable solutions to enhance reaction outcomes.
Q1: My this compound salt synthesis is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in this compound salt synthesis can often be attributed to several critical factors. A systematic check of the following is recommended:
-
Reagent Quality:
-
Tertiary Arsine: Ensure the tertiary arsine is pure and free from oxidation. Tertiary arsines can oxidize to arsine oxides, which are unreactive in this context.
-
Alkyl/Aryl Halide: The halide's purity is crucial. Impurities can introduce side reactions. Additionally, the nature of the leaving group is important; reactivity generally follows the order I > Br > Cl.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often preferred as they can stabilize the charged transition state of the quaternization reaction. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
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Temperature: The optimal temperature can vary significantly depending on the substrates. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. However, excessive heat can lead to decomposition of the product or starting materials. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has reached completion.
-
-
Steric Hindrance:
Q2: I am observing the formation of unexpected by-products in my reaction mixture. What are the likely side reactions?
A2: The formation of by-products is a common challenge. Some potential side reactions include:
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Elimination Reactions: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), this can compete with the desired substitution reaction, especially in the presence of a somewhat basic tertiary arsine.
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Solvent Participation: Some solvents can react with the electrophilic halide under the reaction conditions.
-
Decomposition: this compound salts, particularly those with certain functional groups, can be unstable and decompose under prolonged heating or in the presence of nucleophiles.
To minimize side reactions, consider optimizing the reaction temperature and choosing a less nucleophilic solvent if applicable.
Q3: How can I effectively purify my this compound salt to improve the final yield and purity?
A3: Purification is a critical step that can significantly impact the isolated yield. Common purification methods for this compound salts include:
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Recrystallization: This is the most common and effective method for purifying solid this compound salts.[5][6][7][8] The key is to find a suitable solvent or solvent system in which the this compound salt is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Precipitation/Washing: If the this compound salt is insoluble in a particular solvent in which the impurities are soluble, it can be purified by precipitation followed by washing with that solvent.
-
Column Chromatography: While less common for salts, silica (B1680970) gel or alumina (B75360) chromatography can sometimes be used for the purification of this compound salts, particularly if they are organic-soluble.[9]
Troubleshooting Purification:
-
Difficulty in Crystallization: If the product oils out instead of crystallizing, try using a different solvent system, scratching the inside of the flask to induce crystallization, or adding a seed crystal.
-
Persistent Impurities: If recrystallization does not remove certain impurities, consider a chemical wash to remove specific types of by-products (e.g., a mild acid or base wash if applicable) before the final recrystallization.[10][11][12][13]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of different types of this compound salts, providing a baseline for optimization.
Table 1: Synthesis of Tetraarylthis compound Salts
| Tertiary Arsine | Aryl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylarsine (B46628) | Iodobenzene | None (neat) | 200-220 | 4-6 | 70-80 | N/A |
| Triphenylarsine | Bromobenzene (B47551) | None (neat) | 250-260 | 8-10 | 50-60 | N/A |
| Tri-p-tolylarsine | p-Iodotoluene | None (neat) | 210-230 | 5-7 | 75-85 | N/A |
Table 2: Synthesis of Alkyltriarylthis compound Salts
| Tertiary Arsine | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylarsine | Methyl iodide | Acetone | Reflux | 2 | >90 | N/A |
| Triphenylarsine | Ethyl bromide | Acetonitrile | Reflux | 12 | 85-95 | N/A |
| Triphenylarsine | Benzyl chloride | Toluene | Reflux | 24 | 80-90 | N/A |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound salts.
Protocol 1: Synthesis of Tetraphenylthis compound Chloride
This two-step procedure is a common method for preparing tetraarylthis compound salts.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Reaction with Arsenic Trichloride (B1173362): Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of arsenic trichloride (0.3 eq) in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Hydrolysis and Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695)/ether.
Protocol 2: Synthesis of Methyltriphenylthis compound Iodide
This protocol describes a straightforward quaternization reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylarsine (1.0 eq) in acetone.
-
Addition of Alkyl Halide: Add methyl iodide (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. A white precipitate of the this compound salt will begin to form. To ensure completion, the reaction can be gently refluxed for 2 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold diethyl ether. The product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary.
Visualizing Workflows and Troubleshooting
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical troubleshooting process for improving this compound salt synthesis yield.
Caption: General experimental workflow for this compound salt synthesis.
Caption: Troubleshooting decision tree for low yield in this compound salt synthesis.
References
- 1. Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. The removal of organic impurities from industrial waste salt by pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of organic impurity and its occurrence in industrial waste salt produced by physicochemical process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of organic impurity and its occurrence in industrial waste salt produced by physicochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Wittig Reaction with Arsonium Ylides
Welcome to the technical support center for the Wittig reaction utilizing arsonium ylides. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the nuances of this powerful olefination method.
Troubleshooting Guides in Q&A Format
Ylide Generation and Stability
Q1: My this compound ylide fails to form, or forms in low yield. What are the common causes?
A: Successful this compound ylide formation hinges on several critical factors:
-
Purity of Starting Materials: Ensure the corresponding this compound salt is pure and dry. Impurities can interfere with the deprotonation step.
-
Base Strength and Stoichiometry: this compound salts are generally less acidic than their phosphonium (B103445) counterparts, often necessitating stronger bases or different base stoichiometry for complete deprotonation. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in anhydrous solvents are typically required. For stabilized ylides, weaker bases such as potassium carbonate may suffice.
-
Anhydrous and Inert Conditions: this compound ylides are highly reactive and sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be strictly anhydrous.
-
Reaction Temperature: The initial deprotonation is often performed at low temperatures (e.g., 0 °C or -78 °C) to enhance the stability of the ylide, especially for non-stabilized variants.
Q2: The characteristic color of my this compound ylide fades quickly, and my reaction yield is low. What is happening?
A: Rapid color fading often indicates ylide decomposition. This compound ylides, particularly non-stabilized ones, can be less stable than their phosphonium analogs. Consider the following:
-
In situ Generation: A highly effective strategy is to generate the ylide in the presence of the aldehyde or ketone. This can be achieved by adding the this compound salt in portions to a mixture of the carbonyl compound and the base, ensuring the ylide is consumed as it is formed.
-
Temperature Control: Maintain a low temperature during ylide generation and the initial phase of the reaction with the carbonyl compound to minimize decomposition.
Reaction Execution and Low Yields
Q3: My Wittig reaction with an this compound ylide is giving a low yield of the desired alkene. How can I improve this?
A: Low yields can stem from various issues beyond ylide instability:
-
Reactivity of the Carbonyl Compound: Sterically hindered ketones can be challenging substrates for Wittig reactions, and this can be exacerbated with the bulkier this compound ylides. If you are working with a hindered ketone, consider increasing the reaction temperature after the initial addition, or extending the reaction time.
-
Side Reactions: this compound ylides are more nucleophilic than phosphonium ylides. This increased reactivity can sometimes lead to side reactions, such as reaction with other functional groups in your substrate. Careful analysis of your crude reaction mixture by techniques like NMR or LC-MS can help identify byproducts and inform optimization.
-
Purity of the Aldehyde: Ensure your aldehyde is pure and free from carboxylic acid contaminants, which would be quenched by the ylide.
-
Biphasic Systems: If you are using a two-phase system (e.g., with aqueous NaOH), vigorous stirring is essential to maximize the interfacial area for the reaction to occur efficiently.
Stereoselectivity
Q4: I am not obtaining the desired stereoisomer (E/Z) in my reaction. How can I control the stereoselectivity with this compound ylides?
A: The stereochemical outcome of the Wittig reaction with this compound ylides is influenced by the ylide's stability and the reaction conditions:
-
Ylide Stability: Similar to phosphonium ylides, stabilized this compound ylides (e.g., with adjacent electron-withdrawing groups) tend to favor the formation of (E)-alkenes through a thermodynamically controlled pathway. Non-stabilized this compound ylides generally favor the (Z)-alkene via a kinetically controlled process.
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. For semi-stabilized ylides, it has been observed that the Z/E ratio can increase with the polarity of the solvent.
-
Counter-ion of the Base: The choice of base and its corresponding metal cation can have a profound effect on stereoselectivity. For instance, in certain asymmetric Wittig reactions with chiral this compound ylides, switching from a lithium-based to a potassium-based base has been shown to reverse the stereochemistry of the product.
Work-up and Purification
Q5: I am having difficulty removing the triphenylarsine (B46628) oxide byproduct from my reaction mixture. What are the best methods?
A: Triphenylarsine oxide, the byproduct of the reaction, can be challenging to remove due to its polarity and solubility, similar to triphenylphosphine (B44618) oxide. Here are some effective strategies:
-
Crystallization: If your desired alkene is a solid, recrystallization can be an effective purification method, provided a solvent system can be found where the solubility of the product and triphenylarsine oxide differ significantly.
-
Column Chromatography: This is a common and effective method. Triphenylarsine oxide is a polar compound, so it will have a strong affinity for silica (B1680970) gel. Eluting with a non-polar solvent or a solvent system of low polarity should allow for the separation of a less polar alkene product.
-
Precipitation with Metal Salts: Similar to the removal of triphenylphosphine oxide, triphenylarsine oxide can be precipitated from the reaction mixture by the addition of certain metal salts, such as MgCl₂ or ZnCl₂. The resulting metal-arsine oxide complex is often insoluble and can be removed by filtration.
-
Silica Plug Filtration: For relatively non-polar products, a quick purification can be achieved by passing the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent like hexane (B92381) or a hexane/ether mixture. The more polar triphenylarsine oxide will be retained on the silica.
Frequently Asked Questions (FAQs)
Q: What are the main advantages of using this compound ylides over phosphonium ylides in the Wittig reaction?
A: this compound ylides are generally more nucleophilic and often more reactive than their phosphonium counterparts. This increased reactivity can be advantageous for reactions with less reactive carbonyl compounds or for achieving olefination under milder conditions. In some cases, they may also offer different stereoselectivity compared to phosphonium ylides.
Q: Are there any specific safety precautions I should take when working with this compound ylides?
A: Yes. Organoarsenic compounds are toxic and should be handled with appropriate care in a well-ventilated fume hood. Always wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for the specific arsenic compounds you are using and follow all institutional safety protocols.
Q: Can I use a one-pot procedure for the Wittig reaction with this compound ylides?
A: Yes, one-pot procedures have been developed and can be quite efficient. These protocols typically involve the in situ formation of the this compound salt from triphenylarsine and an alkyl halide, followed by the addition of a base and the carbonyl compound. This approach avoids the isolation of the intermediate this compound salt.
Data Presentation
Table 1: Comparison of Reaction Conditions for a One-Pot Arsine-Mediated Wittig Reaction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 80 | 12 | 25 |
| 2 | THF | K₂CO₃ | 65 | 12 | 30 |
| 3 | Acetonitrile | K₂CO₃ | 80 | 12 | 45 |
| 4 | Acetonitrile | DIPEA | 80 | 12 | 32 |
| 5 | Acetonitrile | K₂CO₃ | 80 | 0.5 (salt form.) + 0.5 (olefination) | 81 |
Data synthesized from a study on the one-pot synthesis of methyl cinnamate (B1238496) from methyl bromoacetate (B1195939) and benzaldehyde (B42025) using triphenylarsine.
Table 2: Substrate Scope for the One-Pot Arsine-Mediated Synthesis of α,β-Unsaturated Esters
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl cinnamate | 81 |
| 2 | 4-Methoxybenzaldehyde | Methyl 4-methoxycinnamate | 85 |
| 3 | 4-Nitrobenzaldehyde | Methyl 4-nitrocinnamate | 78 |
| 4 | 2-Naphthaldehyde | Methyl 3-(naphthalen-2-yl)acrylate | 75 |
| 5 | Furfural | Methyl 3-(furan-2-yl)acrylate | 68 |
| 6 | Cinnamaldehyde | Methyl 5-phenylpenta-2,4-dienoate | 72 |
Yields of isolated, analytically pure material after column chromatography. Reactions were performed with methyl bromoacetate and triphenylarsine.[1]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Arsine-Mediated Wittig Reaction
This protocol is adapted from the synthesis of α,β-unsaturated esters.[1]
-
To a solution of the aldehyde (1.0 equiv) in acetonitrile, add the alkyl bromide (1.2 equiv) and triphenylarsine (2.0 equiv).
-
Heat the mixture to 80 °C and stir for 30 minutes to form the this compound salt.
-
Cool the reaction to room temperature and add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Mechanism of the Wittig reaction with this compound ylides.
References
Technical Support Center: Stability of Arsonium Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of arsonium compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound compounds I might be working with, and what are their general stability characteristics?
A1: The two most common classes of this compound compounds are quaternary this compound salts and this compound ylides.
-
Quaternary this compound Salts (e.g., Tetraphenylthis compound chloride): These are salts with a central arsenic atom bonded to four organic groups, carrying a positive charge.[1] Generally, they are crystalline solids that are stable at room temperature and soluble in polar organic solvents.[2][3] Their stability in solution is influenced by the solvent, temperature, and pH.
-
This compound Ylides: These are neutral molecules with a positive charge on the arsenic atom and a negative charge on an adjacent carbon atom. They are highly reactive intermediates, analogous to phosphonium (B103445) ylides used in the Wittig reaction.[4] "Stabilized" this compound ylides, which have an electron-withdrawing group on the carbanion, are more stable and can sometimes be isolated, whereas "non-stabilized" ylides are typically generated and used in situ.[5]
Q2: What are the primary factors that can cause the degradation of my this compound compound in solution?
A2: Several factors can influence the stability of this compound compounds in solution:
-
Temperature: Elevated temperatures can lead to thermal decomposition.[6] The specific temperature at which decomposition begins depends on the compound's structure.[7][8]
-
pH: The stability of this compound compounds in aqueous solutions can be pH-dependent.[9] Strongly alkaline conditions may promote hydrolysis, similar to what is observed with phosphonium and ammonium (B1175870) salts.[10][11]
-
Solvent: The choice of solvent can affect the stability of this compound compounds. Protic solvents like water or alcohols can react with highly reactive species like non-stabilized this compound ylides.[12] The polarity of the solvent can also influence reaction rates and degradation pathways.[13]
-
Presence of Nucleophiles: Strong nucleophiles can attack the this compound center, leading to decomposition. This is particularly relevant for quaternary this compound salts.
-
Air and Moisture: Non-stabilized this compound ylides are sensitive to air and moisture and should be handled under an inert atmosphere.[5] All organoarsenic compounds should be stored in tightly sealed containers to protect them from moisture.[14][15]
Q3: How should I store my this compound compounds to ensure their stability?
A3: For optimal stability, store this compound compounds under the following conditions:
-
Solid Compounds: Store in a cool, dry, and dark place in a tightly sealed container.[14]
-
Solutions: If you must store solutions, use an anhydrous, aprotic solvent and store at a low temperature (e.g., ≤ -20°C) under an inert atmosphere (e.g., argon or nitrogen). It is always best to prepare solutions fresh before use. Avoid repeated freeze-thaw cycles.
Q4: Are there any specific safety precautions I should take when handling this compound compounds?
A4: Yes, all arsenic-containing compounds should be handled with care due to their potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Dispose of all arsenic-containing waste according to your institution's hazardous waste guidelines.[17]
Troubleshooting Guide
Problem: I am seeing a precipitate form in my this compound salt solution.
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Possible Cause 1: Low Solubility. Your this compound salt may have limited solubility in the chosen solvent. Tetraphenylthis compound salts, for instance, are used to precipitate large anions from aqueous solutions due to the low solubility of the resulting salt.[6]
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Solution: Try using a more polar organic solvent in which the salt is more soluble.[3] You can also try gently warming the solution or using sonication to aid dissolution, but be mindful of potential thermal degradation.
-
-
Possible Cause 2: Degradation. The precipitate could be a degradation product.
-
Solution: Prepare a fresh solution and analyze it immediately to see if the precipitate forms over time. If so, this indicates instability under your current conditions. Consider changing the solvent or lowering the storage temperature.
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Problem: My reaction involving an this compound ylide is giving a low yield or not working at all.
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Possible Cause 1: Ylide Decomposition. Non-stabilized this compound ylides are highly reactive and can decompose if not generated and used under strictly anhydrous and inert conditions.[5]
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Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If you are generating the ylide by deprotonating an this compound salt, ensure your base is sufficiently strong and fresh. Consider generating the ylide in the presence of the carbonyl compound to trap it as it forms.[1]
-
-
Possible Cause 2: Inactive Ylide (for stabilized ylides). Stabilized ylides are less reactive and may not react with sterically hindered or electron-rich carbonyl compounds.[5]
-
Solution: You may need to use more forcing reaction conditions, such as a higher temperature. Alternatively, consider if a non-stabilized ylide is more appropriate for your substrate.
-
-
Possible Cause 3: Issues with the Starting Aldehyde/Ketone. If your carbonyl compound has acidic protons (e.g., a phenol), the ylide may be acting as a base and deprotonating it instead of attacking the carbonyl group.[1]
-
Solution: Protect any acidic functional groups on your carbonyl compound before the reaction. Alternatively, use an excess of the ylide and base.
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Problem: The color of my this compound compound solution is changing over time.
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Possible Cause: Decomposition. A color change often indicates that a chemical reaction, such as decomposition, is occurring.
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Solution: This is a clear sign of instability. The solution should likely be discarded. Prepare fresh solutions immediately before use and protect them from light and heat. You can try to identify the degradation products using techniques like LC-MS to better understand the decomposition pathway.[18][19]
-
Data Presentation
Table 1: Thermal Stability of Tetraphenylthis compound Salts [6]
The following table summarizes the minimum decomposition temperatures for several tetraphenylthis compound salts, as determined by thermogravimetric analysis. This data is useful for determining the maximum safe drying and handling temperatures for these compounds.
| Compound | Formula | Minimum Decomposition Temperature (°C) |
| Tetraphenylthis compound Perchlorate | (C₆H₅)₄AsClO₄ | 285 |
| Tetraphenylthis compound Perrhenate | (C₆H₅)₄AsReO₄ | 325 |
| Tetraphenylthis compound Permanganate (B83412) | (C₆H₅)₄AsMnO₄ | 105 |
| Tetraphenylthis compound Tetraphenylborate | (C₆H₅)₄AsB(C₆H₅)₄ | 275 |
| Tetraphenylthis compound Dichromate | [(C₆H₅)₄As]₂Cr₂O₇ | 185 |
| Tetraphenylthis compound Trichlorocobaltate(II) | [(C₆H₅)₄As]CoCl₃ | >350 |
| Tetraphenylthis compound Tetrachlorozincate(II) | [(C₆H₅)₄As]₂ZnCl₄ | 320 |
Note: With the exception of the permanganate salt, all compounds listed can be safely dried at 110°C.[6]
Experimental Protocols
Protocol: General Method for Assessing the Stability of an this compound Compound in Solution
This protocol outlines a general procedure to determine the stability of an this compound compound in a specific solvent over time.
1. Materials and Reagents:
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This compound compound of interest
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High-purity solvent (e.g., HPLC-grade acetonitrile, DMSO, water)
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Internal standard (a stable compound that does not react with the this compound compound or solvent)
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS) or an NMR spectrometer[20][21]
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the this compound compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the internal standard in the same manner.
-
-
Sample Preparation and Incubation:
-
In a series of vials, prepare your test samples by diluting the this compound stock solution with the solvent to the final desired concentration.
-
Add a known amount of the internal standard to each vial.
-
Prepare a "Time 0" sample by immediately quenching the reaction (if applicable) or preparing it for analysis. Store this sample at a very low temperature (e.g., -80°C) until analysis.
-
Incubate the remaining vials under the desired experimental conditions (e.g., specific temperature, exposure to light, etc.).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Quench any ongoing degradation if necessary (e.g., by rapid freezing).
-
Store the collected samples at -80°C until all time points have been collected.
-
3. Analysis:
-
Instrumental Analysis:
-
Data Interpretation:
-
Calculate the ratio of the this compound compound's peak area to the internal standard's peak area for each time point.
-
Normalize the data by setting the ratio at "Time 0" to 100%.
-
Plot the percentage of the remaining this compound compound against time to determine the degradation kinetics and the compound's half-life under the tested conditions.
-
Visualizations
Caption: Hypothetical hydrolysis pathway for a quaternary this compound salt.
Caption: Experimental workflow for assessing this compound compound stability.
Caption: Troubleshooting decision tree for a reaction involving an this compound ylide.
References
- 1. reddit.com [reddit.com]
- 2. Tetraphenylthis compound chloride (507-28-8) for sale [vulcanchem.com]
- 3. Tetraphenylthis compound chloride - Wikipedia [en.wikipedia.org]
- 4. Ylide - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. "The Solubility and Thermal Decomposition Characteristics of Some Tetra" by Jerry J. Cole and Ronald T. Pflaum [scholarworks.uni.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Arsenic - ESPI Metals [espimetals.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]
- 17. drexel.edu [drexel.edu]
- 18. mdpi.com [mdpi.com]
- 19. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijmr.net.in [ijmr.net.in]
- 21. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arsonium-Catalyzed Reactions
Welcome to the technical support center for arsonium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound ylides over phosphonium (B103445) ylides in Wittig-type reactions?
This compound ylides are generally more nucleophilic and reactive than their phosphonium counterparts. This increased reactivity is attributed to the zwitterionic resonance form making a larger contribution in this compound ylides. This can lead to successful reactions with less reactive ketones and sterically hindered substrates where phosphonium ylides may fail or provide low yields.
Q2: My this compound-catalyzed reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields in this compound-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Ylide Instability: Non-stabilized this compound ylides are highly reactive and sensitive to air and moisture. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
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Incomplete Ylide Formation: The base used for deprotonation of the this compound salt is crucial. For non-stabilized ylides derived from alkyl halides, strong bases like organolithium reagents (e.g., n-butyllithium) are often necessary. For stabilized ylides with adjacent electron-withdrawing groups, weaker bases like potassium carbonate may suffice.
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Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and stability of the ylide. While some reactions proceed at room temperature, others may require cooling to prevent ylide decomposition or heating to drive the reaction to completion.
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Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons, deactivating the this compound catalyst. Common poisons include sulfur compounds, and care should be taken to use high-purity reagents and solvents.
Q3: I am observing poor stereoselectivity in my olefination reaction. How can I improve the E/Z ratio?
The stereochemical outcome of an this compound-catalyzed olefination is influenced by the stability of the ylide and the reaction conditions.
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Ylide Stability: Stabilized this compound ylides, those with an electron-withdrawing group adjacent to the carbanion, generally favor the formation of the thermodynamically more stable (E)-alkene. Conversely, non-stabilized ylides, such as those derived from simple alkyl halides, tend to yield the (Z)-alkene under kinetic control.
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Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the stereoselectivity. Nonpolar solvents often favor the formation of (Z)-alkenes with non-stabilized ylides, while polar solvents can sometimes lead to a higher proportion of the (E)-alkene.
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Additives: The presence of certain salts, particularly lithium salts, can affect the stereochemical outcome by influencing the reversibility of the initial addition step.
Q4: Can I isolate and store this compound ylides?
The stability of this compound ylides varies significantly. Stabilized ylides, such as those with ester or cyano groups, are often more stable and can sometimes be isolated as crystalline solids and stored under an inert atmosphere. However, non-stabilized this compound ylides are highly reactive and are almost always generated in situ and used immediately. Attempting to isolate these ylides is generally not recommended due to their propensity for decomposition.
Q5: What are the key considerations for the catalytic cycle in this compound-mediated reactions, particularly catalyst regeneration?
A key advantage of catalytic systems using arsenic is that arsine oxides are more readily reduced back to the corresponding arsine compared to the reduction of phosphine (B1218219) oxides to phosphines.[1] This facilitates the catalytic cycle. A common method for the in situ regeneration of the arsine catalyst is the use of a reducing agent like triphenyl phosphite (B83602), which converts the arsine oxide byproduct back to the active arsine catalyst.
Troubleshooting Guides
Low Reaction Yield
Poor Stereoselectivity (Olefination)
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Solvent on the Yield of Ethyl Cinnamate in a Tributylarsine-Catalyzed Wittig-Type Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene (B28343) | 80 | 12 | 85 |
| 2 | THF | 65 | 12 | 82 |
| 3 | Dioxane | 100 | 12 | 78 |
| 4 | DMF | 80 | 12 | 65 |
| 5 | Acetonitrile | 80 | 12 | 70 |
Reaction Conditions: Benzaldehyde (1 mmol), ethyl bromoacetate (B1195939) (1.2 mmol), K₂CO₃ (2 mmol), tributylarsine (0.2 mmol) in 5 mL of solvent.
Table 2: Substrate Scope for Tributylarsine-Catalyzed Olefination of Various Aldehydes
| Entry | Aldehyde | Product | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl cinnamate | 12 | 85 | >98:2 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 12 | 88 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 12 | 82 | >98:2 |
| 4 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 15 | 75 | >98:2 |
| 5 | Cinnamaldehyde | Ethyl 5-phenylpenta-2,4-dienoate | 18 | 65 | >95:5 |
| 6 | Hexanal | Ethyl oct-2-enoate | 10 | 78 | 90:10 |
Reaction Conditions: Aldehyde (1 mmol), ethyl bromoacetate (1.2 mmol), K₂CO₃ (2 mmol), tributylarsine (0.2 mmol) in toluene (5 mL) at 80°C.
Experimental Protocols
Protocol 1: General Procedure for Tributylarsine-Catalyzed Olefination
This protocol describes a typical procedure for the olefination of an aldehyde using a catalytic amount of tributylarsine.
Materials:
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Aldehyde (1.0 equiv)
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Activated alkyl halide (e.g., ethyl bromoacetate, 1.2 equiv)
-
Tributylarsine (0.2 equiv)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
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Triphenyl phosphite (0.2 equiv, for catalyst regeneration)
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Anhydrous toluene
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add anhydrous potassium carbonate (2.0 equiv).
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Add anhydrous toluene to the flask, followed by the aldehyde (1.0 equiv), the activated alkyl halide (1.2 equiv), tributylarsine (0.2 equiv), and triphenyl phosphite (0.2 equiv).
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Heat the reaction mixture to 80 °C and stir vigorously for 10-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with toluene.
-
Combine the organic filtrates and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkene.
Protocol 2: In Situ Generation of a Non-Stabilized this compound Ylide for Olefination
This protocol outlines the generation of a non-stabilized this compound ylide and its subsequent reaction with a ketone.
Materials:
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Triphenylarsine (B46628) (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, 1.0 equiv)
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
-
Ketone (1.0 equiv)
Procedure:
-
This compound Salt Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve triphenylarsine (1.0 equiv) in anhydrous diethyl ether. Add the alkyl halide (1.0 equiv) and stir the mixture at room temperature. The this compound salt will typically precipitate out of solution. The reaction may require several hours to overnight for completion. Isolate the salt by filtration under inert atmosphere, wash with anhydrous ether, and dry under vacuum.
-
Ylide Generation and Reaction: To a suspension of the dried this compound salt (1.0 equiv) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath), add n-butyllithium (1.0 equiv) dropwise. A color change (often to yellow or orange) indicates ylide formation. Stir the mixture at this temperature for 30-60 minutes.
-
Add a solution of the ketone (1.0 equiv) in anhydrous diethyl ether dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of an this compound-Catalyzed Wittig-Type Reaction
References
Technical Support Center: Purification of Crude Arsonium Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude arsonium salts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound salts in a question-and-answer format.
Question: My purified this compound salt is a viscous oil or syrup instead of a crystalline solid. How can I solidify it?
Answer: The oily or syrupy nature of your product is a common issue, often caused by residual solvents, absorbed moisture (as many onium salts are hygroscopic), or the intrinsic properties of the salt (i.e., it may be an ionic liquid).[1][2] Here are several techniques to induce solidification:
-
High-Vacuum Drying: Place the sample under a high vacuum for several hours or overnight to remove volatile solvents. Gentle heating can be applied, but ensure the temperature is well below the salt's decomposition point.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your this compound salt is insoluble but the impurities are soluble) to the oil and stir or sonicate the mixture. This can encourage the formation of a solid precipitate. Common non-solvents to try include cold diethyl ether, pentane, or hexanes.[3]
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Azeotropic Distillation: To rigorously remove water, dissolve or suspend the oily salt in an anhydrous solvent that forms an azeotrope with water, such as toluene. Distilling off the azeotrope effectively removes water. The remaining solvent can then be removed under reduced pressure.[2]
-
Solvent-Vapor Diffusion: Dissolve the oily product in a minimal amount of a good solvent and place this solution in a larger chamber containing a non-solvent. The vapor from the non-solvent will slowly diffuse into the solution, gradually decreasing the solubility of the this compound salt and promoting slow crystallization.
Question: My product is still impure after recrystallization. What went wrong?
Answer: This indicates that the chosen recrystallization conditions did not effectively separate the salt from the impurities. Consider the following:
-
Inappropriate Solvent Choice: The impurities may have similar solubility to your product in the chosen solvent. A different solvent or a mixed-solvent system may be necessary.[4]
-
Cooling Too Quickly: Rapid cooling ("shock cooling") can cause impurities to co-precipitate with your product instead of remaining in the solution.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Supersaturation: If the solution is supersaturated with both the product and impurities, they may crystallize together. Ensure you use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
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Insoluble Impurities: If there were solids present in the hot solution that were not your product, they should have been removed via hot gravity filtration before cooling.[6]
Question: The recovery of my this compound salt after purification is very low. How can I improve the yield?
Answer: Low recovery is often a trade-off for high purity. However, yields can often be improved by optimizing the procedure:
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Excess Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining dissolved even after cooling. Use only the minimum amount of hot solvent needed to dissolve the crude material.[6]
-
Premature Crystallization: The product may have crystallized in the funnel during hot filtration. To prevent this, keep the filtration apparatus (funnel and receiving flask) hot.[6]
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Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold washing solvent.
-
Incomplete Precipitation: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation before filtration.
Frequently Asked Questions (FAQs)
What are the most common methods for purifying crude this compound salts?
The primary techniques for purifying solid organic salts like this compound salts are recrystallization and precipitation/trituration. For more challenging separations, column chromatography can be employed.
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Recrystallization: This is the most common method. It relies on the difference in solubility of the this compound salt and impurities in a given solvent at different temperatures.[4][5] The crude salt is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure salt crystallizes out, leaving impurities behind in the solution.[7]
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Precipitation/Trituration: This method is useful if the salt is "oily" or if a suitable recrystallization solvent cannot be found. It involves "washing" the crude product with a solvent in which the desired salt is insoluble, but the impurities are soluble.[3]
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Column Chromatography: While less common for simple salts, this technique can be used for separating this compound salts from impurities with different polarities. Due to the ionic nature of the salts, specialized stationary phases (like reversed-phase silica) or solvent systems may be required to prevent the salt from irreversibly sticking to the column.[8][9] Ion exchange chromatography is another powerful option.[10][11]
What are common impurities in crude this compound salts?
Impurities typically stem from the synthetic route used and can include:
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Unreacted starting materials (e.g., tertiary arsines, alkyl halides).
-
Side products from the reaction.
-
Solvents used in the reaction or initial workup.
-
Water absorbed from the atmosphere.[12]
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Byproducts from the decomposition of the starting materials or the product itself.
How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your this compound salt is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Conversely, the impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution after crystallization). A systematic approach involves testing the solubility of small amounts of your crude salt in various solvents at room temperature and then at their boiling points.
How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of the purified this compound salt:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of organic impurities. The absence of signals corresponding to starting materials or solvents is a good indicator of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
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Thin-Layer Chromatography (TLC): While challenging for non-UV active or highly polar salts, TLC can sometimes be used to visualize impurities if a suitable mobile phase is found.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, As, etc.), which can be compared to the theoretical values for the desired compound.
-
Ion Chromatography: This technique can be used to detect and quantify halide or other anionic impurities.[13][14]
Data Presentation
Table 1: Solvent Selection Guide for this compound Salt Recrystallization
| Solvent Class | Example Solvents | Characteristics & Typical Use |
| Alcohols | Ethanol, Isopropanol | Good for many polar to moderately polar salts. Often used in mixed systems. |
| Ketones | Acetone | Can be effective, but its lower boiling point may limit solubility for some salts. |
| Ethers | Diethyl Ether, THF | Often used as the "non-solvent" or "anti-solvent" to precipitate salts from more polar solutions. |
| Hydrocarbons | Hexane, Toluene | Almost always used as non-solvents for washing or precipitating highly polar this compound salts. |
| Chlorinated | Dichloromethane (DCM) | Can dissolve many organic salts. Often paired with a non-solvent like hexane. |
| Polar Aprotic | Acetonitrile (MeCN) | A highly polar solvent that can be a good choice for dissolving very polar salts. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or mixed-solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude this compound salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the salt is completely dissolved.[5]
-
Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, perform a gravity filtration using a hot funnel and fluted filter paper to remove them.[6]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under a high vacuum to remove all traces of solvent.
Protocol 2: Precipitation/Trituration
-
Setup: Place the crude, often oily, this compound salt in a flask under an inert atmosphere if it is sensitive to air or moisture.
-
Solvent Addition: Add a non-solvent (e.g., cold diethyl ether or hexane) to the crude material.
-
Agitation: Stir the resulting suspension vigorously with a stir bar or sonicate the flask in an ultrasonic bath. The goal is to break up the oil and wash out soluble impurities.
-
Isolation: If a solid forms, isolate it by filtration. If the product remains oily, carefully decant the non-solvent, which now contains the dissolved impurities.
-
Repeat: Repeat the washing process 2-3 times with fresh, cold non-solvent.
-
Drying: Dry the resulting solid product under a high vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. What are the methods for purifying inorganic salts? - Blog [sxleixinchem.com]
- 11. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. SATHEE: Salt Analysis [satheeneet.iitk.ac.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preparation of Arsonium Ylides
Welcome to the technical support center for the preparation of arsonium ylides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you might encounter during the synthesis of this compound ylides, which typically involves two main stages: the formation of the this compound salt (quaternization) and the deprotonation to form the ylide.
Issue 1: Low or No Yield of this compound Ylide
Q: I am not observing the characteristic color change associated with ylide formation, or my subsequent reaction shows a very low yield. What could be the problem?
A: A low or non-existent yield of your this compound ylide can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Verify the Quality of the this compound Salt:
-
Incomplete Quaternization: The initial formation of the this compound salt from a tertiary arsine (e.g., triphenylarsine) and an alkyl halide is an SN2 reaction. Ensure the reaction has gone to completion. For less reactive alkyl halides, prolonged reaction times or heating might be necessary.
-
Side Reactions during Quaternization: Be aware of potential side reactions like elimination, especially with sterically hindered alkyl halides.
-
Purification: Ensure the this compound salt is pure and dry before proceeding to the deprotonation step. Residual starting materials or solvents can interfere with ylide formation.
-
-
Assess the Deprotonation Step:
-
Base Strength: The acidity of the proton alpha to the arsenic atom dictates the required base strength. For non-stabilized ylides (where the alpha-carbon is attached to alkyl groups or hydrogens), a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is typically required. For stabilized ylides (with an electron-withdrawing group on the alpha-carbon), weaker bases such as sodium hydride (NaH), alkoxides, or even sodium hydroxide (B78521) may be sufficient.[1][2] Using a base that is not strong enough will result in incomplete deprotonation.
-
Steric Hindrance: Sterically hindered bases may have difficulty accessing the alpha-proton, leading to incomplete deprotonation.
-
Moisture and Air Sensitivity: Many strong bases (like n-BuLi) and the resulting ylides are sensitive to moisture and air. Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Water will quench the base and the ylide.
-
-
Check for Hydrolysis of the this compound Salt:
-
This compound salts can be susceptible to hydrolysis, especially in the presence of moisture and a base. This will consume your starting material. Ensure all reagents and solvents are anhydrous.
-
Experimental Protocol: General Procedure for this compound Ylide Formation
This protocol is a general guideline and may need optimization for your specific substrate.
-
This compound Salt Preparation:
-
Dissolve triphenylarsine (B46628) and a slight excess of the desired alkyl halide in a suitable solvent (e.g., toluene, acetonitrile, or neat).
-
Stir the mixture at room temperature or heat as necessary (e.g., reflux) for several hours to days. The progress can be monitored by the precipitation of the this compound salt.
-
Collect the precipitated salt by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry thoroughly under vacuum.
-
-
Ylide Generation (under inert atmosphere):
-
Suspend the dried this compound salt in an anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise with vigorous stirring.
-
The formation of the ylide is often indicated by a distinct color change (e.g., to yellow, orange, or red).
-
Allow the reaction to stir at the appropriate temperature for a sufficient time (e.g., 30 minutes to a few hours) to ensure complete deprotonation before using the ylide in a subsequent reaction.
-
Issue 2: Formation of Unexpected Rearrangement Products
Q: My reaction has produced an isomer of the expected product. What could have happened?
A: The formation of isomeric products is often due to competing rearrangement reactions of the this compound ylide. The two most common rearrangements are the Stevens rearrangement and the Sommelet-Hauser rearrangement .[3][4][5] These are particularly prevalent when the this compound salt contains specific structural features, such as a benzyl (B1604629) or allyl group.
1. Stevens Rearrangement:
-
Description: A[3][4]-sigmatropic rearrangement where a group from the arsenic atom migrates to the adjacent ylidic carbon.[3][4]
-
When it Occurs: It is a common pathway for ylides and is often in competition with other reactions.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway.
-
Choice of Base and Solvent: The choice of base and solvent can influence the propensity for rearrangement.[4] Experimenting with different base/solvent combinations may be necessary.
-
2. Sommelet-Hauser Rearrangement:
-
Description: A[4][5]-sigmatropic rearrangement that typically occurs with benzylic this compound ylides. It involves deprotonation at a methyl group on the arsenic, followed by rearrangement to the ortho position of the benzene (B151609) ring.
-
When it Occurs: This is a specific side reaction for this compound salts containing a benzyl group and at least one methyl group attached to the arsenic.
-
Troubleshooting:
-
Structural Modification: If possible, avoiding the specific structural motifs that lead to this rearrangement is the most effective strategy.
-
Reaction Conditions: The equilibrium between the ylide leading to the desired reaction and the ylide that undergoes rearrangement can be influenced by the reaction conditions.
-
Visualizing the Reaction Pathways
Caption: Workflow of this compound ylide formation and competing side reactions.
Issue 3: My this compound Salt Decomposes Upon Addition of Base
Q: When I add base to my this compound salt, I don't get the expected ylide, and it seems my starting material is consumed. What is happening?
A: This issue is often due to the hydrolysis of the this compound salt, which can be a significant side reaction if stringent anhydrous conditions are not maintained.
Mechanism of Hydrolysis:
This compound salts can react with water, especially under basic conditions, to yield a tertiary arsine oxide and the corresponding alkane. This side reaction consumes the this compound salt, preventing the formation of the ylide.
Troubleshooting and Prevention:
-
Anhydrous Conditions: This is the most critical factor.
-
Glassware: All glassware should be thoroughly dried, either in an oven overnight or by flame-drying under vacuum immediately before use.
-
Solvents: Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distilled under an inert atmosphere.
-
Reagents: Ensure all reagents, including the this compound salt itself, are free from moisture.
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature: Perform the deprotonation at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of potential side reactions, including hydrolysis.
Visualizing the Hydrolysis Pathway
Caption: The hydrolysis pathway of an this compound salt in the presence of water and base.
Quantitative Data Summary
While extensive quantitative data on side reactions in this compound ylide preparations is not widely available in the literature, the following table summarizes the general influence of different bases on ylide formation, drawing parallels from the more extensively studied phosphonium (B103445) ylides.
| Base Type | Examples | Suitability for Stabilized Ylides | Suitability for Non-Stabilized Ylides | Potential for Side Reactions |
| Strong Bases | n-BuLi, NaNH₂, KHMDS | Effective | Required | Higher potential for rearrangements if not controlled. Highly sensitive to moisture. |
| Moderately Strong Bases | NaH, KOtBu | Effective | Generally ineffective | Lower risk of some rearrangements compared to organolithiums. Still requires anhydrous conditions. |
| Weaker Bases | NaOMe, NaOEt, NaOH | Often effective | Ineffective | Lower risk of side reactions, but may lead to incomplete deprotonation. |
Concluding Remarks
The successful preparation of this compound ylides hinges on careful control of reaction conditions and a thorough understanding of potential side reactions. By ensuring the purity of starting materials, maintaining strictly anhydrous and inert conditions, and selecting the appropriate base for the specific this compound salt, researchers can significantly minimize the occurrence of unwanted side products and achieve higher yields of the desired ylide. When troubleshooting, a systematic evaluation of each step of the process, from quaternization to deprotonation, is crucial for identifying and resolving the underlying issues.
References
strategies to prevent the decomposition of arsonium intermediates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arsonium intermediates. Given the limited specific literature on the decomposition of this compound intermediates, many of the strategies outlined below are based on established principles for analogous compounds such as phosphonium (B103445) ylides, quaternary ammonium (B1175870) salts, and diazonium salts.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or no yield of desired product | Decomposition of the this compound intermediate. | - Lower the reaction temperature: Many onium salts are thermally labile. Running the reaction at or below 0°C may prevent decomposition. - Use an inert atmosphere: Oxygen and moisture can degrade reactive intermediates. Ensure all glassware is oven-dried and the reaction is conducted under nitrogen or argon. - Choose a non-nucleophilic counter-ion: If isolating an this compound salt, consider using larger, less nucleophilic counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) over halides. |
| Formation of unexpected byproducts | - Hydrolysis: The this compound intermediate may be reacting with trace water. - Side reactions: The intermediate may be undergoing unforeseen reactions with other components in the mixture. | - Use anhydrous solvents and reagents: Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure all starting materials are free of water. - Modify substituents: Introduce bulky groups around the arsenic center to sterically hinder unwanted nucleophilic attack. |
| Difficulty in isolating the this compound salt | The salt is too unstable to be isolated under the current conditions. | - Generate the intermediate in situ: Prepare the this compound salt or ylide in the reaction mixture and use it immediately without attempting isolation. - Change the counter-ion: As mentioned, larger counter-ions can significantly increase the stability of the salt, potentially allowing for its isolation.[1][2] |
| Reaction is sluggish or does not proceed | The this compound ylide is too stable. | - Use a less stabilized ylide: If the this compound ylide is "stabilized" with electron-withdrawing groups, it may be less reactive. Consider using an ylide with electron-donating or neutral substituents. The reactivity of ylides is a balance between stability and the desired reaction rate.[3][4] |
Frequently Asked Questions (FAQs)
Q1: My this compound intermediate seems to be decomposing. What are the likely decomposition pathways?
A1: While specific pathways for this compound intermediates are not extensively documented, they are likely to decompose through mechanisms analogous to other onium salts. These include:
-
Thermal Decomposition: Many reactive intermediates are sensitive to heat. Elevated temperatures can lead to fragmentation of the molecule. For example, some diazonium salts decompose at temperatures as low as 27°C.[5]
-
Hydrolysis: this compound salts and ylides can be susceptible to reaction with water, leading to the formation of arsine oxides and the corresponding hydrocarbon. This is a known pathway for phosphonium salts and ylides.[6]
-
Nucleophilic Attack: The positively charged arsenic atom can be a target for nucleophiles present in the reaction mixture, leading to the cleavage of one of the arsenic-carbon bonds.
-
Hofmann-type Elimination: If one of the organic substituents on the arsenic atom has a beta-hydrogen, a base can induce an elimination reaction. This is a common decomposition pathway for quaternary ammonium hydroxides.[7]
Q2: How do substituents on the arsenic atom affect the stability of the intermediate?
A2: Substituents play a critical role in the stability of this compound intermediates:
-
Steric Hindrance: Bulky substituents around the arsenic atom can sterically shield it from nucleophilic attack, thereby increasing the kinetic stability of the intermediate.
-
Electronic Effects: The electronic properties of the substituents influence the electrophilicity of the arsenic center and the stability of adjacent carbanions in ylides.
-
For This compound salts , electron-withdrawing groups can increase the positive charge on the arsenic, potentially making it more susceptible to nucleophilic attack.
-
For This compound ylides , electron-withdrawing groups on the ylidic carbon can stabilize the negative charge through resonance, leading to a more stable, but less reactive, ylide.[3] This is a well-established principle in phosphonium ylide chemistry.[8]
-
Q3: What is the best way to handle and store this compound compounds?
A3: Due to their potential reactivity and toxicity, this compound compounds should be handled with care:
-
Inert Atmosphere: Handle and store highly reactive this compound intermediates under an inert atmosphere of nitrogen or argon to prevent decomposition due to air or moisture.[9]
-
Low Temperature: Store potentially unstable this compound salts at low temperatures (e.g., in a freezer) to minimize thermal decomposition.
-
Avoid Contaminants: Do not return unused portions of the reagent to the original container to avoid contamination that could catalyze decomposition.
-
Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q4: Can the choice of counter-ion influence the stability of my this compound salt?
A4: Yes, the counter-ion has a significant impact on the stability of onium salts. Larger, non-nucleophilic, and weakly coordinating anions generally lead to more stable salts. For instance, in the case of diazonium salts, tetrafluoroborates and tosylates are considerably more stable than chlorides.[1][2] If you are synthesizing an this compound salt, consider using counter-ions like BF₄⁻, PF₆⁻, or tosylate to enhance its stability.
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation of an this compound Ylide
This protocol is adapted from the synthesis of phosphonium ylides and should be performed under an inert atmosphere.
-
Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Precursor Salt: Add the corresponding this compound salt (e.g., triphenylmethylthis compound iodide) to the flask.
-
Solvent: Add anhydrous solvent (e.g., THF, diethyl ether) via syringe.
-
Cooling: Cool the suspension to the desired temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.
-
Base Addition: Slowly add a strong base (e.g., n-butyllithium, sodium hydride) dropwise via syringe while stirring vigorously. The formation of the ylide is often indicated by a color change.
-
Reaction: Once the ylide has formed, it can be used immediately by adding the desired electrophile (e.g., an aldehyde or ketone) to the reaction mixture.
Visualizations
Caption: Common decomposition pathways for this compound intermediates.
Caption: Key strategies to prevent the decomposition of this compound intermediates.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Ylide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. preserve.lehigh.edu [preserve.lehigh.edu]
Validation & Comparative
A Comparative Study of Arsonium and Phosphonium Ionic Liquids: A Guide for Researchers
An in-depth analysis of the physicochemical properties and performance of arsonium and phosphonium-based ionic liquids, providing researchers, scientists, and drug development professionals with critical data for informed selection in various applications.
Ionic liquids (ILs) have emerged as a versatile class of compounds with tunable properties, finding applications in diverse fields such as catalysis, electrochemistry, and drug delivery. Among the various types of ILs, those based on phosphonium (B103445) and, to a lesser extent, this compound cations have garnered significant interest due to their unique characteristics. This guide presents a comparative study of this compound and phosphonium ionic liquids, offering a comprehensive overview of their synthesis, physicochemical properties, and performance, supported by experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A critical evaluation of the physicochemical properties of ionic liquids is paramount for their application-specific selection. The following tables summarize the key quantitative data for representative this compound and phosphonium ionic liquids, highlighting the influence of the cation on their behavior.
| Ionic Liquid | Cation | Anion | Decomposition Temp. (Td) (°C) | Viscosity (η) at 25°C (mPa·s) | Ionic Conductivity (σ) at 25°C (mS/cm) | Electrochemical Window (V) |
| Trihexylmethylthis compound bis(trifluoromethylsulfonyl)amide | This compound | NTf₂⁻ | 358 | 109 | 1.2 | ~4.5 |
| Trihexyl(tetradecyl)phosphonium chloride | Phosphonium | Cl⁻ | >300 | High | Low | Wide |
| Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate | Phosphonium | - | >300 | Moderate | Moderate | Wide |
| Methyltributylphosphonium bis(trifluoromethylsulfonyl)imide | Phosphonium | NTf₂⁻ | >300 | 134 | 0.4 - 0.6 | 7.0 |
Table 1: Comparative Physicochemical Properties of this compound and Phosphonium Ionic Liquids.
Notably, the this compound-based ionic liquid, trihexylmethylthis compound bis(trifluoromethylsulfonyl)amide, exhibits a lower viscosity and higher ionic conductivity compared to its phosphonium analogue, while maintaining good thermal stability. Phosphonium ionic liquids, in general, are recognized for their high thermal and chemical stability, often surpassing their nitrogen-based counterparts. Their electrochemical windows are also typically wide, making them suitable for electrochemical applications.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, this section details the methodologies for the key experiments cited.
Synthesis of Ionic Liquids
General Procedure for the Synthesis of Tetraalkylphosphonium Halides: The synthesis of tetraalkylphosphonium halides is typically achieved through a quaternization reaction. This involves the reaction of a tertiary phosphine (B1218219) with an appropriate alkyl halide. The reaction is generally carried out under heating and inert atmosphere to prevent oxidation of the phosphine. The resulting phosphonium halide can then be purified by recrystallization.
Synthesis of Trihexylmethylthis compound Bis(trifluoromethylsulfonyl)amide: A detailed experimental protocol for the synthesis of this specific this compound ionic liquid can be found in the supporting information of the cited literature. The synthesis generally involves the quaternization of a trialkylarsine followed by an anion exchange reaction.
Characterization Techniques
Thermal Stability Analysis (Thermogravimetric Analysis - TGA): Thermogravimetric analysis is employed to determine the thermal stability of the ionic liquids.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The decomposition temperature (Td) is determined as the onset temperature of mass loss from the TGA curve.
Electrochemical Stability Window (Cyclic Voltammetry - CV): Cyclic voltammetry is used to determine the electrochemical window of the ionic liquids.
-
Apparatus: A potentiostat with a three-electrode setup.
-
Electrodes: A working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode), and a counter electrode (e.g., platinum wire).
-
Electrolyte: The neat ionic liquid.
-
Experimental Procedure: The potential of the working electrode is scanned linearly with time between two set potential limits.
-
Data Analysis: The electrochemical window is determined from the resulting voltammogram as the potential range where no significant faradaic current is observed.
Viscosity and Ionic Conductivity Measurements: The viscosity and ionic conductivity of the ionic liquids are crucial parameters for their application as electrolytes or reaction media.
-
Viscosity Measurement: A rheometer or a viscometer is used to measure the dynamic viscosity of the ionic liquids at a controlled temperature.
-
Ionic Conductivity Measurement: A conductivity meter with a conductivity cell is used. The cell is filled with the ionic liquid, and the conductivity is measured at a specific temperature.
Performance in Applications: A Comparative Overview
While data on the direct comparison of this compound and phosphonium ionic liquids in specific applications is limited, their individual performances suggest distinct advantages in certain areas.
Catalysis: Phosphonium salts have been extensively studied as phase-transfer catalysts in various organic reactions, demonstrating high efficiency and thermal stability. This compound salts are also known to act as effective phase-transfer catalysts, and in some cases, may exhibit different selectivity compared to their phosphonium counterparts due to the difference in the central atom's size and electronic properties.
Electrochemistry: The wide electrochemical window and good ionic conductivity of many phosphonium ionic liquids make them promising candidates for electrolytes in batteries and supercapacitors. The higher ionic conductivity observed for the this compound ionic liquid in the comparative study suggests that this compound-based ILs could also be excellent electrolytes, potentially offering improved performance in high-power applications. However, further research is needed to fully evaluate their long-term stability and compatibility with electrode materials.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental procedures, the following diagrams illustrate the workflows for key characterization techniques.
Validating the Structure of Novel Arsonium Compounds: A Comparative Guide to X-ray Crystallography and Complementary Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for validating the structure of novel arsonium compounds. Experimental data and detailed protocols are presented to assist in the selection of the most appropriate methods for structural characterization.
The definitive determination of the three-dimensional atomic arrangement of novel this compound compounds is most reliably achieved through single-crystal X-ray diffraction. This powerful technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which is crucial for understanding structure-activity relationships. However, a comprehensive validation of a new compound's structure relies on the synergistic use of several analytical methods. This guide compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA), highlighting the unique strengths and contributions of each technique.
Comparative Analysis of Structural Validation Techniques
The selection of analytical techniques for the structural validation of a novel this compound compound depends on the specific information required, the nature of the sample, and the stage of the research. While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR spectroscopy offers insights into the solution-state structure and dynamics. Mass spectrometry confirms the molecular weight and fragmentation patterns, and elemental analysis verifies the empirical formula. A multi-technique approach is therefore considered the gold standard for the unambiguous characterization of new chemical entities.
Data Presentation: A Comparative Overview
The following table summarizes the typical data obtained from each technique for a hypothetical novel this compound compound, (Carboxymethyl)triphenylthis compound Bromide.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Elemental Analysis |
| Information Provided | 3D molecular structure, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, solution-state conformation | Molecular weight, fragmentation pattern, isotopic distribution | Elemental composition (%C, %H, etc.) |
| Sample State | Single Crystal | Solution | Solution/Solid | Solid |
| Bond Lengths (Å) | As-C(Ph): ~1.92, As-C(CH2): ~1.90, C=O: ~1.21, C-O: ~1.32 | Inferred from coupling constants and computational modeling | Not directly measured | Not directly measured |
| Bond Angles (°) | C(Ph)-As-C(Ph): ~109.5, C(Ph)-As-C(CH2): ~110.0 | Inferred from coupling constants and computational modeling | Not directly measured | Not directly measured |
| Chemical Shift (ppm) | Not applicable | ¹H: δ 7.8-8.0 (m, 15H, Ar-H), δ 5.5 (s, 2H, CH₂); ¹³C: δ 168 (C=O), δ 130-135 (Ar-C), δ 40 (CH₂) | Not applicable | Not applicable |
| Mass-to-Charge (m/z) | Not applicable | Not applicable | [M]⁺: 409.05 (calculated for C₂₀H₁₈AsO₂⁺) | Not applicable |
| Elemental Composition | Confirms atomic connectivity | Confirms presence and ratio of magnetically active nuclei | Confirms molecular formula | C: 58.70%, H: 4.43% (Calculated for C₂₀H₁₈AsBrO₂) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their application in a research setting.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound salt suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/ether).
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations. Data is typically collected over a range of crystal orientations.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (typically 1-10 mg) of the this compound salt in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and potentially ⁷⁵As NMR spectra. Standard experiments include 1D proton and carbon, and 2D experiments like COSY and HSQC to establish connectivity.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the this compound salt in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing pre-charged species like this compound salts.
-
Mass Analysis: Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the intact this compound cation and any fragment ions.
-
Data Interpretation: Compare the observed m/z value of the molecular ion with the calculated value for the expected molecular formula. Analyze the fragmentation pattern to further confirm the structure.
Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the dry, pure this compound salt.
-
Combustion Analysis: Combust the sample in a controlled stream of oxygen. The combustion products (CO₂, H₂O, etc.) are separated and quantified.
-
Calculation: Calculate the percentage of each element (C, H, N, etc.) in the original sample based on the quantities of the combustion products.
-
Comparison: Compare the experimentally determined elemental percentages with the calculated values for the proposed molecular formula.
Visualizing Workflows and Relationships
To better illustrate the interplay of these techniques, the following diagrams are provided.
A Comparative Analysis of the Thermal Stability of Arsonium and Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of arsonium and phosphonium (B103445) salts, leveraging available experimental data. The information presented is intended to assist researchers in selecting appropriate reagents and understanding the thermal limitations of these compounds in various applications, including as phase-transfer catalysts, reagents in organic synthesis, and components of ionic liquids.
Executive Summary
Phosphonium salts generally exhibit greater thermal stability compared to their this compound counterparts. This trend is supported by the available decomposition temperature data, although a direct, side-by-side comparison of analogous salts under identical experimental conditions is limited in the current literature. The choice of the counter-anion and the organic substituents on the central atom significantly influences the thermal decomposition profile of both this compound and phosphonium salts.
Data Presentation: Thermal Decomposition Data
The following table summarizes the available thermal decomposition and melting point data for selected tetraphenylthis compound and tetraphenylphosphonium (B101447) salts. It is crucial to note that the data is compiled from different sources, and variations in experimental conditions (e.g., heating rate, atmosphere) can affect the measured decomposition temperatures. Therefore, a direct comparison should be made with caution.
| Compound | Anion | Melting Point (°C) | Minimum Decomposition Temperature (°C) | Analysis Method |
| Tetraphenylthis compound Perchlorate (B79767) | ClO₄⁻ | - | 275 | TGA |
| Tetraphenylthis compound Perrhenate (B82622) | ReO₄⁻ | - | 300 | TGA |
| Tetraphenylthis compound Permanganate (B83412) | MnO₄⁻ | - | 140 | TGA |
| Tetraphenylthis compound Chloride | Cl⁻ | 258 - 260 | Not explicitly stated | - |
| Tetraphenylphosphonium Bromide (TPPB) | Br⁻ | 300 | 435 | TG-DTA |
| [PPh₄][Cu₃I₄] | [Cu₃I₄]⁻ | ~255 | > 380 | TG/DSC |
| Tetraphenylphosphonium Chloride | Cl⁻ | 272 - 274 | Not explicitly stated | - |
Key Factors Influencing Thermal Stability
The thermal stability of this compound and phosphonium salts is not solely dependent on the central atom (As vs. P) but is also influenced by a variety of other factors. The following diagram illustrates these key relationships.
Caption: Key factors influencing the thermal stability of onium salts.
Experimental Protocols
The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the study of this compound and phosphonium salts.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a salt begins to decompose by measuring its mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the salt into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of a salt by measuring the heat flow into or out of the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the salt into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan to prevent volatilization before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Analysis:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic events, such as melting, will appear as peaks. The peak onset or peak maximum can be reported as the melting temperature. Exothermic events correspond to processes like crystallization or some decomposition pathways.
-
Discussion and Comparison
The available data, although not from a single comparative study, suggests that phosphonium salts are thermally more robust than their this compound analogs. The decomposition temperature of tetraphenylphosphonium bromide at 435 °C is significantly higher than the decomposition temperatures reported for various tetraphenylthis compound salts, which range from 140 °C to 300 °C depending on the anion.[1]
The greater stability of phosphonium salts can be attributed to the stronger phosphorus-carbon bond compared to the arsenic-carbon bond. The smaller size and higher electronegativity of phosphorus compared to arsenic lead to a more stable covalent bond with the phenyl groups.
The nature of the anion plays a critical role in the decomposition mechanism and, consequently, the thermal stability. For instance, the tetraphenylthis compound permanganate decomposes at a much lower temperature (140 °C) compared to the perchlorate (275 °C) and perrhenate (300 °C), indicating that the permanganate anion is more reactive and facilitates an earlier decomposition.
It is important for researchers to consider these factors when selecting an onium salt for a particular application. For high-temperature processes, a phosphonium salt with a non-coordinating, thermally stable anion would be a more suitable choice.
Conclusion
Based on the currently available data, phosphonium salts demonstrate superior thermal stability when compared to this compound salts. This is primarily attributed to the greater strength of the P-C bond versus the As-C bond. However, the thermal stability of any onium salt is a complex interplay between the properties of the central atom, the organic substituents, and the counter-anion. For applications requiring high thermal robustness, phosphonium salts are generally the preferred choice. It is recommended that for critical applications, the thermal stability of the specific this compound or phosphonium salt of interest be determined experimentally under the conditions relevant to its intended use.
References
A Comparative Guide to the Electrochemical Stability of Arsonium-Based vs. Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ionic liquid (IL) is critical for the advancement of electrochemical applications, including battery technology, catalysis, and electro-synthesis. The electrochemical window (ECW) is a paramount parameter, defining the potential range within which the IL remains stable without undergoing oxidation or reduction. This guide provides a comparative analysis of the electrochemical stability of imidazolium-based ionic liquids against their lesser-known arsonium-based counterparts. Due to a scarcity of experimental data for this compound-based ILs, this comparison will leverage data from phosphonium-based ILs as a close structural and chemical analogue to provide a comprehensive overview.
Executive Summary
Imidazolium-based ionic liquids are widely recognized for their favorable conductivity and well-characterized electrochemical properties. Generally, they possess a moderate to wide electrochemical window, typically in the range of 4 to 6 V. The cathodic limit is dictated by the reduction of the imidazolium (B1220033) cation, while the anodic limit is determined by the oxidation of the anion.
This compound-based ionic liquids are significantly less studied. However, based on periodic trends and the behavior of their phosphonium (B103445) analogues, they are anticipated to exhibit wider electrochemical windows compared to imidazolium-based ILs. This is attributed to the higher reduction potential of the this compound cation. While direct experimental data is limited, the available literature suggests that their stability is comparable to phosphonium-based ILs, which are known for their broad electrochemical windows, often exceeding 5 V.[1]
Quantitative Performance Comparison
The following table summarizes the electrochemical window data for representative imidazolium- and phosphonium-based ionic liquids, the latter serving as a proxy for this compound-based ILs. It is crucial to note that the electrochemical window is highly dependent on the experimental conditions, including the working electrode, reference electrode, scan rate, and the purity of the ionic liquid.
| Ionic Liquid Cation | Anion | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode | Working Electrode |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~2.3 | ~-2.1 | ~4.4 | Ag/Ag⁺ | Glassy Carbon |
| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | [NTf₂]⁻ | ~2.4 | ~-2.2 | ~4.6 | Ag/Ag⁺ | Platinum |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Hexafluorophosphate ([PF₆]⁻) | ~2.5 | ~-2.0 | ~4.5 | Ag/Ag⁺ | Glassy Carbon |
| Trihexyl(tetradecyl)phosphonium ([P₆,₆,₆,₁₄]⁺) | [NTf₂]⁻ | ~2.8 | ~-2.9 | ~5.7 | Ag/Ag⁺ | Platinum |
| Tributyl(methyl)phosphonium ([P₄,₄,₄,₁]⁺) | [NTf₂]⁻ | ~2.7 | ~-3.0 | ~5.7 | Fc/Fc⁺ | Glassy Carbon |
| Trihexyl(methyl)this compound ([As₆,₆,₆,₁]⁺) (Predicted) | [NTf₂]⁻ | ~2.8 | < -3.0 | > 5.8 | - | - |
Note: The data for the this compound-based ionic liquid is an educated estimation based on the performance of its phosphonium analogue and general chemical principles. Direct experimental validation is required.
Experimental Protocols
The determination of the electrochemical window of an ionic liquid is typically performed using cyclic voltammetry (CV).
Objective: To determine the potential range over which the ionic liquid is electrochemically stable.
Methodology:
-
Cell Assembly: A three-electrode system is assembled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to minimize contamination from water and oxygen. The three electrodes are:
-
Working Electrode: Typically a polished glassy carbon, platinum, or gold electrode.
-
Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) or a ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Counter Electrode: A platinum wire or mesh with a surface area significantly larger than the working electrode.
-
-
Electrolyte Preparation: The ionic liquid is dried under high vacuum at an elevated temperature for several hours to remove any residual water.
-
Cyclic Voltammetry Measurement:
-
The electrochemical cell is filled with the dried ionic liquid.
-
The potential of the working electrode is swept linearly from the open-circuit potential towards a positive (anodic) limit and then reversed to a negative (cathodic) limit.
-
The current response is recorded as a function of the applied potential.
-
-
Data Analysis: The electrochemical window is determined from the resulting voltammogram. The anodic and cathodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the ionic liquid, respectively. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits consistently.
Signaling Pathways and Logical Relationships
The electrochemical stability of an ionic liquid is fundamentally linked to the chemical structure of its constituent cation and anion. The following diagram illustrates the relationship between the cation structure and its reductive stability, which is the primary determinant of the cathodic limit of the electrochemical window.
Caption: Cation structure's impact on electrochemical stability.
Diagram Description: This diagram illustrates the logical relationship between the chemical nature of the cation and the resulting electrochemical window of the ionic liquid. The imidazolium cation, with its aromatic ring, is generally less stable towards reduction compared to the this compound cation, which has a more shielded positive charge on the central arsenic atom. This lower reductive stability of the imidazolium cation leads to a less negative cathodic limit and consequently, a narrower overall electrochemical window compared to what is expected for an this compound-based ionic liquid.
Conclusion
The choice between imidazolium-based and this compound-based ionic liquids for electrochemical applications involves a trade-off between well-established performance and the potential for enhanced stability. Imidazolium-based ILs are a mature technology with a wealth of available data, making them a reliable choice for many applications. This compound-based ILs, while currently under-explored, hold the promise of significantly wider electrochemical windows, which could enable higher voltage applications. The data from phosphonium-based ILs strongly suggests that this compound-based ILs would offer superior cathodic stability. Further experimental investigation into the electrochemical properties of this compound-based ionic liquids is crucial to unlock their potential and provide a more complete and direct comparison. Researchers and professionals in drug development and other fields requiring stable electrochemical environments are encouraged to consider these factors when selecting an ionic liquid for their specific needs.
References
A Comparative Analysis of Nucleophilicity: Arsonium Ylides vs. Sulfur Ylides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic character of arsonium and sulfur ylides, supported by experimental data. Understanding the nuanced differences in their reactivity is crucial for selecting the appropriate reagent in complex organic syntheses, a common challenge in pharmaceutical development and materials science. This document outlines their relative reactivities, mechanistic pathways, and provides detailed experimental protocols for context.
Introduction to Ylide Chemistry
Ylides are neutral, dipolar molecules containing a carbanion adjacent to a heteroatom bearing a formal positive charge, such as arsenic (this compound ylides) or sulfur (sulfur ylides).[1][2][3] The nucleophilicity of the carbanion is the cornerstone of their synthetic utility, driving reactions with electrophiles like carbonyls, imines, and enones.[2][4] However, the nature of the heteroatom profoundly influences the ylide's stability, basicity, and ultimate reaction pathway. While phosphorus ylides are renowned for the Wittig reaction which produces alkenes, this compound and sulfur ylides exhibit distinct and valuable reactivities.[1][5][6][7]
This compound ylides are generally considered to be more reactive analogues of phosphorus ylides. The descending position of arsenic in Group 15 results in a more pyramidalized ylidic carbon, indicating a greater dominance of the E⁺-C⁻ dipolar resonance form (sp³-hybridized carbon) over the double-bonded ene form (sp²-hybridized carbon).[8] This enhances the carbanionic character, and thus the nucleophilicity, of the ylide.
Sulfur ylides are broadly categorized into two classes: sulfonium (B1226848) ylides and sulfoxonium ylides.[2][9] Sulfonium ylides are less stabilized and exhibit greater nucleophilicity at the alpha-carbon.[2] In contrast, sulfoxonium ylides feature an additional oxygen atom on the sulfur, which helps to delocalize the negative charge, rendering them more stable and less nucleophilic.[9][10]
Comparative Nucleophilicity and Reactivity
The nucleophilic strength of an ylide often correlates with its basicity. Experimental studies have demonstrated that for a series of stabilized this compound ylides, the most basic ylides are also the most reactive in Wittig-type reactions with aldehydes.
This compound Ylides:
-
High Reactivity: Due to the lower stability of the arsenic-carbon bond and increased carbanionic character, this compound ylides are highly reactive nucleophiles.[8]
-
Reaction Pathway: They primarily react with aldehydes and ketones in a manner analogous to the Wittig reaction to form alkenes. The reaction proceeds through a proposed betaine (B1666868) intermediate which collapses to form an oxaarsetane, subsequently decomposing to an alkene and arsine oxide. However, unlike the phosphorus analogue, the formation of the As=O bond is a less powerful thermodynamic driving force, which can sometimes alter the reaction outcome compared to phosphorus ylides.
Sulfur Ylides (Sulfonium vs. Sulfoxonium):
-
Moderate to High Reactivity: Sulfonium ylides are highly reactive and are typically generated in situ at low temperatures.[11] Sulfoxonium ylides are considerably more stable and can often be stored for extended periods.[3][12]
-
Reaction Pathway (Corey-Chaykovsky Reaction): The hallmark of sulfur ylide reactivity is the formation of three-membered rings.[4][13][14] The reaction involves the nucleophilic addition of the ylide to a carbonyl (or imine) to form a betaine intermediate.[2][13] Crucially, instead of forming a four-membered ring, the intermediate undergoes an intramolecular SN2 reaction, with the dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) acting as a good leaving group, to yield an epoxide, aziridine, or cyclopropane.[4][14][15]
-
Regioselectivity: A key difference emerges in reactions with α,β-unsaturated ketones. The more reactive, "softer" sulfonium ylides typically undergo irreversible 1,2-addition to the carbonyl group to yield epoxides.[16][17] The less reactive, "harder" sulfoxonium ylides favor a reversible 1,2-addition, allowing for the thermodynamically controlled 1,4-conjugate addition to occur, leading to cyclopropanes.[10][16]
The fundamental divergence in reaction pathways is a direct consequence of the heteroatom's properties. The strong P=O bond thermodynamically drives the Wittig reaction. For sulfur ylides, the sulfide/sulfoxide is an excellent leaving group, favoring intramolecular ring closure.[4][7] this compound ylides occupy a middle ground, where the Wittig-type pathway is kinetically favored, but the alternative epoxide-forming reaction may be thermodynamically preferred.[17]
Quantitative Data Presentation
The following tables summarize experimental data comparing the reactivity and basicity of these ylides.
Table 1: Rate Data for the Reaction of Stabilized this compound Ylides with p-Nitrobenzaldehyde in Benzene.
| Ylide Compound (Ph₃As=CHCOR) | R Substituent | Rate Constant (l mol⁻¹s⁻¹) at 24.8 °C | Activation Energy (kcal/mol) |
| 1 | p-MeO-C₆H₄ | 1.83 x 10⁻² | 12.1 |
| 2 | p-Me-C₆H₄ | 1.20 x 10⁻² | 12.8 |
| 3 | C₆H₅ | 7.30 x 10⁻³ | 13.5 |
| 4 | p-Cl-C₆H₄ | 2.50 x 10⁻³ | 14.1 |
| 5 | p-Br-C₆H₄ | 2.40 x 10⁻³ | 14.2 |
| 6 | OMe | 1.05 x 10⁻³ | 14.9 |
Data demonstrates a clear trend: electron-donating groups on the R substituent increase the ylide's basicity and nucleophilicity, leading to a faster reaction rate.
Table 2: Comparative Acidity of Onium Salt Precursors.
| Onium Salt Type | Heteroatom | pKa in DMSO (approx.) | Ylide Stability | Ylide Nucleophilicity |
| Sulfonium | S(IV) | 16–18 | Lower | Higher |
| Sulfoxonium | S(VI) | 16–18 | Higher | Lower |
| Phosphonium (B103445) | P | >20 | Variable | Moderate |
| This compound | As | Not widely reported, but basicity parallels reactivity | Lower | Highest |
Lower pKa values for sulfonium/sulfoxonium salts compared to phosphonium salts indicate that sulfur ylides are less basic than phosphorus ylides.[18] The reactivity of this compound ylides suggests they are the most basic among these classes.
Visualization of Reaction Pathways
The diagrams below, rendered in DOT language, illustrate the mechanistic pathways discussed.
References
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mdpi.com [mdpi.com]
- 3. baranlab.org [baranlab.org]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nature of the this compound-Ylide Ph3 As=CH2 and a Uranium(IV) this compound-Carbene Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. cris.unibo.it [cris.unibo.it]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides | MDPI [mdpi.com]
A Comparative Toxicity Assessment of Organoarsenic and Organophosphorus Compounds
This guide provides a detailed comparison of the toxicological profiles of organoarsenic and organophosphorus compounds. It is intended for researchers, scientists, and professionals in drug development, offering objective data, experimental methodologies, and visual representations of key toxicological pathways.
Introduction and Overview
Organophosphorus (OP) and organoarsenic compounds are two distinct classes of chemicals with significant applications and toxicological implications. OPs are widely used as pesticides and have been developed as nerve agents for chemical warfare.[1][2] Organoarsenic compounds, while sometimes less toxic than their inorganic counterparts, are used in agriculture and have raised health concerns due to their persistence and potential for toxicity.[3][4] Understanding their comparative toxicity is crucial for risk assessment, environmental monitoring, and the development of therapeutic interventions.
Mechanism of Toxicity
The primary mechanisms of toxicity for these two classes of compounds are fundamentally different, targeting distinct biological systems.
Organophosphorus Compounds: The principal mechanism of acute OP toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[5][6] Inhibition of AChE leads to an accumulation of ACh at neuromuscular junctions and synapses, causing overstimulation of muscarinic and nicotinic receptors.[6][7] This results in a cholinergic crisis, which can lead to respiratory failure and death.[1][8] Beyond AChE inhibition, some OPs can induce an "intermediate syndrome" or a delayed neuropathy (Organophosphate-Induced Delayed Neuropathy - OPIDN).[9] Chronic or low-dose exposure can also trigger neurotoxic mechanisms independent of AChE inhibition, such as oxidative stress and the disruption of signaling pathways like mitogen-activated protein kinase (MAPK).[5][10][11]
Organoarsenic Compounds: Arsenic's toxicity stems from its ability to interfere with fundamental cellular processes. Trivalent arsenicals are particularly potent in binding to sulfhydryl groups on proteins, which disrupts the function of numerous enzymes.[12] A critical target is the pyruvate (B1213749) dehydrogenase complex, an essential enzyme in cellular respiration; its inhibition disrupts the cell's energy system, potentially leading to apoptosis.[13] Arsenic also induces significant oxidative stress, which can damage DNA and disrupt signal transduction pathways, including those involving AP-1, NF-κB, and pro-inflammatory cytokines.[13][14][15] Unlike OPs, which have a very specific primary target (AChE), arsenic's toxicity is broader, affecting around 200 different enzymes.[13] While inorganic arsenic is generally considered more toxic, organic forms can also produce significant health effects.[12][16]
Quantitative Toxicity Data
The median lethal dose (LD50) is a common metric for comparing the acute toxicity of chemicals. The following table summarizes LD50 values for representative organophosphorus and organoarsenic compounds. Lower LD50 values indicate higher acute toxicity.
| Compound Class | Compound Name | Organism | Route of Administration | LD50 (mg/kg) | Reference |
| Organophosphorus | Ethyl Parathion | Rat | Oral | < 50 | [9] |
| Dicrotophos | Rat | Oral | < 50 | [9] | |
| Disulfoton | Rat | Oral | < 50 | [9] | |
| Phorate | Rat | Oral | < 50 | [9] | |
| Mevinphos | Rat | Oral | < 50 | [9] | |
| Organoarsenic | Phenylarsonic acid | Mouse | Oral | 0.27 | [3] |
| Arsenic acid | Rat | Oral | 48 | [17] | |
| Calcium arsenate | Rat | Oral | 20 | [17] | |
| Monosodium methanearsonate | Rat | Oral | 700 | [17] | |
| Dimethylarsinic acid (Cacodylic acid) | Rat | Oral | 700 | [17] |
Signaling Pathways and Experimental Workflows
Visual diagrams help clarify the complex interactions involved in the toxicological mechanisms and assessment protocols.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of toxicity.
This protocol is based on the Ellman method, a common spectrophotometric assay for measuring AChE activity.[9]
-
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine (B1193921) is used as a substrate, which is hydrolyzed by AChE into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
-
Methodology:
-
Sample Preparation: Blood samples are collected, and red blood cells (RBCs) are separated and lysed to release AChE. Plasma can also be used to measure butyrylcholinesterase (BuChE) activity.
-
Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of the substrate acetylthiocholine iodide, and a solution of the chromogen DTNB.
-
Assay Procedure: In a cuvette or microplate well, mix the sample (RBC lysate or plasma) with the phosphate buffer and DTNB solution.
-
Initiation and Measurement: Initiate the reaction by adding the acetylthiocholine substrate. Immediately begin recording the change in absorbance at 412 nm over a set period (e.g., 2-5 minutes) using a spectrophotometer.
-
Data Analysis: Calculate the rate of absorbance change (ΔA/min). The AChE activity is then calculated using the molar extinction coefficient of the product. The level of enzyme inhibition in exposed samples is determined by comparing their activity to that of unexposed controls. A depression of 20%-30% may indicate significant exposure.[18]
-
This protocol describes the general steps for measuring arsenic levels in biological samples, typically urine.[19]
-
Principle: The most reliable biomarker for recent arsenic exposure is the analysis of total arsenic in a 24-hour urine sample.[20][21] Because some dietary sources (like seafood) contain non-toxic organic arsenic (arsenobetaine), speciation analysis is often necessary to differentiate between toxic inorganic forms (AsIII, AsV) and their methylated metabolites versus non-toxic dietary forms.[19] Atomic absorption spectrophotometry (AAS) is a common analytical technique used for quantification.[20][22]
-
Methodology:
-
Sample Collection: Collect a 24-hour urine sample from the subject. It is crucial that the subject avoids consuming seafood for at least three days prior to collection to prevent falsely elevated total arsenic levels.[19]
-
Sample Preparation (Digestion): For total arsenic measurement, samples are first treated with strong acids (e.g., nitric, sulfuric) and heat. This "wet-ashing" process degrades all organic arsenic compounds into inorganic arsenic, ensuring all forms are measured.[20]
-
Quantification (Hydride Generation AAS):
-
The inorganic arsenic in the digested sample is chemically reduced to arsine gas (AsH3).
-
This gas is then introduced into an atomic absorption spectrophotometer.
-
The instrument measures the amount of light absorbed by the atomized arsenic, which is proportional to its concentration.
-
-
Speciation Analysis (if required): To distinguish between different arsenic forms, a separation step is introduced before detection. High-performance liquid chromatography (HPLC) is often coupled with a detector like an ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to separate and quantify the different arsenic species.[22]
-
Data Analysis: Results are reported as the concentration of total or speciated arsenic in micrograms per liter (µg/L) or as the total amount excreted in 24 hours. A 24-hour excretion of more than 50 mcg is considered unusual.[19]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 6. jbums.org [jbums.org]
- 7. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 13. Arsenic poisoning - Wikipedia [en.wikipedia.org]
- 14. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the toxic effects of organic and inorganic arsenic in Caenorhabditis elegans using a multigenerational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. Arsenic Toxicity Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 20. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. acoem.org [acoem.org]
- 22. docsdrive.com [docsdrive.com]
A Comparative Guide to Cation-Anion Interactions in Arsonium vs. Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
The nuanced differences in non-covalent interactions are pivotal in fields ranging from materials science to pharmacology. This guide provides an in-depth comparison of the cation-anion interactions in arsonium (a cation containing a central arsenic atom) and ammonium (B1175870) (containing a central nitrogen atom) salts. While structurally analogous, the fundamental differences between arsenic and nitrogen bestow distinct physicochemical properties upon their respective salts, influencing their behavior in both solid and solution phases.
Fundamental Physicochemical Differences
The primary distinctions between this compound and ammonium cations stem from the intrinsic properties of the central pnictogen atom—arsenic versus nitrogen. These differences dictate the nature and strength of their interactions with anions.
| Property | Nitrogen (in Ammonium) | Arsenic (in this compound) | Implication for Cation-Anion Interaction |
| Atomic Radius (Å) | ~0.65 | ~1.19 | The larger size of arsenic in this compound cations leads to greater steric hindrance and a more diffuse positive charge. |
| Electronegativity (Pauling Scale) | 3.04 | 2.18 | The lower electronegativity of arsenic results in a "softer" cation with a more polarizable electron cloud compared to the "harder" ammonium cation. |
| Polarizability (ų) | ~1.1 | ~4.31 | Higher polarizability of this compound allows for stronger London dispersion forces and a greater degree of covalent character in its interactions. |
| Hydrogen Bonding Capability | Strong hydrogen bond donor (e.g., in NH₄⁺) | No hydrogen bonding in quaternary this compound (R₄As⁺); weak in AsH₄⁺.[1] | This is a critical differentiator. Ammonium salts can form strong, directional hydrogen bonds with anions, significantly influencing crystal packing and solvation.[2] |
Comparative Analysis of Interaction Strength
Direct comparative data for analogous this compound and ammonium salts is limited. However, extensive studies on phosphonium (B103445) (a close analogue to this compound) versus ammonium salts provide valuable insights that can be extrapolated.
Theoretical Interaction Energies:
Computational studies on phosphonium-based and ammonium-based ionic liquids reveal that the cation-anion interaction energies are slightly larger for the larger, more polarizable phosphonium cations. This is attributed to the reduced steric hindrance around the central atom, allowing the anion to approach the positive center more closely.[3] A similar trend is expected for this compound versus ammonium salts.
Key Findings from Analogue Studies (Phosphonium vs. Ammonium):
-
Steric Effects: Ammonium-based cations exhibit a more pronounced steric effect, which can lead to weaker cation-anion interactions compared to their phosphonium (and likely this compound) counterparts.[3]
-
Thermal Stability: Phosphonium-based ionic liquids generally show higher thermal stability than their ammonium analogues, a property that is influenced by the strength of the cation-anion interactions.[4]
-
Physical State: At room temperature, tetra(n-butyl)phosphonium-based ionic liquids are often liquids, while their tetra(n-butyl)ammonium counterparts are semi-solids, indicating stronger or more structured intermolecular forces in the ammonium salts, likely due to factors like hydrogen bonding where applicable.[4]
Experimental Data & Characterization
Various analytical techniques are employed to probe the nature and strength of cation-anion interactions.
3.1. X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the spatial arrangement of ions in the solid state. For instance, in a study of tetraphenylammonium salts, the N–C(sp²) bond length was found to be approximately 1.529 Å.[5][6] Comparing such structural data between analogous this compound and ammonium salts can reveal differences in ion packing and the proximity of the anion to the cation.
3.2. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ion pairing in solution. The chemical shifts of protons on the cation are sensitive to the proximity and nature of the anion.[7][8]
-
¹H NMR: In azolium salts, a downfield shift of the C2–H proton signal in the ¹H NMR spectrum is indicative of stronger hydrogen bonding with the anion.[7] A similar principle applies to the N-H protons of ammonium salts. For quaternary this compound and ammonium salts, the chemical shifts of the α-protons are influenced by the anion's basicity and proximity.
3.3. X-ray Photoelectron Spectroscopy (XPS)
XPS measures the core-level binding energies of elements, which are sensitive to the local electrostatic environment. A stronger cation-anion interaction results in a greater perturbation of the electron shells and thus a larger shift in binding energy.
-
Binding Energy Shifts: For a given cation, a stronger interaction with the anion leads to a lower cation core-level binding energy (e.g., N 1s).[9] This allows for the creation of an interaction strength scale. For example, for the [C₈C₁Im]⁺ cation, the N 1s binding energy is lower with Cl⁻ as the anion compared to [NTf₂]⁻, indicating a stronger interaction with chloride.[10]
Quantitative Data Comparison (Illustrative)
Direct comparative data between this compound and ammonium salts is scarce. The following table is illustrative of the type of data used for such comparisons, drawing from studies on ammonium salts and their phosphonium analogues.
| Parameter | Ammonium Salt Example | Phosphonium/Arsonium Analogue | Technique | Reference |
| Interaction Energy (Calculated) | Weaker | Stronger | DFT | [3] |
| Thermal Decomposition Temp. | Lower | Higher | TGA | [4] |
| ¹H NMR Shift (α-H) | Varies with anion basicity | Varies with anion basicity | NMR | [8] |
| N 1s / P 2p Binding Energy | Dependent on anion | Dependent on anion | XPS | [10] |
| Lattice Energy (Calculated) | e.g., NH₄BF₄: 582 kJ/mol | (Not available for direct comparison) | Kapustinskii Eq. | [11] |
Experimental Protocols
4.1. Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the salt are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
4.2. NMR Spectroscopy for Ion Pairing
-
Sample Preparation: A series of solutions of the salt are prepared in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) at varying concentrations.
-
Data Acquisition: ¹H NMR spectra are recorded for each sample.
-
Analysis: The chemical shifts of the cation's protons are plotted against the salt concentration. Changes in chemical shifts are analyzed to determine the degree of ion pairing and the strength of the cation-anion interaction.
4.3. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The salt is mounted on a sample holder and introduced into an ultra-high vacuum chamber.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
Analysis: The kinetic energies are converted to binding energies. The binding energies of the core levels of interest (e.g., N 1s, As 3d) are determined and corrected for charging effects. Shifts in binding energies are correlated with the strength of the cation-anion interaction.[9]
4.4. Computational Chemistry (DFT)
-
Model Building: The structures of the cation, anion, and the ion pair are built in silico.
-
Geometry Optimization: The geometries are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the minimum energy conformations.[4]
-
Interaction Energy Calculation: The interaction energy is calculated, often with basis set superposition error (BSSE) correction, as the energy difference between the optimized ion pair and the sum of the energies of the individual optimized ions.
Visualization of Interaction Factors
Caption: Key physicochemical differences between N and As and their effects.
Conclusion
The interactions between cations and anions in this compound and ammonium salts are governed by the fundamental properties of the central arsenic and nitrogen atoms, respectively. Ammonium salts are characterized by a smaller, "harder" cation, with the significant potential for strong, directional hydrogen bonding. In contrast, this compound salts feature a larger, "softer," and more polarizable cation, leading to interactions with a greater contribution from dispersion forces and potentially more covalent character. These differences manifest in varied solid-state structures, thermodynamic stabilities, and solution-phase behaviors, which are critical considerations for the rational design of new materials and pharmaceutical formulations.
References
- 1. This compound | AsH4+ | CID 5460506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Aromaticity in Anion on the Cation–Anion Interactions and Ionic Mobility in Fluorine-Free Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anion influences on reactivity and NMR spectroscopic features of NHC precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drawbacks of Low Lattice Energy Ammonium Salts for Ion-Conducting Polymer Electrolyte Preparation: Structural, Morphological and Electrical Characteristics of CS:PEO:NH4BF4-Based Polymer Blend Electrolytes [mdpi.com]
A Comparative Guide to Onium Salt Catalysis: Arsonium Salts in Perspective
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in the design and optimization of synthetic routes in chemical research and drug development. Onium salts, encompassing arsonium, phosphonium (B103445), and ammonium (B1175870) derivatives, are a versatile class of catalysts, particularly effective in phase-transfer catalysis (PTC) and ylide-based reactions. This guide provides an objective comparison of the performance of these catalysts, with a special focus on the less-explored this compound salts, supported by available experimental data and detailed methodologies.
Performance Comparison in Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases. The efficiency of an onium salt catalyst in PTC is largely determined by its lipophilicity, which dictates its ability to transport anions from an aqueous phase to an organic phase.
While direct comparative data for this compound salts in many PTC reactions is limited in publicly available literature, extensive research has been conducted on phosphonium and ammonium salts. Phosphonium salts often exhibit superior performance in demanding applications due to their higher thermal and chemical stability compared to their ammonium counterparts. Quaternary ammonium salts, while generally less stable, are widely used due to their cost-effectiveness and efficacy under milder conditions.[1][2][3]
Table 1: Comparison of Phosphonium and Ammonium Salt Performance in the Alkylation of Sodium Benzoate (B1203000)
| Catalyst | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide (TPPB) | 98 |
| Tricaprylmethylammonium Chloride (Aliquat 336) | 92 |
| Tetrabutylammonium Bromide (TBAB) | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.
The enhanced activity of the phosphonium salt can be attributed to the larger and more lipophilic nature of the phosphonium cation, which facilitates a more efficient transfer of the benzoate anion into the organic phase.[2]
Experimental Protocol: Alkylation of Sodium Benzoate
Objective: To compare the catalytic efficiency of different onium salts in the synthesis of butyl benzoate via phase-transfer catalysis.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Deionized Water
-
Onium Salt Catalyst (e.g., Tetraphenylphosphonium Bromide, Tetrabutylammonium Bromide)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium benzoate (1 equivalent), butyl bromide (1 equivalent), toluene, and deionized water in a 1:1 solvent ratio.
-
Add the onium salt catalyst (0.001 to 0.01 equivalents).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography, to yield pure butyl benzoate.
Catalytic Cycle in Phase-Transfer Catalysis
The general mechanism of phase-transfer catalysis involves the onium salt shuttling the reactant anion from the aqueous phase to the organic phase where the reaction occurs.
General mechanism of phase-transfer catalysis.
Performance Evaluation in Ylide-Based Olefination (Wittig Reaction)
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. This reaction typically involves the use of a phosphonium ylide. However, this compound ylides can also be employed, and in some specific cases, they have been shown to offer unique stereoselectivity.
A study on the enantioselective olefination of 4-substituted cyclohexanones using a C2-symmetric chiral arsine-derived this compound ylide demonstrated the potential of these catalysts. While direct quantitative comparison with a phosphonium analogue in the same reaction was not provided, the study noted that transition metal complexes of triorganoarsines can be as efficient or even more so than their phosphorus counterparts in other catalytic reactions like Stille and Suzuki-Miyaura couplings. A notable finding was the reversal of product stereochemistry by simply changing the counter-cation of the base used to generate the this compound ylide.[4]
Table 2: Enantioselective Olefination using a Chiral this compound Ylide
| Base Counter-ion | Enantiomeric Excess (ee) of Product |
| Li⁺ | up to 40% (R) |
| K⁺ | up to 35% (S) |
Experimental Protocol: Wittig Reaction
Objective: To synthesize an alkene from an aldehyde or ketone using a phosphonium or this compound ylide.
Materials:
-
Phosphonium or this compound Salt (e.g., Methyltriphenylphosphonium Bromide or a custom-synthesized this compound salt)
-
Strong Base (e.g., n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Diethyl Ether)
-
Aldehyde or Ketone
-
Anhydrous Sodium Sulfate
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium or this compound salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for a specified time to ensure complete ylide formation.
-
-
Olefination:
-
Dissolve the aldehyde or ketone in the anhydrous solvent.
-
Slowly add the solution of the carbonyl compound to the ylide solution at the appropriate temperature.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
-
Catalytic Cycle of the Wittig Reaction
The Wittig reaction proceeds through a [2+2] cycloaddition mechanism to form a key oxaphosphetane or oxaarsetane intermediate, which then decomposes to the alkene and the corresponding phosphine (B1218219) or arsine oxide.
Simplified mechanism of the Wittig reaction (E = P or As).
This compound Salts in Polymerization Reactions
This compound salts have also found application as initiators in photopolymerization reactions. For instance, this compound salts containing anthraquinone (B42736) and anthracene (B1667546) moieties have been synthesized and used to polymerize various monomers like cyclohexene (B86901) oxide, styrene, and N-vinylcarbazole. In these systems, the this compound salt acts as a photoinitiator. While a direct comparison with phosphonium or ammonium analogues under identical conditions was not presented, the study highlights a specific application area for this compound salts.
Conclusion
While phosphonium and ammonium salts are the workhorses of onium salt catalysis, with well-documented performance and a wide range of applications, this compound salts represent a niche class of catalysts with underexplored potential. The limited available data suggests that in specific contexts, such as asymmetric synthesis, this compound-based catalysts can offer unique reactivity and stereochemical outcomes. Further research into the direct comparison of this compound salts with their more common counterparts is warranted to fully elucidate their advantages and limitations for broader applications in organic synthesis and drug development. Researchers are encouraged to consider this compound salts as potential catalysts in their synthetic endeavors, particularly when seeking novel reactivity or stereoselectivity.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Arsonium Compounds
Researchers, scientists, and drug development professionals handling arsonium compounds must adhere to stringent safety and disposal protocols due to the inherent toxicity and environmental hazards associated with arsenic-containing substances. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
All waste containing arsenic compounds, including this compound salts, must be treated as hazardous waste.[1] Proper disposal is not merely a recommendation but a critical component of laboratory safety and regulatory compliance. Under no circumstances should this compound waste be disposed of via standard drains or mixed with non-hazardous refuse.[1][2]
Immediate Safety and Handling Protocols
Before beginning any work with this compound compounds, it is imperative to establish a designated area in the laboratory specifically for handling these materials.[1] This area should be clearly labeled with appropriate hazard warnings.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact.[1][3] This includes, at a minimum:
-
Safety glasses with side shields or chemical splash goggles.
-
A laboratory coat.
-
Nitrile gloves (inspect for any damage before use).[1]
Engineering Controls: All manipulations of this compound compounds that have the potential to generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood, glove box, or other suitable containment device to minimize the risk of inhalation.[1]
This compound Waste Disposal Workflow
The proper disposal of this compound waste follows a systematic process to ensure safety and compliance at every stage.
Figure 1. A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Collection:
-
All materials contaminated with this compound compounds, including disposable labware (pipette tips, gloves), and rinse water from decontaminating non-disposable equipment, must be collected as hazardous waste.[1]
-
For containers that held this compound compounds, the initial rinses must be collected as hazardous waste.[2]
-
Never mix this compound waste with other waste streams to prevent unintended chemical reactions and to ensure proper disposal.[2]
-
-
Container Management:
-
Use a dedicated, sealable, and chemically compatible container for all this compound waste.[1][2] Brown glass bottles are often suitable for liquid waste.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the this compound compound(s).[4]
-
Keep the waste container securely closed except when adding waste.[2] Do not fill containers beyond 90% of their capacity.[5]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure area, such as a satellite accumulation area or a designated cabinet for hazardous waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.[2]
-
Do not store this compound waste with incompatible materials, such as strong acids or oxidizers, which could react to form toxic arsenic fumes.[1]
-
-
Final Disposal:
Decontamination and Spill Management
Decontamination:
-
All non-disposable equipment and surfaces contaminated with this compound compounds must be thoroughly decontaminated.
-
The rinse water generated during decontamination must be collected and disposed of as hazardous waste.[1]
Spill Response:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Any amount of spilled arsenic-containing material should be treated as a major spill event and reported to your institution's EHS office immediately.[1]
-
If trained and equipped to do so, contain the spill using appropriate spill kits.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Summary of Handling and Disposal Requirements
| Requirement | Specification | Rationale |
| Waste Classification | Hazardous Waste | High toxicity of arsenic compounds. |
| PPE | Safety glasses, lab coat, nitrile gloves | To prevent skin/eye contact and chemical exposure.[1][3] |
| Handling Area | Designated area, chemical fume hood | To contain potential dust, aerosols, or vapors and prevent inhalation.[1] |
| Waste Container | Sealable, compatible, clearly labeled | To prevent leaks, reactions, and ensure proper identification for disposal.[1][2] |
| Disposal Method | Licensed hazardous waste facility | To ensure environmentally sound and legally compliant disposal.[1][6] |
| Prohibited Disposal | Drain disposal, regular trash | To prevent contamination of water systems and environmental release.[1] |
| Spill Cleanup | Treat as hazardous waste | All spill residues are considered contaminated and must be disposed of accordingly.[1] |
References
Essential Safety and Handling Protocols for Arsonium Compounds
Disclaimer: Specific safety and handling data for arsonium compounds are limited. The following guidance is based on the known hazards of related arsenic compounds, such as arsine, and general best practices for handling highly toxic and reactive materials. Always consult the specific Safety Data Sheet (SDS) for the this compound compound you are using and adhere to your institution's safety protocols.
This compound compounds, as organic derivatives of the this compound ion (AsH₄⁺), are the arsenic analogs of quaternary ammonium (B1175870) compounds.[1][2] Due to the presence of arsenic, these compounds should be handled with extreme caution, assuming high toxicity. This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense when handling this compound compounds. The required level of protection depends on the specific compound, the scale of the experiment, and the potential for exposure.
Table 1: Personal Protective Equipment for Handling this compound Compounds
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, neoprene) with inner nitrile gloves.[3] | Flame-retardant lab coat, buttoned, with chemical-resistant apron. | Work in a certified chemical fume hood. Respirator use to be determined by risk assessment. |
| Performing reactions | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves with inner nitrile gloves. | Flame-retardant, chemical-resistant coveralls or lab coat. | Work in a certified chemical fume hood or glove box. |
| Transferring solutions | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves with inner nitrile gloves. | Flame-retardant lab coat. | Work in a certified chemical fume hood. |
| Waste disposal | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves with inner nitrile gloves. | Flame-retardant lab coat. | Work in a certified chemical fume hood. |
Note: Always inspect gloves for tears or punctures before use. Do not wear synthetic clothing, as it can melt and adhere to the skin in case of a fire.[4]
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound compounds must be conducted in a designated area within a certified chemical fume hood or a glove box.[4]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., Class D for reactive metals, or as specified in the SDS) are readily accessible and unobstructed.[5]
-
Spill Kit: A spill kit containing absorbent materials suitable for the specific this compound compound and solvent, as well as personal protective equipment, must be available.
-
Inert Atmosphere: Some this compound compounds may be air and/or water-reactive.[4] If so, all handling must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques (e.g., Schlenk line, glove box).
2.2. Experimental Protocol:
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Prepare Workspace: Ensure the fume hood sash is at the lowest practical working height.[5] Remove all unnecessary items from the work area.
-
Transfer of Reagents:
-
For solids, use a powder funnel and appropriate tools to minimize dust generation.
-
For liquids, use a syringe or cannula for transfers.[5]
-
-
Reaction Setup:
-
Assemble glassware in the fume hood. Ensure all joints are properly sealed.
-
If heating is required, use a controlled heating source (e.g., heating mantle, oil bath). Do not use open flames.
-
-
Post-Reaction:
-
Quench any reactive materials safely according to established laboratory procedures.
-
Clean all equipment thoroughly within the fume hood.
-
Disposal Plan
All waste containing this compound compounds must be treated as hazardous waste.
3.1. Waste Segregation and Collection:
-
Containers: Use clearly labeled, leak-proof containers that are compatible with the waste being collected.[6]
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag, identifying the contents, including the specific this compound compound and any solvents.[7]
-
Segregation:
3.2. Disposal Procedure:
-
Containment: Securely close all waste containers.[7]
-
Storage: Store waste in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound-containing waste down the drain or in the regular trash.[7]
-
Empty Containers: Empty containers that held this compound compounds must also be disposed of as hazardous waste unless thoroughly decontaminated.[8]
Emergency Procedures
4.1. Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Cleanup: Only trained personnel with appropriate PPE should clean up spills.
4.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station.[10] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
Visual Guidance
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. cmu.edu [cmu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. standup4grainsafety.org [standup4grainsafety.org]
- 10. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
